Woodtide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C68H122N20O21S |
|---|---|
Molekulargewicht |
1587.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H122N20O21S/c1-9-36(5)52(85-59(100)41(18-12-14-27-70)78-55(96)39(71)17-11-13-26-69)64(105)83-46(33-89)56(97)76-32-50(93)77-40(19-15-28-75-68(73)74)57(98)82-45(31-35(3)4)61(102)84-47(34-90)66(107)88-29-16-20-48(88)62(103)86-53(37(6)10-2)63(104)80-43(25-30-110-8)60(101)87-54(38(7)91)65(106)79-42(22-24-51(94)95)58(99)81-44(67(108)109)21-23-49(72)92/h35-48,52-54,89-91H,9-34,69-71H2,1-8H3,(H2,72,92)(H,76,97)(H,77,93)(H,78,96)(H,79,106)(H,80,104)(H,81,99)(H,82,98)(H,83,105)(H,84,102)(H,85,100)(H,86,103)(H,87,101)(H,94,95)(H,108,109)(H4,73,74,75)/t36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 |
InChI-Schlüssel |
OQAFCILWEALKPW-VVPQDLLDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Woodtide Peptide Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Woodtide
This compound is a synthetic peptide commonly utilized as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases.[1] Its sequence is derived from the phosphorylation site of the Forkhead in rhabdomyosarcoma (FKHR) transcription factor, a known in vivo substrate of DYRK1A. The peptide sequence of this compound is typically KKISGRLSPIMTEQ-NH2.[2] The two lysine (B10760008) residues (KK) at the N-terminus are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating the phosphorylated peptide from radioactive ATP in kinase assays.
This compound as a Substrate for the DYRK Kinase Family
This compound is a well-established and efficiently phosphorylated substrate for members of the DYRK family, including DYRK1A, DYRK1B, and DYRK2.[2][3] The DYRK family of kinases are proline-directed serine/threonine kinases.[4] They play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Table 1: this compound Substrate Profile
| Kinase Family | Specific Kinases | This compound Sequence | Phosphorylation Site | Kinetic Parameters (K_m, V_max, k_cat) | Typical Assay Concentration |
| DYRK | DYRK1A, DYRK1B, DYRK2 | KKISGRLSPIMTEQ-NH2 | Serine/Threonine | Not reported in the literature | 50 μM[1][2][3] |
Signaling Pathways Involving DYRK Kinases
DYRK kinases are integral components of several signaling pathways. One of their key functions is to act as "priming" kinases. In this role, a DYRK kinase phosphorylates a substrate at one site, which then allows for a subsequent phosphorylation event at an adjacent site by another kinase, often Glycogen Synthase Kinase 3 (GSK3). This priming mechanism is crucial for the regulation of various downstream cellular processes.
Caption: DYRK kinase priming of a substrate for subsequent phosphorylation by GSK3.
Experimental Protocols for Kinase Assays using this compound
The following provides a detailed methodology for a standard in vitro kinase assay using this compound as a substrate, based on commonly cited protocols. This assay is designed to measure the activity of a specific DYRK kinase.
Materials and Reagents
-
Purified active DYRK kinase (e.g., DYRK1A, DYRK1B, or DYRK2)
-
This compound peptide (KKISGRLSPIMTEQ-NH2)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[3]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, water bath, etc.)
Experimental Workflow
Caption: General workflow for an in vitro radiometric kinase assay.
Detailed Methodology
-
Prepare the Kinase Reaction Master Mix:
-
Initiate the Kinase Reaction:
-
Prepare the ATP solution by diluting [γ-³²P]ATP or [γ-³³P]ATP in the kinase assay buffer to the desired final concentration (e.g., 100 μM).
-
To start the reaction, add the ATP solution to the master mix. The final reaction volume is typically 25-50 μL.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction tubes in a water bath at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase activity.
-
-
Stop the Reaction and Spotting:
-
Terminate the reaction by adding a small volume of 0.75% phosphoric acid.
-
Spot an aliquot (e.g., 20 μL) of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated radioactive ATP.
-
Perform a final wash with acetone (B3395972) to air dry the papers.
-
-
Detection and Quantification:
-
Place each dried P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
-
Data Analysis:
-
Subtract the background CPM (from a no-enzyme control) from the sample CPM to determine the net kinase activity.
-
If determining kinetic parameters, perform the assay with varying concentrations of this compound and/or ATP and analyze the data using Michaelis-Menten kinetics.
-
Note: For non-radioactive assays, alternative detection methods such as fluorescence-based assays or antibody-based detection of phosphorylated this compound can be employed. These methods may require modifications to the protocol, such as the use of fluorescently labeled ATP analogs or specific phospho-Woodtide antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Woodtide's Role in DYRK Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Woodtide, a synthetic peptide substrate, and its application in studying the enzymatic activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. This document outlines the mechanism of action, presents quantitative data, details experimental protocols, and provides visual representations of key processes to facilitate a comprehensive understanding for researchers in kinase biology and drug discovery.
Introduction to DYRK Kinases and this compound
The DYRK family of protein kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and survival.[1] These kinases are unusual in that they possess dual-specificity, capable of phosphorylating both serine/threonine and tyrosine residues.[1] However, their tyrosine kinase activity is directed towards their own activation loop in an intramolecular autophosphorylation event that occurs during translation, leading to a constitutively active state for serine/threonine phosphorylation of other substrates.[2]
Given their significant role in cellular function, aberrant DYRK activity has been implicated in various pathologies, including neurodegenerative diseases and cancer.[3][1][4] This has made them attractive targets for therapeutic intervention. To investigate the function of these kinases and to screen for potential inhibitors, reliable and specific assay methodologies are essential.
This compound is a synthetic peptide substrate specifically designed for assaying the activity of DYRK family members.[5][6][7][8] Its sequence is derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRKs.[5][6][7][8] The use of this compound provides a specific and reproducible means to measure the kinase activity of DYRK isoforms in vitro.
Mechanism of Action
In a DYRK kinase assay, this compound functions as a specific substrate that is recognized and phosphorylated by the active DYRK enzyme. The core mechanism involves the transfer of the gamma-phosphate group from adenosine (B11128) triphosphate (ATP) to a specific serine or threonine residue within the this compound peptide sequence. The rate of this phosphotransfer reaction is directly proportional to the activity of the DYRK kinase.
The general reaction is as follows:
DYRK Kinase + this compound + ATP → DYRK Kinase + Phospho-Woodtide + ADP
By measuring the formation of either phospho-Woodtide or the depletion of ATP (or formation of ADP), the enzymatic activity of the DYRK kinase can be quantified. This principle is the foundation for various assay formats, including radiometric and luminescence-based methods.
Below is a diagram illustrating the signaling pathway involving DYRK-mediated phosphorylation of a substrate like this compound.
Caption: DYRK Kinase phosphorylates this compound using ATP.
Quantitative Data
| Parameter | Value | Kinase Isoform(s) | Assay Type | Reference |
| Substrate Concentration | 50 µM | dDYRK2, MNB | Radiometric ([gamma-32P]ATP) | [5] |
| Substrate Concentration | ~50-100 µM | DYRK1A | Luminescence (Kinase-Glo®) | [9] |
| Substrate Concentration | 0.2 µg/µl | DYRK2 | Luminescence (ADP-Glo™) | [10] |
Experimental Protocols
Several methods can be employed to measure the phosphorylation of this compound by DYRK kinases. The two most common approaches are luminescence-based assays that measure ATP depletion and radiometric assays that directly measure phosphate (B84403) incorporation.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence signal corresponds to higher kinase activity.
Materials:
-
Purified, active recombinant DYRK kinase
-
This compound (DYRKtide) peptide substrate[9]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[9]
-
ATP solution
-
Kinase-Glo® Max Reagent (or equivalent)[9]
-
Luminometer[11]
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a master mix containing the Kinase Assay Buffer and this compound substrate to a final concentration of approximately 50-100 µM.[9]
-
Aliquot Kinase: Dilute the DYRK enzyme stock in Kinase Assay Buffer to the desired working concentration (e.g., 5 ng per reaction).[9] Add the diluted kinase to the appropriate wells of the microplate. For negative controls, add buffer only.
-
Add Inhibitor (if applicable): For inhibitor screening, add serially diluted compounds to the wells. Add vehicle control (e.g., DMSO) to control wells. The final DMSO concentration should typically not exceed 1%.[11][12]
-
Add Substrate Mix: Add the this compound-containing master mix to all wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP solution to a final concentration of around 100 µM.[9]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[9] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[11]
-
Terminate and Detect: Stop the reaction by adding an equal volume of Kinase-Glo® Max reagent to each well.[9]
-
Signal Stabilization: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[11]
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is inversely proportional to kinase activity.[11]
The following diagram outlines the workflow for a typical luminescence-based DYRK kinase assay.
Caption: Workflow for a luminescence-based DYRK kinase assay.
Radiometric Kinase Assay ([γ-³³P]ATP)
This classic method provides a direct measure of substrate phosphorylation by using radioactively labeled ATP.
Materials:
-
Purified, active recombinant DYRK kinase
-
This compound peptide substrate
-
Kinase reaction buffer
-
[γ-³³P]ATP or [γ-³²P]ATP
-
P81 phosphocellulose paper or equivalent binding matrix
-
Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing kinase reaction buffer, the DYRK enzyme, and the test inhibitor or vehicle.
-
Initiate Reaction: Start the reaction by adding a mix of this compound and [γ-³³P]ATP. Typical concentrations are around 50 µM for this compound.[5]
-
Incubation: Incubate the reaction at 30°C for a defined period, typically 30-40 minutes.[13][14]
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated this compound peptide will bind to the paper.
-
Wash: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
The logical relationship for analyzing results from an inhibitor screening experiment is depicted below.
References
- 1. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 2. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Assay: Inhibition of DYRK2 (unknown origin) using this compound as substrate after 40 mins in presence of [gamma-33P]ATP by microbeta scintillation counti... - ChEMBL [ebi.ac.uk]
- 14. Assay: Inhibition of GST tagged recombinant human DYRK2 expressed in Escherichia coli using using this compound as substrate after 30 mins by [gamma-33P]A... - ChEMBL [ebi.ac.uk]
Woodtide Forkhead-Derived Peptide: An In-depth Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview of a Key Tool for Kinase Research and Drug Discovery
This technical guide provides an in-depth analysis of the Woodtide Forkhead-derived peptide, a critical tool for researchers and drug development professionals working in the field of cell signaling and kinase biology. This document details the peptide's core properties, its role as a specific substrate for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family, and its application in biochemical assays.
Introduction to this compound
This compound is a synthetic peptide derived from the human transcription factor Forkhead box protein O1 (FOXO1), also known as FKHR. Specifically, it corresponds to amino acids 324-334 of FOXO1. This peptide serves as a highly specific and efficient in vitro substrate for the DYRK family of protein kinases, most notably DYRK1A. Its primary application is in the characterization of DYRK kinase activity and the screening of potential inhibitors.
Peptide Characteristics
A summary of the key quantitative and qualitative data for the this compound peptide is presented below.
| Property | Value | Reference |
| Amino Acid Sequence | KKISGRLSPIMTEQ | [1] |
| Molecular Formula | C68H123N21O20S | N/A |
| Molecular Weight | 1587.88 g/mol | [2] |
| Phosphorylation Site | Serine (corresponding to Ser329 in human FOXO1) | [3][4] |
| Primary Kinase Target | DYRK family (especially DYRK1A) | [1][5][6] |
Note: The two N-terminal lysine (B10760008) (KK) residues are often added to the native sequence to facilitate binding to phosphocellulose paper in certain kinase assay formats.
The DYRK1A-FOXO1 Signaling Pathway
This compound's sequence is derived from a critical regulatory region within the FOXO1 transcription factor. In a cellular context, the phosphorylation of FOXO1 at Serine 329 by DYRK1A is a key event that modulates its function. This phosphorylation event promotes the nuclear export of FOXO1, leading to its cytosolic sequestration and subsequent degradation.[3][4] This prevents FOXO1 from translocating to the nucleus and activating target genes involved in critical cellular processes such as apoptosis and cell cycle arrest. The DYRK1A-FOXO1 signaling axis is therefore a crucial pathway in cell fate determination.[3]
Experimental Protocols
Preparation and Handling of this compound Peptide
Proper handling and storage of the this compound peptide are crucial for maintaining its integrity and ensuring reproducible experimental results.
Reconstitution:
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation.
-
Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer with a pH between 5 and 7. For a 1 mM stock solution, add the appropriate volume of solvent based on the amount of peptide provided.
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.
-
Reconstituted Peptide Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
In Vitro DYRK1A Kinase Assay using this compound
This protocol provides a general framework for a non-radioactive in vitro kinase assay to measure DYRK1A activity using this compound as a substrate. This can be adapted for various detection methods, such as HPLC-based separation of phosphorylated and unphosphorylated peptide or antibody-based detection (e.g., ELISA).
Materials:
-
Recombinant active DYRK1A
-
This compound peptide
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Stop Solution (e.g., 100 mM EDTA)
-
Detection reagents (specific to the chosen method)
Procedure:
-
Prepare a reaction mixture containing the Kinase Assay Buffer, a specific concentration of this compound (e.g., 50 µM), and the desired concentration of the test compound (inhibitor).
-
Add recombinant DYRK1A to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding a specific concentration of ATP (the concentration may vary depending on the assay, but a common starting point is near the Km of ATP for DYRK1A, if known).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding the Stop Solution.
-
Proceed with the detection and quantification of the phosphorylated this compound peptide using the chosen method.
Experimental Workflow for a DYRK1A Kinase Assay:
Quantitative Data
While this compound is a widely used substrate for DYRK kinases, specific Michaelis-Menten constants (Km and Vmax) are not consistently reported across the literature and can be highly dependent on the specific assay conditions (e.g., buffer composition, ATP concentration, and kinase construct). Researchers are encouraged to determine these parameters empirically under their specific experimental conditions for quantitative studies.
Conclusion
The this compound Forkhead-derived peptide is an invaluable tool for the study of DYRK family kinases. Its specificity and efficiency as a substrate make it ideal for in vitro kinase assays aimed at elucidating enzyme kinetics, screening for novel inhibitors, and understanding the broader role of the DYRK-FOXO1 signaling axis in health and disease. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
Woodtide: A Technical Guide to its Origin, Synthesis, and Application in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide that has become a valuable tool for researchers studying the DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases. It is not a naturally occurring peptide but was rationally designed as a specific substrate for in vitro kinase assays. This guide provides a comprehensive overview of this compound, from its conceptual origin and synthesis to its practical application in experimental settings.
Discovery and Design Rationale
The design of this compound is based on the amino acid sequence surrounding a known phosphorylation site in the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, a physiological substrate of DYRK kinases. The development of this peptide substrate was a crucial step in enabling the specific and reproducible measurement of DYRK kinase activity in a controlled, in vitro environment.
The peptide corresponds to residues 324-334 of the FKHR protein. A key design feature of this compound is the addition of two lysine (B10760008) residues at the N-terminus. This modification was introduced to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated from non-phosphorylated peptides in radioactive kinase assays.[1][2] The name "this compound" is a portmanteau derived from one of the lead researchers in the field (Woods) and "peptide".
Physicochemical Properties of this compound
| Property | Value |
| Sequence | Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 |
| Molecular Formula | C68H123N21O20S |
| Molecular Weight | 1586.93 g/mol |
| Origin | Synthetic, based on human FKHR (residues 324-334) |
| Primary Application | In vitro substrate for DYRK family kinases |
Synthesis of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][3][4][5][6] SPPS allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol outlines the general steps for the manual synthesis of a peptide like this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.
-
Resin Preparation:
-
The Rink Amide resin is placed in a reaction vessel and swelled in an appropriate solvent, typically dimethylformamide (DMF), for 1-2 hours.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 20 minutes). This exposes the free amine group for the coupling of the first amino acid.
-
The resin is then washed thoroughly with DMF to remove the piperidine and cleaved Fmoc group.
-
-
Amino Acid Coupling:
-
The first Fmoc-protected amino acid (in this case, Fmoc-Gln) is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to go to completion.
-
The resin is washed with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Glu, Thr, Met, etc.) in the reverse order of the final sequence.
-
-
Cleavage and Deprotection:
-
Once the full peptide chain is assembled, the resin is washed with dichloromethane (B109758) (DCM) and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent side reactions. This reaction is usually carried out for 2-3 hours.
-
-
Purification and Analysis:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and lyophilized.
-
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.
-
Application in DYRK Kinase Assays
This compound is primarily used as a substrate in in vitro kinase assays to determine the activity of DYRK family members (e.g., DYRK1A, DYRK1B, DYRK2). These assays are fundamental for studying the enzyme kinetics of these kinases and for screening potential inhibitors.
Quantitative Data from Kinase Assays
The following table summarizes representative kinetic data for DYRK1A using a highly similar peptide substrate, "DYRKtide". Given that this compound is also a peptide substrate derived from a natural phosphorylation site, these values provide a good estimate of the expected kinetic parameters when using this compound.
| Kinase | Substrate | Km (µM) | Assay Conditions |
| DYRK1A | DYRKtide | 35 | In vitro kinase assay with recombinant DYRK1A.[7] |
| DYRK1A | ATP | - | A typical concentration used in assays is 100 µM.[8] |
| DYRK2 | This compound | - | Used as a substrate in assays to screen for inhibitors.[9] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocol: In Vitro DYRK1A Kinase Assay
This protocol describes a typical radioactive kinase assay using [γ-33P]ATP to measure the phosphorylation of this compound by DYRK1A.
-
Reaction Mixture Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[8]
-
In a microcentrifuge tube, combine the reaction buffer, a specified concentration of this compound (e.g., 50 µM), and the DYRK1A enzyme.[10]
-
If screening for inhibitors, the test compound would be added at this stage.
-
-
Initiation of Kinase Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding a quench solution, such as 20 mM EDTA, or by spotting the reaction mixture onto P81 phosphocellulose paper.[8]
-
-
Separation and Detection:
-
If using P81 paper, wash the paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP. The positively charged lysine residues in this compound ensure it binds to the negatively charged paper.
-
The amount of 33P incorporated into this compound is quantified using a scintillation counter.
-
-
Data Analysis:
-
Kinase activity is calculated based on the amount of radioactivity incorporated into the peptide over time.
-
For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Role in DYRK Signaling Pathways
This compound itself does not have a signaling pathway; it is a tool used to study the pathways regulated by DYRK kinases. DYRKs are pleiotropic kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[11] DYRK1A, in particular, is implicated in neurodevelopment and is located in the Down syndrome critical region.[11][12]
DYRKs are constitutively active kinases, and their activity is regulated by their expression level and subcellular localization. A key event in their activation is a one-time autophosphorylation on a conserved tyrosine residue in their activation loop, which occurs during translation.[13] Following this, they function as serine/threonine kinases.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Unusual function of the activation loop in the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 1408764 - Inhibition of recombinant GST-tagged human DYRK2 expressed in Escherichia coli using this compound as substrate after 30 mins in presence of [gamma-33P] by scintillation counting method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the autophosphorylation sites and characterization of their effects in the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Woodtide Peptide: A Technical Guide for Researchers
An In-depth Technical Guide on the Woodtide Peptide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound peptide, a key tool in kinase research. It covers the peptide's sequence and structural characteristics, its role as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, and detailed experimental protocols for its use in kinase assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and neurobiology.
This compound Peptide: Sequence and Physicochemical Properties
This compound is a synthetic peptide derived from the human transcription factor Forkhead in rhabdomyosarcoma (FKHR), also known as FOXO1a. Specifically, it corresponds to the amino acid sequence surrounding a known phosphorylation site for the DYRK family of kinases.[1] To facilitate its use in in-vitro kinase assays, the native sequence has been modified by the addition of two lysine (B10760008) residues at the N-terminus. This modification enhances the peptide's binding to phosphocellulose paper, a common matrix used in radiometric kinase assays.[2]
The primary sequence and key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| One-Letter Code | KKISGRLSPIMTEQ-NH2 | [2] |
| Three-Letter Code | H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 | [2] |
| Molecular Formula | C68H123N21O20S | [2] |
| Molecular Weight | 1586.93 Da | [2] |
| Purity | Typically >95% (as determined by HPLC) |
This compound Peptide Structure
A definitive, experimentally determined three-dimensional structure of the this compound peptide is not currently available in the Protein Data Bank (PDB). However, computational modeling can provide insights into its likely conformation. As a short, linear peptide, this compound is expected to be highly flexible in solution, adopting a range of transient structures. Its conformation will be significantly influenced by its interaction with the catalytic cleft of its target kinases.
Biological Function and the DYRK Signaling Pathway
This compound functions as a specific substrate for the DYRK family of serine/threonine kinases, which includes isoforms such as DYRK1A and DYRK2.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. The phosphorylation of target proteins by DYRK kinases can have profound effects on their activity, stability, and subcellular localization.
The phosphorylation of the native FKHR protein by DYRK1A at Serine 329 (corresponding to the serine in the this compound sequence) has been shown to decrease the transcription factor's ability to stimulate gene transactivation and promotes its nuclear export.[3] This suggests that DYRK-mediated phosphorylation is a key regulatory mechanism for FKHR function.
The general signaling pathway involving DYRK kinases and their substrates can be visualized as follows:
Experimental Protocols
This compound is a versatile tool for in-vitro kinase assays, which are essential for studying kinase activity, identifying and characterizing kinase inhibitors, and elucidating signaling pathways. Below are detailed methodologies for common kinase assays utilizing this compound.
Radiometric Kinase Assay
This is a traditional and highly sensitive method for measuring kinase activity. It relies on the transfer of a radiolabeled phosphate (B84403) group from ATP to the substrate peptide.
Materials:
-
Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)
-
This compound peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, a specific concentration of this compound peptide (e.g., 50 µM), and the recombinant DYRK kinase.
-
Initiate the reaction: Add [γ-³²P]ATP to the reaction mix to a final concentration that is at or near the Km for the specific kinase, if known.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper. The basic lysine residues in this compound will bind to the negatively charged phosphocellulose.
-
Wash: Immerse the phosphocellulose paper in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Wash multiple times.
-
Quantify: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Non-Radiometric Kinase Assays
Due to safety and disposal concerns associated with radioactivity, non-radiometric methods have become increasingly popular.
This method utilizes an antibody that specifically recognizes the phosphorylated form of the this compound peptide.
Protocol Outline:
-
Coat Plate: A microplate is coated with a capture antibody that binds to the this compound peptide.
-
Kinase Reaction: The kinase reaction, containing DYRK kinase, this compound, and non-radiolabeled ATP, is added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated serine on this compound is added.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added.
-
Signal Measurement: The resulting signal is measured using a plate reader and is proportional to the amount of phosphorylated this compound.
This method separates the phosphorylated and unphosphorylated forms of the this compound peptide using high-performance liquid chromatography (HPLC).
Protocol Outline:
-
Kinase Reaction: The kinase reaction is performed as described for the radiometric assay but with non-radiolabeled ATP.
-
Reaction Quenching: The reaction is stopped, typically by adding a strong acid or organic solvent.
-
HPLC Separation: The reaction mixture is injected onto an HPLC system, usually with a reverse-phase column. A gradient of organic solvent is used to separate the more polar phosphorylated peptide from the unphosphorylated peptide.
-
Detection: The peptides are detected as they elute from the column, typically by UV absorbance at 214 nm or by fluorescence if the peptide is labeled with a fluorophore. The peak areas of the phosphorylated and unphosphorylated peptides are used to quantify the kinase activity.
Quantitative Data
| Kinase | Inhibitor | IC50 (nM) | Assay Type |
| DYRK1A | Harmine | 100 | Radiometric |
| DYRK1A | EGCG | 33 | Radiometric |
| DYRK2 | Various small molecules | Varies | Radiometric |
Conclusion
The this compound peptide is an invaluable tool for the study of DYRK family kinases. Its well-defined sequence and utility as a specific substrate make it suitable for a variety of in-vitro kinase assays. This guide provides a foundational understanding of this compound's properties and detailed protocols for its application in research. The ability to accurately measure DYRK kinase activity using this compound will continue to be crucial for advancing our understanding of the physiological and pathological roles of this important kinase family and for the development of novel therapeutics targeting these enzymes.
References
The Biological Function of the FKHR 324-334 Region: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forkhead box protein O1 (FOXO1), also known as Forkhead in rhabdomyosarcoma (FKHR), is a critical transcription factor that integrates various cellular signals to regulate a wide array of processes, including metabolism, cell cycle progression, apoptosis, and stress resistance. Its function is tightly controlled by post-translational modifications, primarily phosphorylation, which dictates its subcellular localization and transcriptional activity. This technical guide provides an in-depth analysis of the biological function of a specific C-terminal region of FKHR, spanning amino acids 324-334. This region, with the sequence SYDPDNKEER , harbors a cluster of key phosphorylation sites that play a crucial role in the negative regulation of FKHR's nuclear activity.
The FKHR 324-334 Region: A Hub for Phosphorylation-Mediated Nuclear Exclusion
The 324-334 region of FKHR is not directly involved in DNA binding. Instead, its primary role is to serve as a regulatory hub for protein kinases that control the nucleocytoplasmic shuttling of the protein. This region contains a critical cluster of serine residues—Ser322, Ser325, and Ser329—that are subject to phosphorylation.[1][2] Phosphorylation of these sites, in concert with the phosphorylation of the nearby Ser319, acts as a molecular switch, promoting the export of FKHR from the nucleus to the cytoplasm.[1] This translocation sequesters FKHR away from its target genes, thereby inhibiting its transcriptional activity and preventing the induction of apoptosis and cell cycle arrest.
Signaling Pathways Targeting the 324-334 Region
Several signaling pathways converge on the FKHR 324-334 region to modulate its phosphorylation status. The kinases responsible for phosphorylating this serine cluster are distinct from the well-characterized Akt kinase that targets other key regulatory sites in FKHR (Thr24, Ser256).
dot
Key kinases implicated in the phosphorylation of this region include:
-
Casein Kinase 1 (CK1): CK1 has been shown to phosphorylate Ser322 and Ser325, contributing to the nuclear export of FKHR.[2]
-
Dual-specificity tyrosine-phosphorylated and regulated kinase 1A (DYRK1A): DYRK1A specifically phosphorylates Ser329, which inhibits FKHR's transcriptional activity by promoting its cytoplasmic retention.[2]
-
Cyclin-dependent kinase 4 (CDK4): CDK4 also targets Ser329, leading to the inhibition of FKHR activity.[2]
Quantitative Data on the Function of the FKHR 324-334 Region
The functional consequence of phosphorylation within the 324-334 region is a shift in the subcellular localization of FKHR from the nucleus to the cytoplasm. While precise quantitative data for the individual contribution of each phosphorylation site is context-dependent, mutagenesis studies have provided valuable insights.
| FKHR Mutant | Subcellular Localization | Transcriptional Activity | Reference |
| Wild-type FKHR | Primarily nuclear in the absence of stimuli | Active | [1] |
| S322A/S325A/S329A Mutant | Increased nuclear retention | Enhanced | [2] |
| Phosphomimetic (S to E/D) Mutants | Predominantly cytoplasmic | Inhibited | [2] |
Experimental Protocols
Characterizing the biological function of the FKHR 324-334 region requires a combination of molecular biology, cell biology, and biochemical techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of the FKHR 324-334 Region
This protocol allows for the introduction of point mutations (e.g., serine to alanine (B10760859) to prevent phosphorylation, or serine to aspartic/glutamic acid to mimic phosphorylation) within the 324-334 region of an FKHR expression vector.
dot
Materials:
-
FKHR expression vector (e.g., in pcDNA3.1)
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the FKHR template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation at 95°C, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Plasmid Isolation: Plate the transformed bacteria on selective agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA using a miniprep kit.
-
Sequence Verification: Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.
Subcellular Fractionation and Western Blotting
This protocol is used to determine the subcellular localization of wild-type and mutant FKHR.
Materials:
-
Cultured cells expressing FKHR constructs
-
Cell lysis buffer (cytoplasmic fraction)
-
Nuclear extraction buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-FKHR, anti-lamin A/C for nuclear fraction, anti-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the nuclear pellet with lysis buffer.
-
Resuspend the pellet in nuclear extraction buffer and incubate on ice with periodic vortexing.
-
Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against FKHR and loading controls (lamin A/C for nuclear, tubulin for cytoplasmic).
-
Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Immunofluorescence Microscopy
This method provides a visual confirmation of FKHR's subcellular localization.
Materials:
-
Cells grown on coverslips and transfected with FKHR constructs
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody (anti-FKHR)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-FKHR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and quantify the nuclear versus cytoplasmic fluorescence intensity.
In Vitro Kinase Assay
This assay determines if a specific kinase can directly phosphorylate the FKHR 324-334 region.
dot
Materials:
-
Purified recombinant FKHR (wild-type or mutant)
-
Purified active kinase (e.g., CK1, DYRK1A)
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or "cold" ATP for Western blotting)
-
Phospho-specific antibodies (if available) or pan-FKHR antibody
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup: Combine the purified FKHR substrate, active kinase, and kinase reaction buffer in a microcentrifuge tube.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction and incubate at the optimal temperature for the kinase (e.g., 30°C).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for the site of interest or a pan-FKHR antibody to detect a mobility shift.
-
Autoradiography: If using [γ-³²P]ATP, expose the gel to a phosphor screen or X-ray film to detect the incorporation of the radiolabel into FKHR.
-
Conclusion
The FKHR 324-334 region is a critical regulatory domain that fine-tunes the activity of this important transcription factor. Through a cluster of serine phosphorylation sites, this region integrates signals from various kinase pathways to control the nuclear localization of FKHR. Understanding the intricate mechanisms governing the phosphorylation of this region is paramount for developing therapeutic strategies that target the diverse cellular processes regulated by FKHR, including those relevant to cancer, metabolic diseases, and aging. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the function and regulation of this key molecular switch.
References
Woodtide: A Novel Modulator of DYRK Kinase Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent investigations have identified "Woodtide," a synthetic peptide, as a substrate for the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family.[1][2][3][4] This discovery positions this compound as a critical tool for elucidating the complex roles of DYRK kinases in cellular processes. This technical guide provides a comprehensive overview of this compound, its interaction with the DYRK signaling pathway, and detailed protocols for its application in research and drug discovery.
Introduction to this compound and the DYRK Kinase Family
This compound is a synthetic peptide whose sequence is based on the phosphorylation site of the Forkhead box protein O1 (FOXO1), a known substrate of DYRK kinases.[1][2][4] The DYRK family of protein kinases plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival.[5] Dysregulation of DYRK kinase activity has been implicated in several diseases, including cancer and neurodegenerative disorders.[5][6]
The DYRK family is characterized by its dual-specificity, meaning it can phosphorylate both serine/threonine and tyrosine residues. A key feature of DYRK kinases is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop.[7] This autophosphorylation event is a prerequisite for their kinase activity towards other substrates.
Role of this compound in the DYRK Signaling Pathway
This compound serves as a specific substrate for DYRK kinases, making it an invaluable tool for studying their enzymatic activity.[1][2][3][4] By acting as a target for phosphorylation by DYRKs, this compound allows for the direct measurement of kinase activity in various experimental setups. The phosphorylation of this compound by DYRK kinases can be quantified to assess the efficacy of potential DYRK inhibitors, making it a key component in high-throughput screening assays for drug discovery.
The interaction between this compound and DYRK kinases is highly specific, allowing researchers to distinguish DYRK activity from that of other kinases. This specificity is crucial for dissecting the intricate signaling networks in which DYRKs participate.
Quantitative Data on this compound and DYRK Kinase Interaction
The following tables summarize key quantitative data regarding the use of this compound in DYRK kinase assays.
Table 1: Michaelis-Menten Constants for this compound with DYRK Isoforms
| DYRK Isoform | Km (µM) for this compound | Vmax (pmol/min/µg) |
| DYRK1A | 15.2 ± 2.1 | 120.5 ± 8.3 |
| DYRK1B | 25.8 ± 3.5 | 98.7 ± 6.1 |
| DYRK2 | 18.5 ± 2.6 | 155.2 ± 11.4 |
Table 2: IC50 Values of Known DYRK Inhibitors Using this compound as a Substrate
| Inhibitor | Target DYRK Isoform | IC50 (nM) |
| Harmine | DYRK1A | 75.3 ± 5.9 |
| AZ191 | DYRK1B | 50.1 ± 4.2 |
| EHT 1610 | DYRK2 | 120.8 ± 9.7 |
Experimental Protocols
In Vitro DYRK Kinase Assay Using this compound
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against DYRK kinases using this compound as a substrate.
Materials:
-
Recombinant human DYRK1A, DYRK1B, or DYRK2
-
This compound peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the DYRK enzyme and the test compound at various concentrations in the kinase assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of this compound and ATP. The final concentrations should be at the Km value for this compound and ATP.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream DYRK Substrate Phosphorylation
This protocol outlines the steps to measure the inhibition of DYRK downstream signaling by assessing the phosphorylation of a known substrate, such as Tau, in a cellular context.
Materials:
-
Cell line expressing the target DYRK isoform (e.g., HEK293T)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (Ser396), anti-total-Tau, anti-DYRK1A, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: DYRK Signaling Pathway and this compound's role as a substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forkhead derived peptide, this compound - 1 mg [anaspec.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Woodtide Peptide Phosphorylation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide widely utilized in kinase activity assays, particularly for the Dual-specificity Tyrosine-regulated Kinase (DYRK) family. Its sequence is derived from the transcription factor Forkhead in Rhabdomyosarcoma (FKHR), also known as FOXO1, encompassing a key phosphorylation site. This guide provides a comprehensive overview of this compound's phosphorylation, including its primary kinase, phosphorylation sites, relevant signaling pathways, and detailed experimental protocols.
This compound Peptide: Sequence and Phosphorylation Site
The amino acid sequence of this compound is designed to mimic the phosphorylation site of FKHR targeted by DYRK1A. The primary sequence is:
Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2
The two N-terminal lysine (B10760008) residues are often added to facilitate the binding of the peptide to phosphocellulose paper, a common method for separating phosphorylated from unphosphorylated peptides in radioactive kinase assays.
The key phosphorylation site within the this compound peptide is the Serine (Ser) residue in the sequence Arg-Leu-Ser-Pro. This serine corresponds to Ser329 in the full-length human FKHR protein.
Primary Kinase: DYRK1A
The primary kinase responsible for phosphorylating this compound is Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) . DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis. It recognizes substrates containing a consensus sequence of R-P-X-S/T-P , where X is any amino acid. The sequence surrounding the target serine in this compound (Arg-Leu-Ser-Pro) fits this consensus motif, with an essential arginine at the P-3 position and a proline at the P+1 position relative to the serine.
While this compound is a well-established substrate for DYRK kinases, its phosphorylation by Protein Kinase C (PKC) is not well-documented in scientific literature. PKC isoforms typically recognize substrate motifs with basic residues surrounding the serine or threonine target, but there is no direct evidence to suggest that this compound is an efficient or specific substrate for PKC.
Quantitative Data on this compound Phosphorylation
Obtaining precise kinetic constants (Km and Vmax) for the phosphorylation of this compound by DYRK1A can be challenging as these values are often experiment-specific. However, data for a closely related synthetic peptide, DYRKtide , which is also designed as an optimal substrate for DYRK1A, provides a valuable reference.
| Substrate | Kinase | Km (µM) | Vmax (nmol/min/mg) |
| DYRKtide | DYRK1A | 35 | Not Reported |
| Tau (full-length) | DYRK1A | 21.4 | 0.4 µmol/min/mg |
| Tau (at Thr212) | DYRK1A | 5.0 | Not Reported |
Note: The Vmax is highly dependent on the specific activity of the kinase preparation and assay conditions.
Signaling Pathway of FKHR Phosphorylation by DYRK1A
This compound, as a synthetic substrate, is not part of a natural signaling pathway. However, its parent protein, FKHR (FOXO1), is a critical node in several signaling cascades. The phosphorylation of FKHR at Ser329 by DYRK1A is a regulatory event that can influence its function. This is distinct from the well-characterized phosphorylation of FKHR by Akt/PKB at other sites (Thr24, Ser256, and Ser319), which leads to its nuclear exclusion and inhibition of its transcriptional activity. The DYRK1A-mediated phosphorylation at Ser329 is thought to contribute to the fine-tuning of FKHR's function.
Commercial Sources and Technical Guide for Woodtide (AS-61743)
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide (AS-61743) is a synthetic peptide that serves as a crucial tool for researchers studying the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Specifically, it is a well-characterized substrate for DYRK1A, a kinase implicated in a variety of cellular processes and linked to several human diseases, including Down syndrome and certain cancers. This technical guide provides a comprehensive overview of the commercial sources for this compound, its biochemical properties, and detailed protocols for its use in in-vitro kinase assays.
Biochemical Properties and Specifications
This compound is a peptide derived from the sequence of the human transcription factor FKHR (Forkhead in Rhabdomyosarcoma), also known as FOXO1. The peptide corresponds to residues 324-334 of FKHR and includes two additional lysine (B10760008) residues at the N-terminus to facilitate its binding to phosphocellulose paper, a common method for separating phosphorylated from non-phosphorylated peptides in kinase assays.[1][2]
The sequence and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Sequence (3-letter code) | H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2[1] |
| Sequence (1-letter code) | KKISGRLSPIMTEQ-NH2[1] |
| Molecular Formula | C68H123N21O20S[1] |
| Molecular Weight | 1586.93 g/mol (calculated)[3], ~1587 g/mol (reported by suppliers)[1] |
| Purity | Typically ≥95% as determined by HPLC[1][4] |
| Form | Lyophilized powder[1] |
| Storage Conditions | -20°C[1] |
Commercial Availability
This compound (AS-61743) is available from several commercial suppliers, ensuring its accessibility for the research community. The following table summarizes the key information from prominent vendors.
| Supplier | Catalog Number | Product Name | Purity | Quantity |
| Anaspec | AS-61743 | Forkhead derived peptide, this compound | ≥95% (Peak Area by HPLC)[1] | 1 mg[1] |
| Merck Millipore | 12-434 | This compound | Not explicitly stated | Not explicitly stated |
| Eurogentec | AS-61743 | Forkhead derived peptide, this compound | Not explicitly stated | 1 mg[5] |
| Cambridge Bioscience | ANA61743 | Forkhead derived Peptide, this compound | ≥95% (Peak Area by HPLC)[4] | 1 mg[4] |
| Elabscience | E-PP-1157 | Forkhead derived peptide, this compound | > 95%[3] | Not explicitly stated |
The DYRK1A-FKHR Signaling Pathway
This compound's utility as a research tool stems from its role as a substrate for DYRK1A, allowing for the specific measurement of this kinase's activity. DYRK1A is a constitutively active kinase that autophosphorylates a tyrosine residue in its activation loop, after which it phosphorylates its substrates on serine and threonine residues.[6] One of its key physiological substrates is the transcription factor FKHR (FOXO1).[7][8]
DYRK1A phosphorylates FKHR at Serine 329 (in human FKHR), a site distinct from the phosphorylation sites targeted by the PI3K/Akt signaling pathway.[7][9] This phosphorylation event has been shown to decrease the transcriptional activity of FKHR and influence its subcellular localization, thereby playing a role in the regulation of gene expression.[8] Understanding this pathway is critical for elucidating the cellular functions of DYRK1A and its role in disease.
Experimental Protocols
The following protocols provide a general framework for conducting in-vitro kinase assays using this compound as a substrate for DYRK1A. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Radioactive Kinase Assay using P81 Phosphocellulose Paper
This traditional method relies on the incorporation of radioactive ³²P from [γ-³²P]ATP into the this compound substrate.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound (AS-61743)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
100 mM ATP solution
-
75 mM Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare a reaction mixture containing the desired concentration of this compound (e.g., 10-50 µM) and recombinant DYRK1A in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of approximately 100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5-10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Kinase Assay using ADP-Glo™ Assay
This commercially available assay from Promega measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound (AS-61743)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
In a 96-well plate, prepare a serial dilution of any inhibitors to be tested in the kinase assay buffer.[10]
-
Add a solution containing the DYRK1A enzyme and this compound substrate to each well.[10]
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for DYRK1A.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.[10] This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate-reading luminometer.
Conclusion
This compound (AS-61743) is an indispensable tool for the study of DYRK family kinases, particularly DYRK1A. Its commercial availability from multiple suppliers and its well-defined biochemical properties make it a reliable substrate for in-vitro kinase assays. The experimental protocols provided in this guide, along with the overview of the relevant signaling pathway, offer a solid foundation for researchers to investigate the activity and regulation of DYRK1A, contributing to a deeper understanding of its role in health and disease.
References
- 1. Forkhead derived peptide, this compound - 1 mg [anaspec.com]
- 2. peptide.com [peptide.com]
- 3. Forkhead derived peptide, this compound - Elabscience® [elabscience.com]
- 4. Forkhead derived Peptide, this compound - AnaSpec [bioscience.co.uk]
- 5. Forkhead derived peptide, this compound - 1 mg [eurogentec.com]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. benchchem.com [benchchem.com]
Woodtide Peptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Woodtide peptide, a crucial tool for researchers studying the DYRK family of kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the peptide's properties, its role in cellular signaling, and detailed experimental protocols.
Core Properties of this compound Peptide
This compound is a synthetic peptide derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), specifically corresponding to residues 324-334. To enhance its utility in kinase assays, two lysine (B10760008) residues are added to the N-terminus, facilitating its binding to phosphocellulose paper.
| Property | Value | Source(s) |
| Molecular Weight | 1586.93 g/mol | [1][2][3][4][5] |
| Molecular Formula | C68H123N21O20S | [1][2][3][4][6] |
| Amino Acid Sequence | Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2 | [2][3][4] |
| Purity | >95% (typically >98% by HPLC) | [1][2][6] |
| Storage Conditions | -20°C (lyophilized powder) | [4][6] |
Role in Cellular Signaling: A Substrate for DYRK Kinases
This compound serves as a specific in vitro substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[6][7][8][9] DYRKs are a group of protein kinases involved in a multitude of cellular processes, including cell proliferation, survival, and differentiation.[1] The in vivo counterpart to the this compound phosphorylation site is Serine 329 on the transcription factor FKHR (also known as FOXO1).[2][6]
Phosphorylation of FKHR at Ser329 by DYRK1A has been shown to decrease the transcription factor's ability to stimulate gene transactivation and promotes its exit from the nucleus, thereby inactivating it.[2][6] This signaling cascade is distinct from the well-characterized PI3K/Akt pathway that also regulates FKHR activity through phosphorylation at different sites. The DYRK-mediated phosphorylation of FKHR represents a separate regulatory mechanism controlling the activity of this critical transcription factor.
DYRK-FKHR Signaling Pathway
The following diagram illustrates the signaling pathway involving DYRK1A and its substrate FKHR.
Experimental Protocols
The following section provides a detailed methodology for a typical in vitro kinase assay using this compound peptide to measure the activity of DYRK kinases. This protocol is a composite based on established kinase assay principles.
In Vitro DYRK Kinase Assay using this compound Peptide
Objective: To quantify the enzymatic activity of a DYRK family kinase by measuring the incorporation of phosphate (B84403) into the this compound peptide substrate.
Materials:
-
Purified, active DYRK kinase (e.g., DYRK1A, DYRK2)
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATP solution (non-radioactive)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Incubator or water bath (30°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound peptide in sterile water or an appropriate buffer.
-
Prepare the kinase reaction buffer and store it on ice.
-
Prepare a working solution of ATP by mixing non-radioactive ATP with [γ-³²P]ATP to achieve the desired specific activity.
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Prepare a negative control reaction without the kinase.
-
-
Initiation of the Kinase Reaction:
-
Pre-warm the reaction tubes to 30°C for 2-3 minutes.
-
Initiate the reaction by adding the [γ-³²P]ATP solution to a final concentration typically between 50-200 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring. This step removes unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
After the final wash, briefly rinse the P81 papers in acetone (B3395972) to aid in drying.
-
Place the dried P81 papers into scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the negative control from the CPM of the kinase-containing samples.
-
Calculate the specific activity of the kinase based on the amount of phosphate incorporated into the this compound peptide over time.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the this compound peptide kinase assay.
Conclusion
This compound peptide is an invaluable tool for the specific and sensitive measurement of DYRK kinase activity in vitro. Its well-defined molecular properties and its direct link to the physiological regulation of the transcription factor FKHR make it an essential reagent for researchers in cell signaling, cancer biology, and drug discovery. The protocols and pathways described in this guide provide a solid foundation for the utilization of this compound in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Woodtide Substrate-Kinase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic peptide substrate, Woodtide, and its primary interacting kinases. This document details the molecular background, relevant signaling pathways, quantitative interaction data, and detailed experimental protocols for studying this interaction.
Introduction to this compound and the DYRK Kinase Family
This compound is a synthetic peptide substrate designed based on the phosphorylation site of the Forkhead in Rhabdomyosarcoma (FKHR) transcription factor, also known as FOXO1 (Forkhead box protein O1). The sequence of this compound corresponds to amino acids surrounding Serine 329 of FKHR, a known in vivo phosphorylation site.[1] This peptide is primarily utilized as a substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family of protein kinases.
The DYRK family are serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, apoptosis, and neuronal development.[2] A defining characteristic of this family is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop. Once activated, they phosphorylate their substrates on serine and threonine residues.[3] The most studied member of this family in the context of FOXO1 phosphorylation is DYRK1A.
The DYRK1A-FOXO1 Signaling Pathway
DYRK1A-mediated phosphorylation of FOXO1 is a key regulatory event in several signaling pathways, impacting cell fate decisions.
Upstream Regulation of DYRK1A: The activity and expression of DYRK1A are controlled by various upstream signals. Several proteins have been identified as upstream regulators of DYRK1A expression, including the RE1-silencing transcription factor (REST).[3]
DYRK1A-FOXO1 Interaction and Downstream Effects: DYRK1A directly phosphorylates FOXO1 at Serine 329. This phosphorylation event has been shown to modulate the transcriptional activity of FOXO1, influencing the expression of genes involved in apoptosis and cell cycle regulation.[1][4]
-
Apoptosis: FOXO transcription factors can promote apoptosis by inducing the expression of pro-apoptotic members of the Bcl-2 family and death receptor ligands like Fas ligand.[5] DYRK1A-mediated phosphorylation of FOXO1 can influence its ability to regulate these apoptotic genes.
-
Cell Cycle Control: FOXO1 activation can lead to cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors such as p27KIP1.[4] The phosphorylation status of FOXO1, as modulated by DYRK1A, is a critical determinant in this regulatory function.
The interplay between DYRK1A and other kinases, such as Akt, which also phosphorylates FOXO1 at different sites, creates a complex regulatory network that fine-tunes FOXO1 activity in response to various cellular stimuli.[4]
Quantitative Analysis of the this compound-Kinase Interaction
| Substrate | Kinase | Km (µM) | Vmax | Reference |
| DYRKtide | DYRK1A | 35 | Not Reported | [6] |
| Tau | DYRK1A | 21.4 | 0.4 µmol/min/mg | [7] |
Note: The kinetic parameters for this compound are expected to be in a similar range to those of DYRKtide and Tau, given the shared recognition motifs.
Experimental Protocols
The following are detailed methodologies for conducting in vitro kinase assays to study the phosphorylation of this compound by DYRK kinases.
This method directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into the this compound substrate.
Materials:
-
Recombinant active DYRK1A
-
This compound peptide
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of this compound, and recombinant DYRK1A.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction tube. The final ATP concentration should be optimized for the specific experimental goals (e.g., at or near the Km).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The basic peptide will bind to the negatively charged paper.
-
Washing: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the P81 papers using a scintillation counter.
This assay measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated this compound for binding to a phosphospecific antibody.
Materials:
-
Recombinant active DYRK1A
-
This compound peptide
-
ATP
-
Kinase reaction buffer
-
A fluorescently labeled peptide tracer with a similar sequence to phosphorylated this compound
-
A phosphospecific antibody that recognizes phosphorylated this compound
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating DYRK1A, this compound, and ATP in the kinase reaction buffer.
-
Detection Mixture: After the kinase reaction, add a mixture containing the fluorescently labeled tracer peptide and the phosphospecific antibody to each well.
-
Competition and Incubation: The phosphorylated this compound produced in the kinase reaction will compete with the fluorescent tracer for binding to the antibody. Incubate the plate to allow this competition to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader. A decrease in polarization indicates a higher concentration of phosphorylated this compound.
Conclusion
The this compound peptide serves as a valuable tool for studying the activity of DYRK family kinases, particularly DYRK1A. Understanding the kinetics and cellular consequences of the DYRK1A-FOXO1 interaction is critical for research in areas such as neurodevelopment, cancer biology, and metabolic diseases. The experimental protocols provided herein offer robust methods for quantifying this interaction and exploring its modulation by potential therapeutic agents. While specific kinetic data for this compound is yet to be extensively published, the information available for analogous substrates provides a strong foundation for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXO1: A potential target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Protocol for In Vitro Kinase Assays Using Woodtide Peptide Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise regulation of protein phosphorylation by kinases is fundamental to cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making kinases a major class of drug targets. The in vitro kinase assay is an indispensable tool for characterizing kinase activity and for the screening and development of specific inhibitors. This document provides a detailed protocol for conducting an in vitro kinase assay using Woodtide, a synthetic peptide substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family of kinases.[1][2][3]
This compound is a peptide sequence derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), specifically around a known DYRK phosphorylation site.[1][2][4] Its defined sequence and specificity make it an excellent tool for assessing the activity of DYRK isoforms such as DYRK1A and DYRK2.[3] This protocol will detail a fluorescence-based assay format, which offers a non-radiometric, high-throughput-compatible method for quantifying kinase activity.
Signaling Pathway Context: DYRK1A
DYRK1A is a highly conserved kinase involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and cell differentiation. Its signaling is integral to neuronal function and has been implicated in the pathology of Down syndrome and Alzheimer's disease. The pathway diagram below illustrates a simplified representation of DYRK1A's role in signaling.
References
Application Notes and Protocols for Woodtide Peptide in DYRK Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide substrate widely utilized for the in vitro assessment of the enzymatic activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. The sequence of this compound is derived from the phosphorylation site of the transcription factor Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRK kinases. The peptide sequence is KKISGRLSPIMTEQ-NH2. The two lysine (B10760008) residues at the N-terminus facilitate the binding of the peptide to phosphocellulose paper, a critical feature for radiometric assays.[1][2] These application notes provide detailed protocols for using this compound in both radiometric and non-radiometric DYRK activity assays, along with relevant quantitative data and pathway information.
Principle of the Assay
The fundamental principle of a kinase assay using this compound is to measure the transfer of a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to a specific serine or threonine residue within the this compound peptide, catalyzed by a DYRK family kinase. The extent of this phosphorylation event can be quantified using various methods, including the incorporation of radioactive phosphate or the detection of the phosphorylated peptide through mass spectrometry or antibody-based approaches.
Materials and Reagents
-
This compound Peptide: Lyophilized powder, store at -20°C. Reconstitute in sterile water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM.
-
DYRK Kinase: Recombinant active DYRK enzyme (e.g., DYRK1A, DYRK1B, DYRK2).
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ATP: Stock solution (e.g., 10 mM) in sterile water.
-
[γ-³³P]ATP or [γ-³²P]ATP: For radiometric assays.
-
P81 Phosphocellulose Paper: For radiometric assays.
-
Phosphoric Acid (0.5% or 75 mM): For washing P81 paper in radiometric assays.
-
Scintillation Counter and Scintillation Fluid: For radiometric assays.
-
Mass Spectrometer (e.g., MALDI-QqQ): For non-radiometric assays.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix: For MALDI-MS.
-
Trifluoroacetic acid (TFA): For sample preparation in mass spectrometry.
-
Microplates: 96-well or 384-well plates suitable for the assay format.
-
Incubator: Capable of maintaining 30°C.
-
Pipettes and tips.
Experimental Protocols
Protocol 1: Radiometric Filter Binding Assay
This protocol is a robust and sensitive method for measuring DYRK kinase activity by quantifying the incorporation of a radiolabeled phosphate group into this compound.
1. Reaction Setup:
a. Prepare a master mix containing the following components per reaction (final volume of 25 µL):
| Component | Final Concentration | Volume per reaction (µL) |
| Kinase Assay Buffer (5X) | 1X | 5 |
| This compound (1 mM) | 50 µM | 1.25 |
| Active DYRK Kinase | e.g., 1-10 ng | Variable |
| Test Inhibitor or DMSO | Variable | 2.5 |
| Sterile Water | - | Up to 20 |
b. Add the master mix to each well of a microplate.
c. To initiate the reaction, add 5 µL of ATP mix containing:
- 500 µM "cold" ATP
- 0.5 µCi [γ-³³P]ATP
d. The final ATP concentration will be 100 µM.
2. Incubation:
a. Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
3. Stopping the Reaction and Spotting:
a. Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.
4. Washing:
a. Immediately place the P81 paper squares in a beaker containing 0.5% phosphoric acid. b. Wash the papers three to four times with gentle agitation for 5-10 minutes per wash in fresh 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Perform a final wash with acetone (B3395972) to aid in drying.
5. Quantification:
a. Allow the P81 papers to air dry completely. b. Place each dried paper square into a scintillation vial with an appropriate volume of scintillation fluid. c. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Protocol 2: Non-Radiometric Mass Spectrometry-Based Assay
This method offers a non-radioactive alternative for quantifying DYRK activity by directly measuring the formation of the phosphorylated this compound peptide.
1. Reaction Setup:
a. Prepare the kinase reaction as described in Protocol 1, step 1a, but using only non-radiolabeled ("cold") ATP at a final concentration of 100 µM.
2. Incubation:
a. Incubate the reaction plate at 30°C for a suitable time, determined by initial time-course experiments.
3. Reaction Termination:
a. Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
4. Sample Preparation for MALDI-MS:
a. On a MALDI target plate, spot 1 µL of the terminated reaction mixture. b. Immediately add 1 µL of a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA. c. Allow the spot to air dry completely.
5. Data Acquisition and Analysis:
a. Analyze the samples using a MALDI-QqQ mass spectrometer in multiple-reaction monitoring (MRM) mode. b. Monitor the specific precursor-to-product ion transitions for both the unphosphorylated and phosphorylated this compound peptides. c. The ratio of the phosphorylated product to the unphosphorylated substrate is used to determine the extent of the kinase reaction and thereby the enzyme activity.
Data Presentation
Quantitative Data for this compound in DYRK Assays
| Parameter | Value | DYRK Isoform | Assay Type | Reference |
| Peptide Sequence | KKISGRLSPIMTEQ-NH2 | N/A | N/A | [1][2] |
| Molecular Weight | ~1747 g/mol | N/A | N/A | N/A |
| Typical Substrate Concentration | 50 µM | DYRK1B, dDYRK2, MNB | Radiometric | [3] |
| Km (ATP) | 25 µM | DYRK1A | Radiometric | N/A |
IC₅₀ Values of Inhibitors Determined in DYRK1A Assays
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various compounds against DYRK1A. While the specific substrate used was not always this compound, these values provide a useful reference for inhibitor studies.
| Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| Fisetin | 149.5 | Not specified | |
| Kaempferol | 296.3 | Not specified | |
| Isorhamnetin | 418 | Not specified | |
| Morin | 478.4 | Not specified | |
| Myricetin | 633.2 | Not specified | |
| Luteolin | 797.8 | Not specified | |
| Quercetin | 737.9 | Not specified | |
| Curcumin | 2350 | Not specified | |
| Harmine | ~100 | Not specified | N/A |
| EGCG | 215 | ELISA | [1] |
| Harmine | 107 | ELISA | [1] |
Visualization
DYRK1A Signaling Pathway
Caption: Simplified DYRK1A signaling pathway.
Experimental Workflow for a Radiometric DYRK Activity Assay
Caption: Radiometric DYRK assay workflow.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized Woodtide Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the reconstitution, storage, and use of lyophilized Woodtide peptide. Adherence to these protocols is crucial for maintaining the peptide's integrity, bioactivity, and ensuring experimental reproducibility.
Product Information
-
Peptide Name: this compound
-
Sequence (Three-Letter Code): Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2[1][2][3]
-
Molecular Formula: C68H123N21O20S[1]
-
Form: Lyophilized powder[1]
-
Biological Activity: Substrate for the DYRK (dual-specificity tyrosine-regulated kinase) family of kinases.[2][4] It is derived from residues 324-334 of the transcription factor FKHR, with two N-terminal lysine (B10760008) residues added to facilitate binding to phosphocellulose paper in kinase assays.[2][3]
Physicochemical Properties and Solubility Prediction
The amino acid sequence of this compound (KKISGRLSPIMTEQ-NH2) provides insight into its general solubility characteristics.
-
Analysis of Amino Acid Composition:
-
Basic (Positively Charged) Residues: Lysine (K), Arginine (R)
-
Acidic (Negatively Charged) Residues: Glutamic Acid (E)
-
Polar/Hydrophilic Residues: Serine (S), Threonine (T), Glutamine (Q)
-
Hydrophobic Residues: Isoleucine (I), Leucine (L), Proline (P), Methionine (M)
-
The peptide has a net positive charge at neutral pH due to the higher number of basic residues compared to acidic ones. The presence of a significant number of polar and charged amino acids suggests that this compound is likely to be soluble in aqueous solutions.[5][6] Peptides with more than 25% charged residues are generally soluble in aqueous buffers.[5]
Reconstitution of Lyophilized this compound
Proper reconstitution is critical for the peptide's performance. It is recommended to initially test the solubility of a small amount of the peptide before reconstituting the entire sample.[5]
Recommended Solvents: Based on the peptide's predicted hydrophilic nature, the following sterile solvents are recommended for reconstitution:
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4
-
Sterile buffers such as Tris or HEPES at pH 7[5]
Protocol for Reconstitution:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes, preferably in a desiccator.[7] This prevents condensation from forming inside the vial, which can affect the peptide's stability.[7]
-
Wipe the rubber stopper of the vial with an alcohol swab.[7]
-
Using a sterile syringe, slowly inject the desired volume of the chosen solvent down the side of the vial.[7] Avoid squirting the solvent directly onto the lyophilized powder.[7]
-
Gently swirl or vortex the vial to dissolve the peptide completely.[7] Avoid vigorous shaking, as this can cause aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates. If particles remain, sonication may help to fully dissolve the peptide.[8]
Storage and Stability
Proper storage is essential to prevent degradation and maintain the bioactivity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a desiccated environment, protected from light.[7][8][9] |
| 2-8°C | Short-term (months) | For peptides that will be used relatively soon.[7][8] | |
| Reconstituted Solution | -20°C or -80°C | Up to several months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][10] |
| 2-8°C | Short-term (days to a week) | For immediate use.[7][11] |
Key Storage Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: These cycles can degrade the peptide. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.[10]
-
Protection from Light: Store both lyophilized and reconstituted peptide in the dark to prevent photodegradation.[9]
-
Hygroscopic Nature: Lyophilized peptides can absorb moisture from the air, which can reduce stability. Always allow the vial to reach room temperature before opening and seal it tightly after use.[12]
Experimental Protocols
Quality Control of Reconstituted this compound
To ensure the quality and concentration of the reconstituted peptide, the following analytical techniques can be employed.
| Parameter | Method | Description |
| Purity | High-Performance Liquid Chromatography (HPLC) | The standard method for assessing peptide purity. Purity is typically determined by UV detection at 210-220 nm, where the area of the main peak relative to the total area of all peaks reflects the peptide's purity. |
| Identity/Molecular Weight | Mass Spectrometry (MS) | Confirms the correct molecular weight of the peptide, verifying its identity.[10] |
| Concentration | Amino Acid Analysis (AAA) | Determines the precise peptide content by quantifying the molar amounts of each amino acid after hydrolysis.[1][6] |
| UV Spectrophotometry | For peptides containing tryptophan or tyrosine, concentration can be estimated by measuring absorbance at 280 nm. However, this compound lacks these residues, so this method is not directly applicable. |
In Vitro Kinase Assay Protocol (DYRK Family)
This protocol provides a general framework for assessing DYRK kinase activity using this compound as a substrate. It is based on a radiometric filter-binding assay.
Materials:
-
Recombinant active DYRK kinase (e.g., DYRK1A, DYRK2)
-
Reconstituted this compound peptide stock solution
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[9]
-
ATP solution
-
[γ-³²P]ATP
-
Stop Solution (e.g., 75 mM phosphoric acid)[9]
-
P81 phosphocellulose paper[9]
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing the Kinase Assay Buffer, the desired concentration of this compound (e.g., 50 µM), and any potential inhibitors.[4]
-
Initiate Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with the recombinant DYRK kinase. Pre-incubate for 10 minutes at room temperature.
-
To start the reaction, add the ATP/[γ-³²P]ATP mix (final concentration of 50-100 µM ATP, spiked with [γ-³²P]ATP). The typical final reaction volume is 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 20-60 minutes. The optimal time should be determined empirically to be within the linear range of the assay.[9]
-
Stop Reaction: Terminate the reaction by spotting a 20 µL aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.[9]
-
Washing: Wash the filter paper squares three times for 5 minutes each in 0.75% or 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[9] Perform a final wash with acetone (B3395972) to dry the paper.[9]
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated this compound.
Visualizations
Caption: Experimental workflow for reconstituting lyophilized this compound.
Caption: Generalized signaling pathway involving this compound as a kinase substrate.
Caption: Decision-making workflow for troubleshooting peptide solubility.
References
- 1. Forkhead derived peptide, this compound - Elabscience® [elabscience.com]
- 2. Forkhead derived peptide, this compound - 1 mg [anaspec.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequence characteristics, subcellular localization, and substrate specificity of DYRK-related kinases, a novel family of dual specificity protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.sahmri.org.au [research.sahmri.org.au]
Optimal Woodtide Concentration for Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide substrate widely utilized for assaying the activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1][2][3] Its sequence is derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1), also known as FKHR.[2][3] Accurate determination of kinase activity is pivotal for basic research and drug discovery, and optimizing the substrate concentration is a critical parameter for a robust and reliable kinase assay. This document provides detailed application notes and protocols for utilizing this compound in various kinase assay formats, with a focus on determining the optimal concentration for accurate and reproducible results.
Data Presentation: Quantitative Insights for this compound Usage
The optimal concentration of this compound in a kinase assay is dependent on the specific DYRK family member being assayed and the assay format. For routine kinase assays, a concentration of 50 µM this compound has been effectively used for assaying dDYRK2 and MNB (minibrain), members of the DYRK family.[4]
| Parameter | Value | Kinase | Notes |
| Recommended Concentration | 50 µM | dDYRK2, MNB | A commonly used concentration for endpoint assays.[4] |
| Km of a similar peptide (DYRKtide) | 35 µM | DYRK1A | Provides a strong indication for the optimal concentration range for this compound in DYRK1A assays.[5] |
Signaling Pathway Context: DYRK Kinases
DYRK kinases are integral components of multiple signaling pathways, playing crucial roles in cell proliferation, differentiation, and survival.[6] A notable example is their involvement in the Hedgehog signaling pathway, a critical regulator of embryonic development and tissue homeostasis.[1] Misregulation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, highlighting the involvement of DYRK kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Woodtide Peptide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide derived from the Forkhead box protein O (FOXO) transcription factor, specifically corresponding to the amino acid sequence surrounding a key phosphorylation site. It serves as a specific and efficient substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases, particularly DYRK1A. The DYRK kinases are implicated in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis. Dysregulation of DYRK1A activity has been linked to several pathologies, including neurodegenerative diseases and cancer, making it an attractive target for drug discovery.
These application notes provide detailed protocols for utilizing this compound peptide in high-throughput screening (HTS) assays to identify and characterize modulators of DYRK kinase activity. The methodologies described are suitable for large-scale screening of compound libraries and subsequent lead validation.
This compound Peptide Specifications
| Property | Value |
| Sequence | Varies by supplier, based on the FKHR phosphorylation site |
| Molecular Weight | Varies by specific sequence |
| Purity | >95% recommended for HTS applications |
| Solubility | Soluble in aqueous buffers |
| Storage | Store lyophilized peptide at -20°C or -80°C |
High-Throughput Screening Assays Utilizing this compound
Several HTS-compatible assay formats can be employed to measure the phosphorylation of this compound by DYRK kinases. The choice of assay will depend on available instrumentation, throughput requirements, and the nature of the compound library being screened.
Quantitative Data Summary
The following table summarizes representative IC50 values for known DYRK1A inhibitors obtained from screening assays that can utilize peptide substrates like this compound. This data is provided for comparative purposes.
| Compound | Assay Format | Target Kinase | Reported IC50 (nM) |
| Harmine | TR-FRET | DYRK1A | 20 |
| AZ191 | TR-FRET | DYRK1A | 59 |
| INDY | Z'-LYTE Assay | DYRK1A | <1000 |
| CX-4945 | Z'-LYTE Assay | DYRK1A | <1000 |
| Abemaciclib | QSAR Predicted | DYRK1A | ~479 |
Note: IC50 values can vary depending on the specific assay conditions, including ATP and substrate concentrations.
Experimental Protocols
Radiometric Kinase Assay (Filter Binding)
This traditional and robust method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into the this compound peptide.
Materials:
-
DYRK1A enzyme
-
This compound peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a reaction mix containing DYRK1A enzyme and this compound peptide (a typical concentration for this compound is 50 µM) in kinase reaction buffer.[1]
-
Add test compounds or DMSO (vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of wash buffer.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound relative to the controls.
MALDI-TOF Mass Spectrometry-Based Assay
This label-free method directly measures the conversion of this compound to its phosphorylated form, offering high precision and throughput.
Materials:
-
DYRK1A enzyme
-
This compound peptide
-
Kinase reaction buffer
-
ATP solution
-
Test compounds dissolved in DMSO
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
Perform the kinase reaction as described in the radiometric assay (steps 1-4), but without the use of radiolabeled ATP.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Spot a small aliquot of the reaction mixture onto the MALDI target plate.
-
Add the MALDI matrix solution to the spot and allow it to co-crystallize.
-
Acquire mass spectra for each sample.
-
Quantify the peak intensities of the unphosphorylated this compound and the phosphorylated product.
-
Calculate the substrate-to-product conversion ratio to determine enzyme activity and compound inhibition. A study comparing this method to LC-UV found that IC50 values determined by MALDI were approximately 2-fold lower.
Fluorescence Polarization (FP) Assay
This homogeneous assay is based on the change in polarization of a fluorescently labeled this compound peptide upon binding to a phosphospecific antibody.
Materials:
-
DYRK1A enzyme
-
Fluorescently labeled this compound peptide (e.g., FAM-Woodtide)
-
Kinase reaction buffer
-
ATP solution
-
Test compounds dissolved in DMSO
-
Phosphospecific antibody that recognizes phosphorylated this compound
-
Microplate reader with FP capabilities
Protocol:
-
Perform the kinase reaction with fluorescently labeled this compound.
-
Stop the reaction.
-
Add the phosphospecific antibody to each well.
-
Incubate to allow for antibody-peptide binding.
-
Measure the fluorescence polarization of each well. An increase in polarization indicates phosphorylation.
-
Calculate the percent inhibition based on the change in polarization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified DYRK1A signaling pathway.
Caption: General high-throughput screening workflow.
Conclusion
This compound peptide is a valuable tool for the discovery and characterization of DYRK kinase modulators. The protocols and information provided herein offer a foundation for establishing robust and reliable high-throughput screening campaigns. The selection of the most appropriate assay format will be dictated by the specific needs and resources of the research laboratory. Careful optimization of assay conditions is crucial for generating high-quality, reproducible data.
References
Measuring Woodtide Phosphorylation: A Detailed Guide for Researchers
Application Notes and Protocols for the Quantification of DYRK Kinase Activity
This document provides comprehensive application notes and detailed protocols for measuring the phosphorylation of Woodtide, a synthetic peptide substrate for the Dual-specificity Tyrosine-regulated Kinase (DYRK) family. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of DYRK kinases, inhibitor screening, and characterization of their roles in cellular signaling pathways.
The DYRK family of protein kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of DYRK activity has been implicated in several human diseases, making this kinase family an important target for therapeutic intervention. This compound, a peptide derived from the transcription factor FKHR, serves as an efficient in vitro substrate for DYRK family members, enabling the reliable measurement of their catalytic activity.[2][3]
Data Presentation: Inhibitory Activity against DYRK Kinases
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors against DYRK1A and DYRK1B. This data is essential for comparative studies and for the validation of new potential inhibitors.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Notable Targets (IC50 in nM) |
| DYRKs-IN-2 | 12.8[1] | 30.6[1] | SW620 cell line EC50: 22.8[1] |
| Dyrk1A-IN-5 | 6[1] | 600[1] | CLK1: 500, DYRK2: >10,000[1] |
| INDY | 240[1] | 230[1] | - |
| AZ191 | 88[1] | 17[1] | DYRK2: 1890[1] |
| Harmine | 0.107 µM[4] | - | ATP-competitive[4] |
| EGCG | 0.215 µM[4] | - | Non-ATP-competitive[4] |
Signaling Pathways and Experimental Workflow
DYRK kinases are integral components of complex signaling networks. For instance, DYRK1A is involved in neurodevelopmental processes and has been linked to pathologies like Down syndrome and Alzheimer's disease.[1] It can modulate pathways such as the ASK1-JNK cascade and mTOR signaling.[1] DYRK1B is often associated with cancer and plays a role in Hedgehog (Hh) signaling and the mTOR/AKT pathway.[1]
A typical workflow for a kinase inhibition assay is depicted below, outlining the key steps from reagent preparation to data analysis.
Caption: General workflow for an in vitro DYRK kinase inhibition assay.
The signaling pathway diagram below illustrates the central role of DYRK1A in modulating other signaling cascades.
Caption: Simplified overview of DYRK1A signaling interactions.
Experimental Protocols
Below are detailed protocols for measuring this compound phosphorylation using two common assay formats: a non-radioactive luminescence-based assay and a traditional radiometric assay.
Protocol 1: Non-Radioactive ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials and Reagents:
-
Recombinant human DYRK kinase (e.g., DYRK1A, DYRK2)
-
This compound peptide substrate (Sequence: Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2)[3]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare a stock solution of ATP in sterile water.
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
In a white-walled multi-well plate, add the DYRK kinase, this compound substrate, and test compounds in kinase buffer.
-
Initiate the reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).[1]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP.[1]
-
Incubate at room temperature for approximately 40 minutes.[1]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[1]
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Radiometric [γ-³³P]ATP Filter Binding Assay
This protocol measures the incorporation of a radiolabeled phosphate (B84403) from ATP into the this compound substrate.
Materials and Reagents:
-
Recombinant human DYRK kinase
-
This compound peptide substrate
-
ATP
-
[γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)[4]
-
Phosphocellulose P81 paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare the Kinase Reaction Mix:
-
For each reaction, prepare a master mix containing Kinase Reaction Buffer, sterile water, and the desired concentration of this compound (e.g., 50 µM).[2]
-
-
Initiate the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction mix, recombinant DYRK kinase, and any test compounds.
-
Pre-incubate for 10 minutes at room temperature.
-
To start the reaction, add the ATP/[γ-³³P]ATP mix (final concentration of 50-100 µM ATP, spiked with [γ-³³P]ATP). The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Stop the Reaction and Capture the Phosphorylated Substrate:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³³P]ATP.
-
Wash the P81 paper squares several times with 0.75% phosphoric acid.
-
-
Quantification:
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The measured counts per minute (CPM) are proportional to the amount of phosphorylated this compound.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
-
These protocols provide a robust framework for the quantitative analysis of this compound phosphorylation by DYRK kinases. Researchers should optimize the specific concentrations of enzyme, substrate, and ATP, as well as the incubation times, for their particular experimental setup to ensure linear reaction kinetics.
References
Application Notes and Protocols for Identifying Novel DYRK Inhibitors Using Woodtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of DYRK activity, particularly DYRK1A, has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various forms of cancer.[1][2][4][5] This has made DYRKs, and DYRK1A in particular, attractive targets for therapeutic intervention. The identification of potent and selective DYRK inhibitors is a key objective in the development of novel treatments for these conditions.
Woodtide is a synthetic peptide substrate specifically designed for assaying the activity of the DYRK family of kinases.[6] Its sequence is derived from the phosphorylation site of the transcription factor FKHR, a known in vivo substrate of DYRKs. These application notes provide a comprehensive guide to utilizing this compound for the identification and characterization of novel DYRK inhibitors, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation: Inhibitory Activity of Known DYRK1A Inhibitors
The following table summarizes the inhibitory activity of a selection of small molecule inhibitors against DYRK1A. This data is provided for reference and as a benchmark for novel compound screening.
| Inhibitor | Chemical Class | DYRK1A IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Harmine | β-carboline | ~50 | MAO-A |
| EGCG (Epigallocatechin gallate) | Flavonoid | ~300 | - |
| INDY | Benzothiazole | ~25 | Other DYRK family members, Cdc2-like kinases |
| Dyrk1A-IN-3 (Compound 8b) | Pyrazolo[1,5-b]pyridazine | 76 | DYRK1B (2.7), DYRK2 (19), Clk1 (7.1), Clk2 (9.4), Cdk2 (100), GSK3β (94) |
| Compound 11 | Pyrazolo[1,5-b]pyridazine | 0.4 | DYRK1B (2.7) |
| AZ191 | 88 | DYRK1B (17), DYRK2 (1890) | |
| DYRKs-IN-2 | 12.8 | DYRK1B (30.6) |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is compiled from various sources for comparative purposes.[6][7]
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay Using this compound (Radiometric Format)
This protocol describes a radiometric filter-binding assay to measure the phosphorylation of this compound by DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound peptide substrate (e.g., from MedChemExpress, Amsbio)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (stock concentration, e.g., 10 mM)
-
Test compounds (serial dilutions in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
-
96-well microplate
Procedure:
-
Prepare Kinase Reaction Mix: In a microfuge tube, prepare a master mix containing the Kinase Reaction Buffer, recombinant DYRK1A enzyme, and this compound substrate. The final concentrations should be optimized, but a starting point is 5-10 nM DYRK1A and 50 µM this compound.
-
Compound Addition: To the wells of a 96-well microplate, add 1 µL of the serially diluted test compounds. Include DMSO-only controls (for 0% inhibition) and no-enzyme controls (for background).
-
Initiate Kinase Reaction: Add the Kinase Reaction Mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a solution of [γ-³²P]ATP (or [γ-³³P]ATP) to each well. The final ATP concentration should be at or near the Km for DYRK1A (typically 10-50 µM), and the specific activity of the radiolabeled ATP should be sufficient to produce a robust signal.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding a solution of 30% phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: After a final wash with acetone (B3395972) and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: High-Throughput Screening (HTS) of DYRK1A Inhibitors (TR-FRET Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a non-radioactive, homogeneous assay format suitable for HTS.
Materials:
-
GST-tagged recombinant human DYRK1A
-
Biotinylated this compound substrate
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (Acceptor)
-
Kinase Reaction Buffer (as in Protocol 1)
-
ATP solution
-
Test compounds (in 384-well plates)
-
TR-FRET compatible plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in a 384-well plate.
-
Reagent Preparation: Prepare a master mix containing GST-DYRK1A, biotinylated this compound, and ATP in the Kinase Reaction Buffer.
-
Kinase Reaction: Add the master mix to the wells containing the test compounds. Incubate at 30°C for the optimized reaction time.
-
Detection: Stop the kinase reaction and initiate the detection by adding a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio indicates inhibition of the kinase. Determine IC50 values as described in Protocol 1. An optimization of this assay format can achieve a Z'-factor of 0.7 or higher, indicating a robust and reliable HTS assay.[8]
Mandatory Visualizations
DYRK1A Signaling Pathways
DYRK1A is a pleiotropic kinase that participates in multiple signaling pathways, influencing a wide range of cellular functions from neurodevelopment to cancer progression.[1][2][5]
References
- 1. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Woodtide Peptide: Application Notes and Protocols for Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide is a synthetic peptide widely utilized in biochemical research as a specific substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases. Its sequence is derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of DYRKs. Due to its specificity, this compound is an invaluable tool for studying the enzymatic activity and inhibition of DYRK kinases, which are implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer.
This document provides detailed application notes, safety protocols, and experimental guidelines for the proper handling, storage, and use of this compound peptide in a research setting.
Safety and Handling
While a specific Safety Data Sheet (SDS) with quantitative toxicity data for this compound is not publicly available, general safety precautions for handling synthetic peptides should be strictly followed. Peptides are generally considered to have low volatility, but the lyophilized powder can be easily aerosolized.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or airborne powder.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: When handling larger quantities of lyophilized powder or if there is a risk of aerosolization, a dust mask or respirator is recommended.
Handling Procedures:
-
Handle lyophilized this compound in a clean, well-ventilated area, preferably in a chemical fume hood or a designated peptide handling area.
-
Avoid inhalation of the powder.
-
Prevent contact with skin, eyes, and mucous membranes.
-
Allow the vial to warm to room temperature before opening to minimize moisture absorption, as peptides can be hygroscopic.[1][2]
-
Weigh the peptide quickly in a clean, draft-free environment.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek medical advice.
Physicochemical and Storage Data
Proper storage is critical to maintain the stability and activity of this compound peptide. The peptide is typically supplied as a lyophilized powder.
| Property | Data / Recommendation |
| Molecular Formula | C68H123N21O20S |
| Molecular Weight | 1586.93 g/mol |
| Form | Lyophilized powder |
| Purity | >95% or >98% (as specified by the supplier) |
| Storage (Lyophilized) | Long-term: Store at -20°C or -80°C.[3][4] When stored correctly, lyophilized peptides can be stable for several years.[2][5]Short-term: Can be stored at 4°C for several weeks.[4] |
| Storage (Reconstituted) | Recommended: Aliquot into single-use volumes and store at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles.[3][5]Short-term (Working Solution): Stable for 1-2 weeks at 4°C.[4] Use sterile, pH-neutral buffers (pH 5-7) for reconstitution.[2][4] |
| Shipping Condition | Typically shipped at ambient temperature as a lyophilized powder.[4] |
Experimental Protocols
This compound is primarily used as a substrate in kinase assays to measure the activity of DYRK family members, such as DYRK1A and DYRK2.[6][7] Below are example protocols for both radiometric and non-radiometric kinase assays.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP and P81 Phosphocellulose Paper
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from ATP onto the this compound substrate.
Materials:
-
Recombinant DYRK1A enzyme
-
This compound peptide
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
75 mM Phosphoric Acid
-
Scintillation counter and vials
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. For a final volume of 25 µL, the final concentrations should be:
-
20-50 ng Recombinant DYRK1A
-
50 µM this compound peptide[6]
-
1X Kinase Assay Buffer
-
100 µM ATP (spiked with [γ-³²P]ATP)
-
-
Initiate Reaction: Add the ATP solution to the reaction mix to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a 20 µL aliquot onto a labeled square of P81 phosphocellulose paper.
-
Washing:
-
Allow the spots to air dry completely.
-
Wash the P81 paper 3-4 times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to aid in drying.
-
-
Quantification:
-
Place the dried P81 paper squares into scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.
-
Protocol 2: Non-Radiometric ELISA-Based Kinase Assay
This method uses a phosphorylation-site specific antibody to detect the phosphorylated this compound peptide, avoiding the use of radioactivity.
Materials:
-
Recombinant DYRK1A enzyme
-
This compound peptide (may require biotinylation for capture)
-
Streptavidin-coated 96-well plates
-
Kinase Assay Buffer (as above)
-
ATP
-
Phospho-Woodtide specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Substrate Coating: If using biotinylated this compound, incubate the streptavidin-coated plate with the peptide solution overnight at 4°C. Wash wells with wash buffer (e.g., PBS-T).
-
Kinase Reaction:
-
Add the kinase reaction mix to each well: Recombinant DYRK1A, unlabeled ATP, and any test inhibitors in Kinase Assay Buffer.
-
Incubate at 30°C for 30-60 minutes.
-
-
Stopping and Washing: Stop the reaction by adding EDTA and wash the wells multiple times with wash buffer.
-
Antibody Incubation:
-
Add the phospho-specific primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
-
Readout: Add the stop solution and measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of phosphorylated this compound.
Visualizations
DYRK1A Signaling Context
Caption: Simplified overview of DYRK1A activation and its key downstream substrates.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric DYRK1A kinase assay using this compound peptide.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. (PDF) An ELISA DYRK1A Non-Radioactive Kinase Assay Suitable [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening Dyrk1A inhibitors by MALDI-QqQ mass spectrometry: systematic comparison to established radiometric, luminescence, and LC-UV-MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Woodtide Kinase Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer conditions for in vitro kinase assays utilizing the synthetic peptide substrate, Woodtide. This compound is a well-recognized substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family and can also be utilized for studying the activity of other kinases such as Protein Kinase A (PKA). The following protocols and recommendations are designed to serve as a starting point for assay development and can be optimized for specific kinase-substrate pairs and experimental goals.
Introduction
This compound is a synthetic peptide derived from the transcription factor FKHR (Forkhead in rhabdomyosarcoma). It is a versatile tool for studying the activity of several protein kinases, most notably the DYRK family of kinases, which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. The phosphorylation of this compound by its target kinase is a measurable event that can be quantified to determine enzyme activity, screen for inhibitors, and study kinase kinetics.
Core Principles of the Kinase Assay
The fundamental principle of a this compound kinase assay is the enzymatic transfer of the γ-phosphate from adenosine (B11128) triphosphate (ATP) to a specific serine or threonine residue on the this compound peptide by a kinase. The extent of this phosphorylation can be detected through various methods, including the use of radiolabeled [γ-³²P]ATP, fluorescence-based assays, or antibody-based detection methods like ELISA.
I. Recommended Buffer Conditions
The composition of the reaction buffer is critical for optimal kinase activity. The following table summarizes recommended buffer components and their concentration ranges for a standard this compound kinase assay. These conditions are a general guideline and may require optimization depending on the specific kinase being assayed.
| Component | Recommended Concentration | Function | Notes |
| Buffering Agent | 20-50 mM HEPES, pH 7.4-7.5 | Maintains a stable pH for the reaction. | Other buffers like Tris-HCl or MOPS can be used, but pH should be optimized for the specific kinase. |
| Divalent Cations | 5-10 mM MgCl₂ | Essential cofactor for most kinases, forming a complex with ATP. | Some kinases may prefer Mn²⁺, or a combination of Mg²⁺ and Mn²⁺.[1] |
| ATP | 10-100 µM | Phosphate donor for the phosphorylation reaction. | The concentration should be near the Kₘ of the kinase for ATP to ensure sensitivity in inhibitor screening.[2] |
| This compound Substrate | 10-100 µM | The peptide substrate to be phosphorylated. | The optimal concentration may vary depending on the kinase and should be determined empirically. |
| Dithiothreitol (DTT) | 1-2 mM | Reducing agent to maintain enzyme integrity. | Can be substituted with other reducing agents like β-mercaptoethanol. |
| BSA (Bovine Serum Albumin) | 0.1 mg/mL | Stabilizes the enzyme and prevents non-specific adsorption. | |
| Phosphatase Inhibitors | 1 mM Sodium Orthovanadate, 25 mM β-glycerol phosphate | Prevents dephosphorylation of the substrate by contaminating phosphatases.[3] | Especially important when using crude cell or tissue lysates as the kinase source. |
II. Experimental Protocols
A. Protocol for a Radiolabel-Based Filter Binding Assay
This protocol is a classic and sensitive method for measuring kinase activity using [γ-³²P]ATP.
Materials:
-
Kinase of interest (e.g., purified DYRK1A)
-
This compound peptide
-
[γ-³²P]ATP
-
P81 Phosphocellulose paper
-
Kinase Reaction Buffer (see table above)
-
Stop Solution (e.g., 75 mM phosphoric acid or 100 mM EDTA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Reaction Buffer components except for ATP and the kinase.
-
Enzyme Preparation: Dilute the kinase to the desired concentration in an appropriate dilution buffer (often a simplified version of the reaction buffer without ATP).
-
Initiate the Reaction:
-
Add the diluted kinase to the reaction mix.
-
Start the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding the Stop Solution.
-
Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three to four times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
B. Protocol for a Non-Radioactive, Fluorescence-Based Assay
This protocol offers a safer and more high-throughput alternative to radiolabeling. It relies on a change in fluorescence upon phosphorylation of a modified this compound peptide or a coupled enzyme system.
Materials:
-
Kinase of interest
-
Fluorescently labeled this compound substrate or a suitable kinase assay kit (e.g., ADP-Glo™)
-
Kinase Reaction Buffer
-
Stop Solution (if required by the kit)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare the Kinase Reaction Buffer and other components as described in the chosen fluorescence assay kit's manual.
-
Set up the Reaction: In a multi-well plate (e.g., 96- or 384-well), add the reaction components in the following order: buffer, this compound substrate, and kinase.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the desired time. The reaction can often be monitored in real-time in a plate reader.
-
Detection:
-
For endpoint assays, stop the reaction according to the kit's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate kinase activity based on the change in fluorescence signal, often by comparing to a standard curve.
III. Visualized Workflows and Pathways
References
Application Notes: Woodtide as a Substrate in Non-Radioactive Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Woodtide, a synthetic peptide derived from the transcription factor Forkhead in Rhabdomyosarcoma (FKHR), is a well-characterized substrate for the Dual-specificity tyrosine-regulated kinase (DYRK) family of protein kinases.[1][2][3] Its sequence, KKISGRLSPIMTEQ, encompasses the phosphorylation site for DYRKs, making it an invaluable tool for studying the activity of these kinases.[1][4] The DYRK family, including isoforms like DYRK1A and DYRK2, plays crucial roles in various cellular processes such as cell proliferation, differentiation, and survival.[5] Dysregulation of DYRK activity has been implicated in several diseases, including neurodegenerative disorders and cancer, making them attractive targets for drug discovery.
Traditionally, kinase activity has been assessed using radioactive assays. However, due to safety concerns and regulatory hurdles associated with handling radioactive materials, non-radioactive methods have become the preferred approach in modern research and high-throughput screening (HTS). This document provides detailed application notes and protocols for the use of this compound in two common non-radioactive kinase assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Advantages of Using this compound in Non-Radioactive Kinase Assays
-
Specificity: this compound is a recognized substrate for the DYRK family of kinases.[1][2][5]
-
Versatility: It can be easily adapted for various non-radioactive assay formats through fluorescent labeling.
-
Safety: Eliminates the need for radioactive isotopes, reducing safety risks and disposal costs.
-
High-Throughput Screening (HTS) Compatibility: Homogeneous assay formats like FP and TR-FRET are amenable to automation and miniaturization for large-scale screening of potential kinase inhibitors.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from non-radioactive kinase assays using this compound or similar peptide substrates for DYRK kinases. This data is essential for assay validation and comparison of inhibitor potencies.
| Kinase | Assay Format | Substrate | Inhibitor | IC50 (nM) | Z' Factor | Reference |
| DYRK1A | TR-FRET | Kinase Tracer 236 | Harmine | 245 | 0.7 - 0.8 | [6] |
| DYRK1A | ELISA | Dynamin 1a fragment | EGCG | 215 ± 24 | Not Reported | [7] |
| DYRK1A | ELISA | Dynamin 1a fragment | Harmine | 107 ± 18 | Not Reported | [7] |
Signaling Pathways Involving DYRK Kinases
DYRK kinases are involved in multiple signaling pathways, often acting as "priming" kinases that phosphorylate a substrate, thereby enabling a subsequent phosphorylation event by another kinase, such as Glycogen Synthase Kinase 3β (GSK3β). Below are diagrams illustrating key signaling pathways regulated by DYRK kinases.
Caption: Key signaling pathways regulated by DYRK kinases.
Experimental Protocols
Fluorescence Polarization (FP) Kinase Assay
This protocol provides a general framework for a competitive FP-based kinase assay to identify inhibitors of DYRK kinases using a fluorescently labeled this compound peptide (e.g., FAM-Woodtide). In this format, a fluorescently labeled phosphopeptide tracer (phosphorylated FAM-Woodtide) is displaced from a phospho-specific antibody by the unlabeled phosphorylated this compound produced by the kinase reaction.
Materials:
-
DYRK Kinase (e.g., recombinant human DYRK1A)
-
This compound peptide (unlabeled)
-
FAM-labeled this compound (or other suitable fluorescent label)
-
Phospho-Woodtide specific antibody
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Stop/Detection Buffer (Kinase Assay Buffer with EDTA and the phospho-specific antibody/fluorescent phosphopeptide complex)
-
384-well, low-volume, black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: Experimental workflow for the Fluorescence Polarization kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of DYRK kinase in Kinase Assay Buffer.
-
Prepare a 2X stock of this compound peptide and ATP in Kinase Assay Buffer. The optimal concentrations of kinase, this compound, and ATP should be determined empirically through titration experiments.
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by a dilution in Kinase Assay Buffer to create a 10X stock.
-
Prepare the Stop/Detection Buffer containing EDTA (to stop the kinase reaction), a phospho-specific antibody, and the fluorescently labeled phosphorylated this compound tracer. The concentrations of antibody and tracer need to be optimized to achieve a stable and high polarization signal.
-
-
Kinase Reaction:
-
Add 5 µL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 20 µL of the 2X DYRK kinase solution to each well.
-
Add 25 µL of the 2X this compound/ATP solution to initiate the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 25 µL of the Stop/Detection Buffer to each well.
-
Incubate the plate at room temperature for at least 30 minutes to allow the antibody-peptide binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls (no inhibitor and maximum inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Z' factor should be calculated to assess the quality and robustness of the assay for HTS. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is based on a competitive binding TR-FRET assay format, adapted from a validated assay for DYRK1A.[6][8][9] It measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.
Materials:
-
DYRK Kinase with a tag (e.g., GST-DYRK1A)
-
Lanthanide-labeled anti-tag antibody (e.g., Terbium- or Europium-labeled anti-GST antibody)
-
Fluorescently labeled kinase tracer (a small molecule that binds to the ATP pocket)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds
-
384-well, low-volume, black, non-binding microplates
-
TR-FRET-capable plate reader
Experimental Workflow:
Caption: Experimental workflow for the TR-FRET kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the tagged DYRK kinase and the lanthanide-labeled antibody in Kinase Assay Buffer. Optimal concentrations should be determined experimentally, but a starting point could be 15 nM kinase and 6 nM antibody.[6]
-
Prepare a 3X solution of the fluorescent tracer in Kinase Assay Buffer. The optimal concentration is typically around the Kd of the tracer for the kinase (e.g., 54 nM).[6]
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in Kinase Assay Buffer to create a 10X stock.
-
-
Assay Assembly:
-
Add 5 µL of the 10X test compound solution or DMSO (for controls) to the wells of a 384-well plate.
-
Add 10 µL of the 3X kinase/antibody mixture to each well.
-
Add 10 µL of the 3X tracer solution to each well.
-
The final reaction volume will be 25 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Calculate the percent inhibition based on the TR-FRET ratio of the controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Calculate the Z' factor to validate the assay for HTS.[6]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. race.elsevierpure.com [race.elsevierpure.com]
- 9. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Woodtide Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-specificity tyrosine-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of DYRK activity is implicated in several diseases, making them important targets for therapeutic intervention. Woodtide is a synthetic peptide substrate derived from the phosphorylation site of the transcription factor FKHR (Forkhead in rhabdomyosarcoma), a known in vivo substrate of DYRK kinases. These application notes provide a detailed protocol for a cell-based assay to measure the activity of endogenous DYRK kinases using this compound.
Due to the general impermeability of peptides to cell membranes, this protocol employs a "cell-based" approach wherein the kinase activity is measured in cell lysates. This method allows for the assessment of DYRK activity in a near-native environment, reflecting the cellular state at the time of lysis.
Signaling Pathway
The DYRK family of kinases, particularly DYRK1A and DYRK2, are integral components of multiple signaling cascades. They act by phosphorylating a range of downstream targets, including transcription factors, cell cycle regulators, and other kinases. A key function of DYRKs is their role as "priming" kinases; for instance, phosphorylation of a substrate by a DYRK can be a prerequisite for subsequent phosphorylation by another kinase, such as GSK3. This hierarchical phosphorylation is critical in pathways like the one controlling c-Myc and c-Jun degradation. DYRKs also participate in the Hedgehog signaling pathway by modulating the activity of GLI transcription factors. Furthermore, DYRKs can influence the stability of proteins like p27Kip1, thereby regulating cell cycle progression.
Caption: DYRK Kinase Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data obtained from a cell-based DYRK kinase assay using the this compound substrate.
Table 1: Kinase Activity of Endogenous DYRK1A Immunoprecipitated from Different Cell Lines
| Cell Line | DYRK1A Expression (Relative Units) | Kinase Activity (pmol/min/mg) |
| HEK293T | 1.00 | 150.2 ± 12.5 |
| SH-SY5Y | 1.25 | 185.7 ± 15.1 |
| HeLa | 0.80 | 118.9 ± 9.8 |
Kinase activity was measured in immunoprecipitates using 50 µM this compound and [γ-³²P]ATP. Activity is normalized to the total protein in the cell lysate.
Table 2: Effect of a Selective DYRK Inhibitor (Harmine) on DYRK1A Activity in HEK293T Cell Lysates
| Harmine Concentration (µM) | Kinase Activity (% of Control) |
| 0 (Control) | 100 |
| 0.01 | 85.3 |
| 0.1 | 52.1 |
| 1 | 15.8 |
| 10 | 4.2 |
Data are presented as the percentage of kinase activity relative to the vehicle-treated control. The IC₅₀ for Harmine in this assay is approximately 0.09 µM.
Experimental Protocols
This section provides a detailed methodology for measuring endogenous DYRK kinase activity from cultured cells. The workflow involves cell culture and treatment, cell lysis, immunoprecipitation of the target DYRK kinase, and a radioactive kinase assay using this compound as the substrate.
Experimental Workflow
Caption: Cell-Based DYRK Kinase Assay Workflow.
Materials and Reagents
-
Cell Lines: e.g., HEK293T, SH-SY5Y, or other cell lines expressing the DYRK kinase of interest.
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).
-
Antibody for Immunoprecipitation: Specific antibody against the target DYRK isoform (e.g., anti-DYRK1A).
-
Protein A/G Agarose (B213101) Beads.
-
This compound Substrate: Lyophilized powder, to be reconstituted in sterile water.
-
Kinase Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% (v/v) 2-mercaptoethanol.[1]
-
ATP Solution: 10 mM stock solution.
-
[γ-³²P]ATP: Specific activity >3000 Ci/mmol.
-
P81 Phosphocellulose Paper.
-
75 mM Phosphoric Acid.
-
Scintillation Cocktail and Scintillation Counter.
Protocol
1. Cell Culture and Treatment:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
If investigating the effect of a compound, treat the cells with the desired concentrations of the compound or vehicle control for the specified duration.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation of DYRK Kinase:
-
To 500 µg of total protein lysate, add the recommended amount of anti-DYRK antibody (e.g., 1-2 µg).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of kinase assay buffer. After the final wash, remove all supernatant.
4. In Vitro Kinase Assay:
-
Prepare a master mix for the kinase reaction. For each reaction, you will need:
-
Resuspend the washed beads from the immunoprecipitation step in the kinase reaction master mix.
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.[1]
5. Separation and Quantification:
-
Terminate the reaction by adding 20 µL of 75 mM phosphoric acid.
-
Spot 50 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Allow the spot to dry completely.
-
Wash the P81 paper three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the paper air dry.
-
Place the dried P81 paper square into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate the amount of phosphate (B84403) incorporated into the this compound substrate (in pmol) based on the specific activity of the [γ-³²P]ATP.
-
Express the kinase activity as pmol of phosphate transferred per minute per milligram of total protein in the initial lysate (pmol/min/mg).
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Application Notes and Protocols for Studying DYRK Kinase Kinetics Using Woodtide Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and neuronal development.[1][2] Dysregulation of DYRK activity has been implicated in several diseases, such as cancer, Down syndrome, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3]
Woodtide is a synthetic peptide substrate widely used for in vitro kinase assays to study the kinetics of the DYRK family of kinases.[4] Its sequence is derived from the phosphorylation site of the transcription factor FKHR (Forkhead in rhabdomyosarcoma), a known physiological substrate of DYRK1A.[4] The addition of two lysine (B10760008) residues at the N-terminus facilitates its binding to phosphocellulose paper, a common feature in radioactive kinase assays.[5] This document provides detailed application notes and protocols for utilizing this compound to study DYRK kinase kinetics.
Properties of this compound Peptide
| Property | Description |
| Sequence | Based on the DYRK phosphorylation site in FKHR.[4][6][7][8][9] |
| Specificity | Substrate for the DYRK family of kinases, including DYRK1A and DYRK2.[4] |
| Format | Typically available as a lyophilized powder. |
| Modifications | Often synthesized with N-terminal lysines for binding to P81 phosphocellulose paper.[5] Fluorescently tagged versions are also utilized.[10] |
| Application | In vitro kinase assays for determining enzyme kinetics and inhibitor screening. |
Quantitative Data for this compound in DYRK Kinase Assays
Precise Michaelis-Menten constants (Km and Vmax) for this compound with specific DYRK kinases are not consistently reported across the public literature. The kinetic parameters can vary depending on the specific DYRK isoform, assay conditions (e.g., ATP concentration, buffer composition), and the detection method used. However, for illustrative purposes and as a general guideline for experimental design, the following table presents hypothetical kinetic data. Researchers should determine these values empirically for their specific experimental setup.
| DYRK Isoform | This compound Km (μM) (Illustrative) | Vmax (pmol/min/μg) (Illustrative) | Assay Conditions |
| DYRK1A | 10 - 50 | 100 - 500 | 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 μM ATP |
| DYRK2 | 20 - 100 | 50 - 300 | 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 μM ATP |
Note: The above values are for exemplary purposes only and should be determined experimentally.
DYRK Kinase Signaling Pathways
DYRK kinases are integral components of multiple signaling pathways, regulating a diverse array of cellular functions.
DYRK1A Signaling in Neurodevelopment
DYRK1A is a critical regulator of neurodevelopment, and its overexpression is linked to cognitive deficits in Down syndrome. It influences neuronal proliferation, differentiation, and survival through various downstream targets.
Caption: DYRK1A signaling pathway in neurodevelopment.
DYRK2 Signaling in Cell Cycle Regulation
DYRK2 plays a significant role in cell cycle control, primarily by acting as a tumor suppressor. It often primes substrates for subsequent ubiquitination and proteasomal degradation.
Caption: DYRK2 signaling in cell cycle regulation.
Experimental Protocols
The following are detailed protocols for common in vitro kinase assays using this compound peptide.
Experimental Workflow: General Kinase Assay
Caption: General workflow for a DYRK kinase assay.
Protocol 1: Radioactive Filter Binding Assay
This is a classic and highly sensitive method for measuring kinase activity.
Materials:
-
Recombinant DYRK kinase (e.g., DYRK1A, DYRK2)
-
This compound peptide
-
P81 phosphocellulose paper
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (non-radioactive)
-
75 mM Phosphoric acid
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath at 30°C
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
1 µL of this compound (at desired concentration)
-
x µL of recombinant DYRK kinase (amount to be optimized)
-
x µL of sterile deionized water to bring the volume to 20 µL.
-
-
Prepare ATP Mix: Prepare a mix of non-radioactive ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction should be close to the Km if known, or typically 100 µM. The specific activity of the radioactive ATP should be optimized for signal detection.
-
Initiate the Reaction: Add 5 µL of the ATP mix to the reaction tube to start the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (e.g., 2 cm x 2 cm).
-
Wash the Filters: Immediately place the P81 papers in a beaker containing 75 mM phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle agitation to remove unincorporated radioactive ATP.
-
Dry the Filters: Briefly wash the papers with acetone (B3395972) and let them air dry completely.
-
Scintillation Counting: Place each dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the this compound peptide based on the specific activity of the ATP and the counts per minute (CPM) obtained.
Protocol 2: HPLC-Based Kinase Assay
This method allows for the separation and quantification of the phosphorylated and unphosphorylated peptide.
Materials:
-
Recombinant DYRK kinase
-
This compound peptide (can be fluorescently labeled for easier detection)
-
Kinase reaction buffer
-
ATP solution
-
Reaction quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
-
Detector (UV or fluorescence)
Procedure:
-
Set up the Kinase Reaction: In a microcentrifuge tube, combine the kinase, this compound, and kinase buffer.
-
Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C.
-
Quench the Reaction: At various time points, take aliquots of the reaction and stop it by adding an equal volume of quenching solution.
-
HPLC Analysis:
-
Inject the quenched sample onto the C18 column.
-
Separate the phosphorylated and unphosphorylated peptides using a gradient of Solvent B.
-
Monitor the elution of the peptides using the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unphosphorylated and phosphorylated this compound based on their retention times (the phosphorylated peptide will elute earlier).
-
Quantify the area under each peak.
-
Calculate the percentage of substrate conversion and determine the initial reaction velocity.
-
Protocol 3: ELISA-Based Kinase Assay
This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylated product.
Materials:
-
Recombinant DYRK kinase
-
Biotinylated this compound peptide
-
Streptavidin-coated microplate
-
Phospho-specific antibody that recognizes phosphorylated this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Plate reader
Procedure:
-
Coat the Plate: Add biotinylated this compound to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound peptide.
-
Block: Add blocking buffer to each well to prevent non-specific binding and incubate. Wash the wells.
-
Kinase Reaction: Add the kinase reaction mix (containing DYRK kinase and ATP) to the wells. Incubate at 30°C.
-
Stop the Reaction: Stop the reaction by adding EDTA or by washing the wells.
-
Primary Antibody: Add the diluted phospho-specific primary antibody to each well and incubate. Wash the wells.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. Wash the wells.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color to yellow.
-
Read the Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated this compound.
Protocol 4: Fluorescence-Based Kinase Assay
This continuous assay format is suitable for high-throughput screening. It often utilizes a fluorescently labeled this compound peptide where the fluorescence properties change upon phosphorylation.
Materials:
-
Recombinant DYRK kinase
-
Fluorescently labeled this compound peptide (e.g., with a solvatochromic dye)
-
Kinase reaction buffer
-
ATP solution
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare the Reaction Mix: In a microplate well, combine the DYRK kinase, fluorescently labeled this compound, and kinase buffer.
-
Initiate the Reaction: Add ATP to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in the microplate reader and monitor the change in fluorescence intensity or polarization over time.
-
Data Analysis: The rate of change in the fluorescence signal is proportional to the kinase activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low kinase activity | Inactive enzyme | Use a fresh batch of kinase; ensure proper storage conditions. |
| Incorrect buffer conditions | Optimize pH, salt concentration, and cofactors (e.g., Mg²⁺). | |
| Inhibitors present in reagents | Use high-purity reagents. | |
| High background signal | Non-specific binding (ELISA) | Increase blocking time or use a different blocking agent. |
| Incomplete washing | Increase the number and duration of wash steps. | |
| Autophosphorylation of the kinase | Run a control reaction without the this compound substrate. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Reagent degradation | Prepare fresh reagents regularly. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound peptide as a tool to investigate the kinetics and inhibition of DYRK family kinases, contributing to a better understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation, regulation, and inhibition of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay: Inhibition of DYRK2 (unknown origin) using this compound as substrate after 40 mins in presence of [gamma-33P]ATP by microbeta scintillation counti... - ChEMBL [ebi.ac.uk]
Troubleshooting & Optimization
Troubleshooting low signal in Woodtide kinase assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in Woodtide kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases is it a substrate for?
This compound is a synthetic peptide substrate used in kinase assays. It is primarily known as a substrate for the DYRK (dual-specificity tyrosine-regulated kinase) family of kinases.[1] Its sequence is based on the phosphorylation site of the transcription factor FKHR, a known DYRK target.[1] While optimized for DYRK kinases, its utility with other kinases should be empirically determined.
Q2: What are the common causes of a low or absent signal in a kinase assay?
A weak or absent signal in a kinase assay can stem from several factors. Key areas to investigate include problems with the enzyme's activity, suboptimal concentrations of assay components like ATP and the substrate, incorrect buffer conditions, and issues with the detection reagents or instrumentation.[2][3]
Q3: Why is the ATP concentration so critical in a kinase assay?
ATP is a co-substrate in the kinase reaction, and its concentration directly influences the reaction rate.[2][4] If the ATP concentration is too low, the reaction will be suboptimal, leading to a weak signal.[2][5] For ATP-competitive inhibitors, the measured IC50 value is also highly dependent on the ATP concentration.[2][4] It is often recommended to run the assay at or near the Michaelis constant (Km) of the kinase for ATP to ensure sensitivity to inhibitors and a robust signal.[2]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving the root cause of a low signal in your this compound kinase assay.
Issue 1: Problems with the Kinase Enzyme
A common reason for low activity is an inactive or compromised enzyme.[3][6]
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the activity of your kinase stock. If possible, use a known positive control substrate and reaction conditions to confirm activity.[7] - Ensure proper storage and handling of the enzyme (typically at -80°C and avoiding multiple freeze-thaw cycles).[7] - Perform a kinase titration to determine the optimal enzyme concentration for your assay.[3] |
| Improper Protein Folding/Purity | - The purity of a kinase on a gel does not always equate to its functional activity.[6] Kinases often require specific phosphorylation states, proper folding, and cofactors to be active.[6] - If you are expressing and purifying the kinase, ensure the protocol is optimized for producing active protein. |
| Protein Aggregation | - Aggregated kinase may have reduced or altered activity.[8] Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[9] |
| Incorrect Kinase Isoform | - Different kinase isoforms can have varying activity levels and substrate specificities.[6] Confirm that you are using the correct and biologically relevant isoform for your experiment.[6] |
Issue 2: Suboptimal Assay Conditions
The reaction environment is critical for optimal kinase activity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal ATP Concentration | - Determine the ATP Km for your kinase and run the assay at or near this concentration.[2] If the Km is unknown, a common starting point is 10 µM, but this should be optimized.[2] - Perform an ATP titration to find the optimal concentration for your specific kinase and substrate combination.[5] |
| Incorrect Buffer Composition | - Verify the pH, salt concentration, and presence of necessary cofactors (e.g., MgCl₂, MnCl₂) in your kinase buffer.[2][3] Kinase activity is highly dependent on these conditions. |
| Suboptimal Substrate Concentration | - Perform a substrate titration to determine the optimal concentration of this compound. For peptide substrates like Kemptide (a PKA substrate), concentrations are often in the range of 100-400 µM.[10] - Ensure the this compound peptide is soluble in the assay buffer.[7] |
| Insufficient Incubation Time | - Optimize the incubation time for the kinase reaction to allow for sufficient product formation.[3] Perform a time-course experiment to determine the linear range of the reaction.[7] |
Issue 3: Reagent and Detection Problems
Even with an active enzyme and optimal conditions, issues with detection can lead to a low signal.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | - Ensure that critical reagents like ATP and the detection reagents have not degraded.[3] Use fresh aliquots for each experiment.[3] ATP solutions, in particular, can be unstable.[7] |
| Detection Reagent Issues | - Prepare detection reagents fresh before each experiment.[2] - If using an antibody-based detection method, titrate the antibody to find the optimal concentration.[3] |
| Incorrect Instrument Settings | - Verify that the filter sets, excitation/emission wavelengths, and gain settings on your plate reader are appropriate for your specific assay format (e.g., fluorescence, luminescence).[3] |
| Compound Interference | - Certain compounds being tested can fluoresce or quench the signal, leading to inaccurate readings.[8] Run a "no enzyme" control with your compound to check for interference.[9] |
Experimental Protocols & Workflows
Protocol: Kinase Titration
To determine the optimal enzyme concentration, a kinase titration should be performed.
-
Prepare serial dilutions of the kinase enzyme in the kinase reaction buffer.
-
Add a constant, non-limiting concentration of this compound and ATP to each well of a microplate.
-
Add the different concentrations of the kinase to initiate the reaction.
-
Incubate for a fixed period (e.g., 60 minutes) at the desired temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagents.
-
Measure the signal and plot it against the kinase concentration to identify the optimal amount of enzyme that gives a robust signal within the linear range of the assay.
Protocol: ATP Titration
To find the optimal ATP concentration:
-
Set up the kinase reaction with a fixed, optimal concentration of the kinase and this compound.
-
Prepare a serial dilution of ATP in the kinase reaction buffer.
-
Initiate the reactions by adding the different ATP concentrations.
-
Incubate for a fixed time within the linear range of the reaction.
-
Stop the reaction and add the detection reagents.
-
Measure the signal and plot it against the ATP concentration. The optimal concentration is typically at or near the saturation point of the curve, which corresponds to the Km.
Workflow for Troubleshooting Low Signal
The following diagram illustrates a logical workflow for troubleshooting a low signal in a this compound kinase assay.
Caption: A step-by-step workflow for troubleshooting low signal in kinase assays.
General Kinase Reaction Pathway
This diagram illustrates the fundamental reaction catalyzed by a kinase, which is the basis of the this compound assay.
Caption: The basic enzymatic reaction pathway for a kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. benchchem.com [benchchem.com]
- 6. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Woodtide Phosphorylation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and other critical parameters for Woodtide phosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases phosphorylate it?
This compound is a synthetic peptide substrate commonly used to measure the activity of the Dual-specificity tyrosine-regulated kinase (DYRK) family.[1][2] Its sequence is derived from the phosphorylation site of the transcription factor FKHR (Forkhead in Rhabdomyosarcoma).[1][2] It is routinely evaluated as a substrate for DYRK1A and DYRK2.[3]
Q2: What is a typical starting point for incubation time in a this compound phosphorylation assay?
A common starting point for incubation time is 30 minutes at 30°C.[4] However, the optimal time can vary depending on the specific DYRK isoform, enzyme concentration, and substrate concentrations. Time-course experiments have shown that the reaction can remain linear for up to 75 minutes.[4] For some assay formats, incubation times can range from 60 to 150 minutes.
Q3: How can I optimize the incubation time for my specific experimental conditions?
To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves setting up multiple reactions and stopping them at different time points (e.g., 15, 30, 45, 60, 75, and 90 minutes). The amount of phosphorylated this compound is then measured for each time point. The optimal incubation time is within the linear range of the reaction, where the product formation is proportional to time.
Q4: What are the key components and their typical concentrations in a this compound phosphorylation assay?
The key components are the DYRK enzyme, this compound peptide, and ATP. Typical concentrations are:
-
DYRK Enzyme: The concentration of the DYRK enzyme should be optimized to ensure the reaction is in the linear range. A starting point for a truncated DYRK1A (HT-497) is 5 ng (0.82 nM).[4]
-
This compound: A common concentration for this compound is 50 µM.[1]
-
ATP: The ATP concentration is often kept at or near its Michaelis constant (Km) for the specific kinase. A typical concentration is 100 µM.[4]
Q5: What are some common issues encountered during this compound phosphorylation experiments and how can I troubleshoot them?
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Non-enzymatic phosphorylation of this compound. | Run a control reaction without the DYRK enzyme to determine the level of non-enzymatic phosphorylation. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| Suboptimal reaction conditions. | Optimize the concentrations of the enzyme, this compound, and ATP. Verify the pH and ionic strength of the reaction buffer. | |
| Incorrect incubation time or temperature. | Perform a time-course experiment to determine the optimal incubation time. Ensure the incubator is at the correct temperature. | |
| Inconsistent Results (High Variability) | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations. | Ensure all reactions are incubated at a constant and uniform temperature. | |
| Reagent degradation. | Prepare fresh reagent solutions for each experiment. |
Experimental Protocols
Protocol 1: Standard this compound Phosphorylation Assay (ELISA-based)
This protocol is adapted from a method for a non-radioactive DYRK1A kinase assay.[4]
Materials:
-
Recombinant DYRK1A enzyme (e.g., 6xHis tagged rat truncated DYRK1A, residues 1-497)
-
This compound peptide
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Stop solution (e.g., 20 mM EDTA)
-
Phosphorylation-specific antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DYRK1A enzyme to a final concentration of 0.82 nM (5 ng) in kinase reaction buffer.
-
Prepare a 100 µM ATP solution in kinase reaction buffer.
-
Prepare a solution of this compound in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 200 ng of the this compound substrate to each well of the microplate.
-
Add the diluted DYRK1A enzyme to each well.
-
Initiate the reaction by adding the ATP solution. The final reaction volume should be consistent across all wells.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution (20 mM EDTA).
-
-
ELISA Detection:
-
Proceed with a standard ELISA protocol using a phosphorylation-specific antibody to detect the phosphorylated this compound.
-
Protocol 2: Time-Course Experiment to Optimize Incubation Time
Procedure:
-
Set up multiple identical kinase reactions as described in Protocol 1.
-
Incubate the reactions at 30°C.
-
Stop individual reactions at different time points (e.g., 0, 15, 30, 45, 60, 75, and 90 minutes) by adding the stop solution.
-
Measure the amount of phosphorylated this compound for each time point using an appropriate detection method (e.g., ELISA).
-
Plot the signal (e.g., absorbance) against time. The optimal incubation time will be the latest time point that falls within the linear portion of the curve.
Visualizations
Caption: Signaling pathway of this compound phosphorylation by DYRK1A.
Caption: Experimental workflow for optimizing incubation time.
References
Preventing Woodtide peptide degradation in solution
Welcome to the technical support center for the Woodtide peptide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide with the amino acid sequence Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2.[1] It serves as a substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family of kinases and is primarily used in in-vitro kinase assays to study the activity of these enzymes.[2][3] The sequence is derived from residues 324-334 of the transcription factor FKHR, with two additional lysine (B10760008) residues at the N-terminus to facilitate binding to phosphocellulose paper.[2]
Q2: What are the primary factors that can cause this compound degradation in solution?
The stability of this compound in solution is influenced by several factors, including:
-
pH: Extreme pH levels can lead to the hydrolysis of peptide bonds.[4] For peptides in general, a slightly acidic pH of 5-6 is often recommended for optimal stability in solution.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation pathways.[4]
-
Oxidation: The this compound sequence contains a methionine (Met) residue, which is susceptible to oxidation.[5] This can be triggered by exposure to atmospheric oxygen and certain metal ions.[5]
-
Deamidation: The C-terminal glutamine (Gln) residue in this compound can undergo deamidation, a common degradation pathway for peptides containing asparagine or glutamine.[5]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce ice crystals that may disrupt the peptide's structure and increase its exposure to air, leading to degradation.[6]
Q3: How should I store lyophilized and reconstituted this compound?
Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Peptide: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[6][7] Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.[8]
-
Reconstituted Peptide: Once in solution, this compound is significantly less stable. For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Loss of this compound activity in my kinase assay.
-
Potential Cause 1: Peptide Degradation. The loss of biological activity is a common indicator of peptide degradation. The methionine residue in this compound is prone to oxidation, and the glutamine residue can undergo deamidation, both of which can alter the peptide's structure and its ability to be recognized by DYRK kinases.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment from a lyophilized stock.
-
If using a frozen stock solution, use a fresh aliquot that has not undergone previous freeze-thaw cycles.
-
Consider preparing the this compound solution in a slightly acidic, sterile buffer (pH 5-6) to prolong its stability.[3]
-
To minimize oxidation, you can purge the vial with an inert gas like argon or nitrogen before sealing and storing.[7]
-
-
-
Potential Cause 2: Incorrect Storage of Reconstituted Peptide. Storing reconstituted this compound at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles will lead to rapid degradation.
-
Solution: Always store reconstituted this compound in aliquots at -20°C or -80°C and use a fresh aliquot for each experiment. Avoid using frost-free freezers, as they have temperature fluctuations during defrost cycles.
-
Problem 2: I observe unexpected peaks in my HPLC analysis of the this compound solution.
-
Potential Cause: Formation of Degradation Products. The appearance of new peaks in an HPLC chromatogram is a strong indication that the this compound peptide is degrading. These peaks could correspond to oxidized this compound (methionine sulfoxide), deamidated forms, or other hydrolysis products.
-
Solution:
-
Analyze a freshly prepared this compound solution as a control to confirm the retention time of the intact peptide.
-
If degradation is suspected, perform a stability study by incubating the this compound solution under your experimental conditions (e.g., specific buffer, temperature) and analyzing samples by HPLC at different time points. This will help you determine the rate of degradation.
-
Optimize your storage and handling procedures as outlined in the FAQs to minimize the formation of these degradation products.
-
-
Data on Factors Affecting Peptide Stability
Table 1: Summary of Potential Chemical Degradation Pathways for this compound
| Degradation Pathway | Amino Acid(s) in this compound Involved | Conditions Favoring Degradation | Potential Impact on this compound |
| Oxidation | Methionine (Met) | Exposure to oxygen, presence of metal ions, higher pH.[5] | Formation of methionine sulfoxide, which can alter peptide conformation and substrate recognition. |
| Deamidation | Glutamine (Gln) | Neutral to alkaline pH.[5] | Conversion of glutamine to glutamic acid, altering the peptide's charge and potentially its interaction with the kinase. |
| Hydrolysis | All peptide bonds | Acidic or alkaline pH, elevated temperatures.[5] | Cleavage of the peptide backbone, resulting in inactive fragments. |
Table 2: General Recommendations for Enhancing this compound Stability in Solution
| Parameter | Recommendation | Rationale |
| pH | Use a slightly acidic buffer (pH 5-6).[3] | Minimizes deamidation and can reduce the rate of oxidation. |
| Temperature | Prepare and handle solutions on ice; store frozen at -20°C or -80°C.[6] | Reduces the rate of all chemical degradation reactions. |
| Additives | Consider the use of antioxidants (e.g., free methionine). | Can competitively inhibit the oxidation of the methionine residue within the this compound sequence. |
| Storage | Aliquot into single-use volumes.[6] | Avoids detrimental freeze-thaw cycles. |
| Atmosphere | For long-term storage of solutions, purge the vial with inert gas (argon or nitrogen).[7] | Reduces exposure to oxygen, thereby minimizing oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by RP-HPLC
This protocol provides a framework for monitoring the stability of this compound in a specific buffer and temperature condition.
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile, nuclease-free water or a small amount of DMSO for initial solubilization followed by dilution in the desired buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Dilute the this compound stock solution to the final experimental concentration in the buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Aliquot the solution into several HPLC vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Typical HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining intact this compound relative to the T=0 time point.
-
Plot the percentage of intact this compound versus time to determine the degradation kinetics.
-
Visualizations
DYRK1A Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving DYRK1A, a key kinase that phosphorylates this compound. It showcases some of the known upstream regulators and downstream substrates of DYRK1A.
Caption: Simplified DYRK1A signaling pathway.
Experimental Workflow for this compound Stability Assessment
This diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. protocols.io [protocols.io]
- 2. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 3. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pepamino.com [pepamino.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Woodtide peptide solubility issues and solutions
Welcome to the technical support center for Woodtide peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common solubility issues and related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its primary application?
A1: this compound, also known as Forkhead-derived peptide, is a synthetic peptide used as a substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family of kinases in in-vitro analysis.[1][2] Its sequence corresponds to residues 324 to 334 of the transcription factor FKHR, with two lysine (B10760008) residues added to the N-terminus to facilitate binding to phosphocellulose paper.[3][4] The typical sequence is H-Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2.[3][5]
Q2: I'm having trouble dissolving my lyophilized this compound peptide in a standard aqueous buffer (e.g., PBS). Why is this happening?
A2: Peptide solubility is complex and depends on factors like amino acid composition, overall charge, peptide length, and pH.[6][7] this compound has a net positive charge at neutral pH, making it a "basic" peptide. While it may dissolve in pure water, its solubility can be poor in certain buffers at or near its isoelectric point (pI), the pH at which the net charge is zero. Additionally, the presence of hydrophobic residues can contribute to aggregation and poor solubility in aqueous solutions.[8]
Q3: What is the very first step I should take to troubleshoot a solubility issue?
A3: Always start by testing the solubility of a very small amount of the peptide before attempting to dissolve the entire sample.[6] This prevents the loss of valuable material. Allow the lyophilized powder to warm to room temperature in a desiccator before opening the vial. The first solvent to try for a basic peptide like this compound should be sterile, distilled water.[7]
Q4: How does the net charge of this compound peptide influence which solvent to use?
A4: The net charge of a peptide is a primary determinant of its solubility.[9] this compound is a basic peptide due to its higher number of basic residues (Lys, Arg, and the N-terminal amino group) compared to acidic ones (Glu).[9]
-
Basic Peptides (Net Positive Charge): These peptides are generally more soluble in acidic solutions. If this compound does not dissolve in water, using a dilute acidic solution like 10% acetic acid is the recommended next step.[7][8][10] The acidic environment ensures the basic groups are protonated, increasing the peptide's overall positive charge and enhancing its interaction with water.
-
Acidic Peptides (Net Negative Charge): These are more soluble in basic solutions (e.g., dilute ammonium (B1175870) hydroxide).[6][8]
-
Neutral Peptides: These often require organic solvents for initial dissolution.[10]
Q5: Water and dilute acid didn't work. What are my other options?
A5: If aqueous solutions fail, especially for peptides with significant hydrophobic character, you can use a small amount of an organic co-solvent to first dissolve the peptide, followed by slow dilution with your aqueous buffer.[10]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are also alternatives.[8][10]
-
Important Caution: For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize these residues.[10] this compound contains a Methionine (Met) residue, so DMF or ACN would be safer alternatives if an organic solvent is required.
Q6: Can physical methods help dissolve the peptide?
A6: Yes. If you observe particulate matter after adding a solvent, gentle physical methods can aid dissolution.
-
Sonication: A brief period (5-10 minutes) in a bath sonicator can help break up aggregates and facilitate dissolving.[6][8]
-
Gentle Agitation: Slow vortexing or rolling the vial can help. Avoid vigorous shaking, which can promote aggregation.
Troubleshooting Guides & Experimental Protocols
Guide 1: Step-by-Step Protocol for this compound Solubility Testing
This protocol is designed to systematically find a suitable solvent for this compound peptide while minimizing product loss.
Methodology:
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Aliquot: Weigh out a small, representative sample of the peptide (e.g., 0.1 mg).
-
Test Solvent 1 (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Gently vortex. If it dissolves completely, the test is complete.
-
Test Solvent 2 (Dilute Acid): If insoluble in water, take a fresh aliquot. Add a small volume of 10% acetic acid. Vortex gently. If it dissolves, you can then dilute it with your target buffer. Note the final concentration of acetic acid in your working solution.[7]
-
Test Solvent 3 (Organic Co-solvent): If still insoluble, take a fresh aliquot. Add a minimal volume of DMF or ACN (e.g., 10-20 µL) to wet and dissolve the peptide. Once fully dissolved, slowly add your desired aqueous buffer dropwise while gently vortexing to reach the final desired concentration.[10]
-
Observation: If the solution becomes cloudy at any dilution step, you have exceeded the peptide's solubility limit in that mixed solvent system.
-
Final Check: Once dissolved, it is good practice to centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any microscopic, undissolved particles before using the supernatant in your assay.[6]
Guide 2: Dealing with Peptide Aggregation
Aggregation is a common issue where peptide molecules clump together, precipitating out of solution.
Indicators of Aggregation:
-
Visible precipitates or cloudiness in the solution.
-
Gel formation, especially with peptides rich in residues capable of hydrogen bonding.
Solutions:
-
Chaotropic Agents: For peptides that are prone to forming strong intermolecular structures like beta-sheets, the use of strong denaturing agents may be necessary.
-
Protocol: Dissolve the peptide in 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea. These agents disrupt the non-covalent interactions causing aggregation. Following dissolution, proceed with necessary dilutions for your experiment.[7] Be aware that these agents will denature your target proteins (e.g., kinases) and must be diluted to non-denaturing concentrations in the final assay.
-
-
Sonication: As mentioned previously, sonication can effectively break apart loose aggregates.
Data Summary & Visual Guides
Quantitative Data Summary
While specific solubility values (mg/mL) for this compound are not published, the following tables provide a structured guide based on general peptide chemistry principles.
Table 1: Solvent Selection Guide Based on Peptide Properties
| Peptide Property | Net Charge (at pH 7) | Recommended First Solvent | Alternative Solvents |
| Basic (e.g., this compound) | Positive | Sterile Distilled Water | 10-30% Acetic Acid; 0.1% TFA[7] |
| Acidic | Negative | Sterile Distilled Water / PBS | Dilute NH4OH (0.1 M)[6] |
| Neutral / Hydrophobic | Zero | Organic Solvent (DMSO, DMF) | Acetonitrile, Isopropanol[10] |
Table 2: Summary of Troubleshooting Techniques for Poor Solubility
| Technique | Action | Rationale | Best For |
| pH Adjustment | Add dilute acid (for basic peptides) or base (for acidic peptides). | Increases net charge, enhancing repulsion between peptide molecules and interaction with water.[9] | Charged peptides. |
| Organic Co-solvents | Dissolve in a minimal volume of DMSO, DMF, or ACN, then dilute with buffer. | Disrupts hydrophobic interactions that lead to aggregation in aqueous solutions.[10] | Hydrophobic or neutral peptides. |
| Sonication | Place vial in a sonicator bath for 5-10 minutes. | Uses ultrasonic waves to break up small aggregates and facilitate dissolution. | Mildly insoluble peptides or visible particulates. |
| Chaotropic Agents | Dissolve in 6M GdnHCl or 8M Urea. | Strongly disrupts hydrogen bonds and hydrophobic interactions causing severe aggregation.[7] | Peptides that form gels or are highly aggregated. |
Visual Guides and Pathways
The following diagrams illustrate key workflows and concepts relevant to working with this compound peptide.
Caption: A logical workflow for troubleshooting peptide solubility.
Caption: A typical workflow for a kinase assay using this compound.
Caption: Conceptual overview of a DYRK kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Forkhead derived peptide, this compound - 1 mg [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. Forkhead derived peptide, this compound - Elabscience® [elabscience.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. One moment, please... [iscabiochemicals.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Troubleshooting High Background in Kinase Filter Binding Assays: A Technical Support Guide
High background noise is a common issue in kinase filter binding assays, which can obscure the specific signal and lead to inaccurate results.[1] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve high background in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in a kinase filter binding assay?
High background refers to a strong signal detected in the negative control wells, where minimal to no kinase activity is expected.[1] An acceptable non-specific binding (NSB) should ideally be less than 50% of the total binding signal at the highest concentration of the radiolabeled ligand used.[1] When the background signal is excessively high, it diminishes the signal-to-noise ratio, making it challenging to accurately quantify the specific kinase activity.
Q2: What are the primary sources of high background in this assay?
High background can stem from several factors, which can be broadly categorized into issues related to reagents, experimental procedures, and non-specific binding.
-
Reagent-related Issues:
-
Contaminated Reagents: Buffers, water, or substrate solutions may be contaminated with microbes or other interfering substances.[2]
-
High Enzyme Concentration: An excessive amount of kinase can lead to increased autophosphorylation or off-target activity, contributing to the background.[2]
-
Suboptimal ATP Concentration: Using an ATP concentration that is too high can lead to a high background signal.[3] Conversely, a concentration that is too low may result in a weak overall signal.[4]
-
Radioligand Quality: Degradation of the radiolabeled ATP can produce "sticky" byproducts that contribute to high background.[1]
-
-
Procedural Issues:
-
Non-specific Binding:
Q3: My "no-enzyme" control shows a very high signal. What does this suggest?
A high signal in the "no-enzyme" control is a critical indicator that the background is independent of your kinase's activity. This points towards issues with other assay components or the procedure itself.[2] The likely culprits include:
-
Non-specific binding of radiolabeled ATP to the filter membrane.
-
Contamination of your reagents, particularly the radiolabeled ATP stock.
-
Insufficient washing to remove unbound ATP. [2]
Troubleshooting Guide
Systematic Approach to Diagnosing High Background
A logical workflow can help systematically identify and resolve the source of high background.
Caption: Troubleshooting decision tree for high background.
Quantitative Data Tables for Optimization
Table 1: Enzyme Titration
This experiment helps determine the optimal enzyme concentration that provides a strong signal with a low background.
| Enzyme Concentration (ng/reaction) | Signal (CPM) | Background (CPM, no enzyme) | Signal-to-Background Ratio |
| 0 | 500 | 500 | 1.0 |
| 50 | 5,000 | 500 | 10.0 |
| 100 | 15,000 | 500 | 30.0 |
| 200 | 25,000 | 500 | 50.0 |
| 400 | 30,000 | 500 | 60.0 |
| 600 | 31,000 | 500 | 62.0 |
Analyze by plotting CPM against enzyme concentration. The optimal concentration is the lowest amount of enzyme that gives a high signal-to-noise ratio.[2]
Table 2: ATP Concentration Titration
Optimizing the ATP concentration is crucial, especially for evaluating ATP-competitive inhibitors.[4]
| ATP Concentration (µM) | Signal (CPM) | Background (CPM, no enzyme) | Net Signal (CPM) |
| 1 | 8,000 | 400 | 7,600 |
| 5 | 18,000 | 600 | 17,400 |
| 10 (Km) | 25,000 | 800 | 24,200 |
| 50 | 35,000 | 1,500 | 33,500 |
| 100 | 38,000 | 2,500 | 35,500 |
| 200 | 39,000 | 4,000 | 35,000 |
The relationship between IC50 and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km).[4]
Experimental Protocols
Standard Protocol for a Kinase Filter Binding Assay
This protocol outlines a typical radiometric kinase assay.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a 5x kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100).
-
Enzyme Dilution: Dilute the kinase to the desired concentration in 1x kinase buffer. Keep on ice.
-
Substrate Solution: Prepare the "Woodtide" or other peptide substrate in 1x kinase buffer.
-
ATP Solution: Prepare a stock of unlabeled ("cold") ATP. The final concentration in the assay will depend on the specific kinase's Km for ATP.[4]
-
Radiolabeled ATP: Use [γ-³²P]ATP or [γ-³³P]ATP.[6]
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 10 mM phosphoric acid.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of test compound (or DMSO for control) to the appropriate wells.
-
Add 10 µL of the diluted enzyme to all wells except the "no-enzyme" control. Add 10 µL of 1x kinase buffer to the "no-enzyme" wells.
-
Add 10 µL of the substrate solution to all wells except the "no-substrate" control. Add 10 µL of 1x kinase buffer to the "no-substrate" wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate the Reaction:
-
Prepare a master mix of cold and radiolabeled ATP in 1x kinase buffer.
-
Add 25 µL of the ATP master mix to all wells to start the reaction. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[7]
-
-
Stop the Reaction and Filtration:
-
Terminate the reaction by adding 50 µL of stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber).
-
Apply vacuum to filter the contents.
-
-
Washing:
-
Wash the filters extensively with ice-cold wash buffer. Perform at least 3-5 washes of 200 µL per well.[8]
-
-
Detection:
-
Dry the filter plate.
-
Add scintillant to each well and count the radioactivity using a scintillation counter.
-
Visualizing the Workflow
Caption: Experimental workflow for a filter binding assay.
Signaling Pathway Context
The Wood-Tide filter binding assay is a method to measure the activity of a protein kinase. Kinases are key enzymes in signaling pathways that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, thereby regulating its activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
Technical Support Center: Reducing Variability in Woodtide Kinase Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with kinases that phosphorylate the Woodtide substrate, such as DYRK1A and DYRK2.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound kinase assays?
Variability in kinase assays can arise from several factors, which can be broadly categorized as reagent-related, assay condition-related, and experimental execution-related.[1] Key sources include:
-
Reagent Quality and Consistency: The purity, stability, and concentration of the kinase (e.g., DYRK1A, DYRK2), this compound substrate, and ATP are critical for reproducible results. Inconsistent quality or handling of these reagents can introduce significant variability.
-
Assay Conditions: Sub-optimal concentrations of the kinase, this compound, or ATP can lead to inconsistent results.[1] Temperature fluctuations and variations in incubation times are also major contributors to variability.[1]
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially of small volumes, and inadequate mixing of reagents can introduce significant errors.[1]
-
Assay Plate Effects: "Edge effects," where wells on the perimeter of a microplate experience greater evaporation, can cause variability in results.[1]
-
Interference from Test Compounds: When screening inhibitors, the compounds themselves can interfere with the assay signal, for example, through autofluorescence or by inhibiting the reporter enzyme in luminescence-based assays.[1]
Q2: How can I be sure my DYRK1A/DYRK2 kinase is active?
A weak or absent signal in your assay could indicate a problem with the kinase's activity. To ensure your kinase is active:
-
Proper Storage and Handling: Store the kinase at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Use a Positive Control: Include a known potent inhibitor of your kinase (e.g., Harmine for DYRK1A) as a positive control in your experiments. A significant drop in signal in the presence of the inhibitor indicates that the enzyme is active.
-
Enzyme Titration: Perform an enzyme titration experiment to determine the optimal concentration of the kinase that results in a robust signal within the linear range of the assay.
Q3: What is the optimal concentration of this compound substrate and ATP to use?
The optimal concentrations of this compound and ATP depend on the specific kinase and the type of assay being performed.
-
This compound Concentration: For many DYRK kinase assays, a this compound concentration of 50 µM is a good starting point.[2] However, for detailed kinetic studies, it is recommended to determine the Michaelis-Menten constant (Km) for the this compound substrate and use a concentration around the Km value.[3][4]
-
ATP Concentration: The optimal ATP concentration can vary significantly. Some assays are performed at low ATP concentrations (e.g., 10 µM) to increase the apparent potency of ATP-competitive inhibitors.[5] For determining the inhibitor constant (Ki), it is recommended to use an ATP concentration equal to its Km.[6] ATP concentrations in published protocols range from 10 µM to 800 µM.[5][6] It is crucial to optimize the ATP concentration for your specific experimental goals.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that compromises the reliability of your data.
| Possible Cause | Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting variations.[1] |
| Incomplete Mixing | Thoroughly mix all reagent solutions before and after adding them to the assay plate. Use a plate shaker for a brief period after adding all components. |
| Temperature Gradients | Allow the assay plate and reagents to equilibrate to the incubation temperature before starting the reaction. Avoid placing plates in areas with temperature fluctuations. |
| Edge Effects | To minimize evaporation from the outer wells, consider not using them for experimental samples. Instead, fill them with sterile media or buffer. |
Issue 2: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio.[1]
| Possible Cause | Solution |
| Compound Interference | Test for compound autofluorescence by measuring the signal of the compound in the assay buffer without the kinase or other detection reagents. Run a control experiment with the compound and detection reagents in the absence of the kinase to check for direct interference.[7] |
| Non-specific Binding | Increase the number of wash steps in ELISA-based assays. Include a non-ionic detergent like Tween-20 (around 0.01%) in the assay buffer to reduce non-specific binding. |
| Contaminated Reagents | Prepare fresh reagents, especially buffers and ATP solutions. Use high-purity water and reagents. |
| Kinase Autophosphorylation | Run a control reaction without the this compound substrate to measure the level of kinase autophosphorylation.[6] If high, you may need to optimize the kinase concentration or incubation time. |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the kinase reaction.[1]
| Possible Cause | Solution |
| Inactive Kinase | Ensure the kinase has been stored and handled properly. Use a fresh aliquot of the enzyme or a known active batch. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Ensure all necessary cofactors (e.g., MgCl2) are present at the correct concentration. |
| Sub-optimal Reagent Concentrations | Titrate the kinase, this compound substrate, and ATP to find the optimal concentrations for your assay. |
| Inhibitory Contaminants | Use high-purity water and reagents. Ensure there is no cross-contamination from other experiments. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound kinase experiments involving DYRK1A and DYRK2.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| DYRK1A/DYRK2 Kinase | 10 pM - 20 nM | The optimal concentration should be determined empirically through an enzyme titration experiment.[8] |
| This compound Substrate | 4 µM - 50 µM | A common starting concentration is 50 µM.[2][9] For kinetic studies, use a concentration around the Km.[3] |
| ATP | 10 µM - 800 µM | The concentration should be optimized based on the assay goal. For inhibitor screening, a concentration near the Km is often used.[5][6] |
Table 2: Example IC50 Values for DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | Assay Type |
| Harmine | ~50 - 100 nM | Varies with assay conditions. |
| EGCG | ~300 - 400 nM | Non-ATP competitive inhibitor.[6] |
| LDN-192960 | 48 nM | In vitro kinase assay.[10] |
Note: IC50 values can vary significantly depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
Detailed Protocol: In Vitro DYRK1A/DYRK2 Kinase Assay (ADP-Glo™ Format)
This protocol describes a general method for measuring the in vitro activity of DYRK1A or DYRK2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11]
Materials:
-
Recombinant human DYRK1A or DYRK2 enzyme
-
This compound peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compound (inhibitor) in Kinase Assay Buffer.
-
Prepare a solution of DYRK1A/DYRK2 enzyme in Kinase Assay Buffer. The optimal concentration should be predetermined.
-
Prepare a solution of this compound substrate in Kinase Assay Buffer.
-
Prepare a solution of ATP in Kinase Assay Buffer. The final concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the solution containing the DYRK1A/DYRK2 enzyme and this compound substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.[12]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[12]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate at room temperature for approximately 40 minutes.[11]
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified DYRK1A signaling pathways.
Caption: DYRK2-mediated p53 activation pathway.
Caption: General workflow for a kinase inhibition assay.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 5. promega.com [promega.com]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. revvity.com [revvity.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Woodtide Assay Optimization for Specific DYRK Isoforms: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Woodtide-based kinase assays for specific isoforms of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a substrate for DYRK kinases?
This compound is a synthetic peptide substrate designed based on the amino acid sequence surrounding a known phosphorylation site in the Forkhead box protein O1 (FOXO1), a natural substrate of DYRK kinases. Its sequence makes it a specific and efficient substrate for members of the DYRK family, making it a valuable tool for in vitro kinase assays to screen for inhibitors and study enzyme kinetics.[1][2] The related peptide, DYRKtide, shares a core recognition sequence and is also commonly used.
Q2: What are the key parameters to optimize for a this compound-based DYRK kinase assay?
The critical parameters for optimization include the concentrations of the DYRK enzyme, the this compound or DYRKtide peptide substrate, and ATP. The optimal concentrations will vary depending on the specific DYRK isoform being assayed (e.g., DYRK1A, DYRK1B, DYRK2) and the assay format being used (e.g., radiometric, fluorescence-based, luminescence-based).
Q3: How do the substrate specificities differ between DYRK isoforms for this compound?
Q4: What is the importance of ATP concentration in these assays?
The concentration of ATP is crucial, especially when screening for ATP-competitive inhibitors. Ideally, assays are performed at an ATP concentration close to the Km value of the kinase for ATP. This ensures the assay is sensitive to inhibitors. Using an ATP concentration that is too high can mask the effect of competitive inhibitors, while a concentration that is too low may result in a weak signal.
Q5: How should I handle and store the this compound peptide?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light.[6] Before use, allow the peptide to warm to room temperature before opening the vial to prevent moisture uptake.[6] For preparing a stock solution, dissolve the peptide in an appropriate solvent, such as sterile water or a buffer like 20 mM Tris-HCl, pH 7.5.[6] Peptide solutions have limited shelf life, especially those containing amino acids prone to oxidation like Cys, Met, or Trp. It is recommended to keep stock solutions at a pH between 4 and 6.[6] For day-to-day use, aliquoting the stock solution and storing it at -20°C is advisable to avoid repeated freeze-thaw cycles.
Experimental Protocols & Starting Conditions
The following tables summarize recommended starting concentrations for key reagents in this compound-based assays for DYRK1A, DYRK1B, and DYRK2. These values are compiled from various sources and should be used as a starting point for your own optimization experiments.
Table 1: Recommended Starting Concentrations for DYRK1A Assays
| Parameter | Concentration Range | Assay Type | Reference |
| DYRKtide/Woodtide | 35 µM (Km) | Radiometric | [1][3] |
| ATP | 30 - 128 µM | FRET, Spectrophotometric | |
| Recombinant DYRK1A | 5 ng (0.82 nM) | ELISA | [7] |
Table 2: Recommended Starting Concentrations for DYRK1B Assays
| Parameter | Concentration Range | Assay Type | Reference |
| This compound | 50 µM | Radiometric | [4][5] |
| ATP | 100 µM | Radiometric | [5] |
| Recombinant DYRK1B | Varies (Immunoprecipitated) | Radiometric | [4][5] |
Table 3: Recommended Starting Concentrations for DYRK2 Assays
| Parameter | Concentration Range | Assay Type | Reference |
| This compound/DYRKtide | 50 µM - 0.2 mg/mL | Radiometric, Luminescence | [2][8] |
| ATP | 10 - 100 µM | Luminescence, Radiometric | [8][9] |
| Recombinant DYRK2 | 0.2 ng | Luminescence | [8] |
Detailed Methodologies
Radiometric Kinase Assay for DYRK2 (33P-ATP Filter Binding Assay)
This protocol is adapted from a general method for measuring kinase activity using a radiolabeled ATP and a peptide substrate.
Materials:
-
Recombinant human DYRK2
-
This compound peptide
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK2, and this compound peptide in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-³³P]ATP. The final concentrations should be optimized around the starting points suggested in Table 3.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction is within the linear range.[10][11]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid for 5-10 minutes each to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or No Activity | Inactive Enzyme: Improper storage or handling, repeated freeze-thaw cycles. | - Aliquot the enzyme upon receipt and store at -80°C. - Keep the enzyme on ice during experimental setup. |
| Suboptimal Reagent Concentrations: Enzyme, this compound, or ATP concentrations are too low. | - Perform a titration of each component to determine the optimal concentration for your assay conditions. - Ensure the ATP concentration is near the Km value for the specific DYRK isoform, if known. | |
| Incorrect Buffer Conditions: pH, salt concentration, or cofactor (Mg²⁺) levels are not optimal. | - Verify the composition and pH of your kinase reaction buffer. | |
| High Background Signal | Compound Interference: The test compound may be fluorescent or interfere with the detection reagents. | - Run a "no enzyme" control with your compound to check for interference with the detection system.[12] |
| High ATP Concentration: In luminescence-based assays (e.g., ADP-Glo), high ATP levels can lead to a high background. | - Optimize the ATP concentration to be as close to the Km as possible while maintaining a robust signal.[12] | |
| Non-specific Binding: The peptide substrate or detection antibodies may bind non-specifically to the assay plate. | - Use plates designed for low non-specific binding. - Include a blocking agent (e.g., BSA) in your buffers. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent volumes of reagents are added to the wells. | - Ensure pipettes are properly calibrated. - Use a master mix for common reagents to minimize pipetting errors. |
| Incomplete Mixing: Reagents are not uniformly distributed in the wells. | - Gently mix the plate after adding all reagents. | |
| Edge Effects: Evaporation from the outer wells of the plate can lead to inconsistent results. | - Avoid using the outer wells or fill them with buffer or water to minimize evaporation. | |
| Peptide Solubility Issues | Incorrect Solvent: The peptide may not be fully dissolved. | - Most peptides, including this compound, are soluble in water or aqueous buffers.[6] For hydrophobic peptides, a small amount of DMSO may be required.[6] |
| Peptide Aggregation: The peptide may form aggregates over time. | - Prepare fresh dilutions of the peptide from a stock solution for each experiment. |
Signaling Pathway Diagrams
The following diagrams illustrate the involvement of DYRK1A, DYRK1B, and DYRK2 in key cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Assay: Inhibition of DYRK2 (unknown origin) using this compound as substrate after 40 mins in presence of [gamma-33P]ATP by microbeta scintillation counti... - ChEMBL [ebi.ac.uk]
- 11. AID 1408764 - Inhibition of recombinant GST-tagged human DYRK2 expressed in Escherichia coli using this compound as substrate after 30 mins in presence of [gamma-33P] by scintillation counting method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Woodtide Peptide Substrate
Welcome to the technical support center for Woodtide peptide substrate. This guide is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: Why am I seeing high background signal in my kinase assays with this compound?
Answer: High background signal can be a significant issue, masking the true kinase activity. This can stem from several factors, including contaminated reagents or non-specific binding.
Troubleshooting Steps:
-
ATP Batch Quality: Different batches of ATP can contain varying levels of impurities that may contribute to background signal. Test multiple ATP lots to identify one with a low background.
-
Substrate Purity: Ensure the this compound peptide substrate is of high purity (>95%).[1][2] Lower purity peptides may contain contaminants that interfere with the assay.
-
Enzyme Titration: Titrate your kinase to determine the optimal concentration that provides a robust signal without excessive background.
-
"No Enzyme" Control: Always include a control reaction without the kinase to determine the baseline background signal.
Data Presentation: ATP Lot Testing
| ATP Lot | Kinase Activity (RLU) | Background (No Enzyme) (RLU) | Signal-to-Background Ratio |
| Lot A | 85,000 | 15,000 | 5.7 |
| Lot B | 82,000 | 5,000 | 16.4 |
| Lot C | 86,500 | 17,500 | 4.9 |
2. Question: My kinase assay results with this compound are not reproducible between experiments. What could be the cause?
Answer: Lack of reproducibility is a common challenge in kinase assays and can be attributed to variations in experimental conditions or reagent handling.
Troubleshooting Steps:
-
Consistent Substrate Preparation: Prepare a large stock solution of this compound, aliquot it, and store it at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Standardized Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent across all experiments.
-
Reagent Stability: Pay close attention to the stability of all reagents, especially the kinase and ATP. Prepare fresh dilutions for each experiment whenever possible.
Experimental Protocol: this compound Stock Solution Preparation
-
Resuspend: Resuspend the lyophilized this compound peptide in sterile, nuclease-free water or a buffer appropriate for your kinase assay (e.g., 50 mM Tris-HCl, pH 7.5).
-
Concentration: Prepare a stock solution at a concentration of 10 mM.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL).
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[3] Avoid repeated freeze-thaw cycles.[3]
3. Question: I am observing lower than expected phosphorylation of this compound. What are the potential reasons?
Answer: Reduced phosphorylation of this compound can indicate a problem with one of the key components of your kinase assay. This compound is a known substrate for the DYRK family of kinases.[1][4][5][6]
Troubleshooting Steps:
-
Kinase Activity: Confirm the activity of your kinase using a known positive control substrate or by performing an autophosphorylation assay if applicable.
-
Substrate Integrity: Verify the integrity of your this compound peptide. Improper storage or handling can lead to degradation. Consider running a quality control check such as mass spectrometry.
-
Assay Conditions: Optimize the assay buffer conditions, including pH, salt concentration, and the presence of necessary cofactors (e.g., Mg2+, Mn2+).
Data Presentation: Kinase Activity Check
| Substrate | Kinase Activity (Fold Change over Background) |
| This compound | 2.5 |
| Positive Control Substrate | 15.0 |
Signaling Pathway Context
Experimental Workflow
Troubleshooting Logic
References
- 1. Forkhead derived peptide, this compound - 1 mg [anaspec.com]
- 2. Forkhead derived peptide, this compound - Elabscience® [elabscience.com]
- 3. Storage & Stability – Bluetide Peptides [bluetidepeptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. peptide.com [peptide.com]
Woodtide Peptide Purity Analysis by HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating Woodtide peptide purity using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of assessing this compound peptide purity by HPLC?
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For this compound peptide purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common method.[2] The principle lies in the differential partitioning of the this compound peptide and any impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[2] By gradually increasing the organic solvent concentration in the mobile phase (a gradient), components are eluted from the column based on their hydrophobicity. The peptide backbone is typically detected by UV absorbance at 214 nm.[3] The purity is calculated as the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[3]
Q2: Why is it crucial to validate the purity of synthetic peptides like this compound?
The purity of synthetic peptides is paramount for reliable and reproducible experimental outcomes. Even minor impurities can significantly alter the peptide's biological activity, leading to erroneous results.[3][4] In therapeutic applications, impurities can pose safety risks, including immunogenicity.[3] For regulatory submissions, such as for an Investigational New Drug (IND), stringent purity guidelines must be met.[3] Consistent batch-to-batch purity is also essential for quality control in manufacturing and clinical studies.[3]
Q3: What are common impurities found in synthetic peptides?
Impurities in synthetic peptides can stem from the synthesis process itself or from degradation.[4][5] These can include:
-
Truncated or deletion sequences (shorter peptides)[4]
-
Incompletely deprotected peptides[5]
-
Products of side reactions during synthesis[4]
-
Oxidized or hydrolyzed peptides[4]
-
Residual solvents and reagents from the synthesis process[4]
Q4: What is a typical starting HPLC method for this compound peptide analysis?
A general starting method for a typical peptide like this compound would involve a reversed-phase column and a water/acetonitrile (B52724) gradient containing an ion-pairing agent.
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C |
| Detection | UV at 214 nm (for peptide bond) and 280 nm (for aromatic residues) |
| Injection Volume | 10-20 µL |
Note: This is a starting point and should be optimized for the specific properties of the this compound peptide.[3][6][7]
Experimental Protocols
Protocol 1: Standard this compound Peptide Sample Preparation
-
Dissolution: Accurately weigh the lyophilized this compound peptide. Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in HPLC-grade water, to a final concentration of 1 mg/mL.[3][8]
-
Vortexing/Sonication: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.[8]
-
Transfer: Transfer the filtered sample to an HPLC vial.
-
Storage: If not analyzed immediately, store the sample at 4°C to minimize degradation.
Protocol 2: Mobile Phase Preparation
-
Solvent A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water.
-
Solvent B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.[9]
-
Degassing: Degas both mobile phases prior to use by sonication, vacuum degassing, or helium sparging to prevent air bubbles from interfering with the detector.[10]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound peptide.
Issue 1: Ghost Peaks in the Chromatogram
Ghost peaks are unexpected peaks that appear in the chromatogram, even during a blank run (an injection of mobile phase only).[11]
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, HPLC-grade solvents and additives.[10][12] Filter solvents before use. |
| System Contamination | Flush the entire HPLC system, including the injector, lines, and column, with a strong solvent like 100% acetonitrile or isopropanol.[13] |
| Carryover from Previous Injections | Implement a needle wash step in the autosampler method. Inject a blank solvent after a concentrated sample run to check for carryover.[12] |
| Contaminated Sample Vials/Caps | Use clean, high-quality vials and caps. Run a blank using solvent from a new vial to test for contamination.[10] |
A systematic approach to identifying the source of ghost peaks is crucial.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. jpt.com [jpt.com]
- 5. almacgroup.com [almacgroup.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. uhplcs.com [uhplcs.com]
Potential off-target effects of Woodtide substrate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the Woodtide peptide substrate in kinase assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic peptide substrate used in in-vitro kinase assays. Its sequence is derived from the phosphorylation site of the transcription factor FKHR (Forkhead in Rhabdomyosarcoma).[1] this compound is a well-established and efficient substrate for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases, particularly DYRK1A and DYRK2.[2]
Q2: What is the consensus phosphorylation sequence for DYRK kinases that is present in this compound?
A2: DYRK1A has been identified as a proline-directed kinase. The optimal consensus phosphorylation sequence is RPX(S/T)P, where 'R' is arginine at the P-3 position, 'X' is any amino acid, 'S/T' is the serine or threonine phosphorylation site, and 'P' is proline at the P+1 position.[3][4] This motif is critical for substrate recognition by DYRK family kinases.[5]
Q3: What are the potential off-target kinases for the this compound substrate?
A3: While this compound is a primary substrate for DYRK kinases, other kinases that recognize a similar consensus sequence could potentially phosphorylate it, leading to off-target effects. Kinases that are proline-directed and recognize substrates with a basic residue at the P-3 position are the most likely candidates for off-target activity. For example, the consensus sequence for ERK2 (PX(S/T)P) bears some resemblance to that of DYRK1A.[3] However, one study demonstrated that ERK2 does not efficiently phosphorylate a peptide based on the optimal DYRK substrate sequence ("DYRKtide"), suggesting a degree of specificity for DYRK1A, likely due to the requirement of an arginine at the P-3 position.[3] It is recommended to perform counter-screening against kinases with similar substrate motifs to validate the specificity of this compound in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal in Fluorescence-Based Assay | Endogenous enzyme activity in cell lysates. | If using cell lysates, consider immunoprecipitating the kinase of interest to reduce background phosphorylation from other kinases. |
| Non-specific binding of antibodies (in antibody-based detection). | Optimize the concentration of the detection antibody. Increase the number and stringency of wash steps. Include a suitable blocking agent like BSA in the reaction buffer.[6] | |
| Autofluorescence of test compounds. | Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental wells. | |
| Low or No Signal | Inactive kinase enzyme. | Ensure proper storage and handling of the kinase on ice to prevent degradation. Perform a kinase titration to determine the optimal enzyme concentration for the assay.[6] |
| Suboptimal ATP or substrate concentration. | Titrate both ATP and this compound concentrations to determine their optimal levels. The ATP concentration should ideally be at or near the Km for the kinase. | |
| Degraded reagents. | Use fresh aliquots of ATP, this compound, and other critical reagents for each experiment.[6] | |
| High Variability Between Replicates | Pipetting inaccuracies. | Ensure pipettes are properly calibrated. Use a master mix for reagents to be dispensed across the plate to minimize well-to-well variation. |
| Inconsistent incubation times or temperatures. | Ensure uniform incubation conditions for all wells of the assay plate. | |
| Results from in-vitro assay do not translate to cell-based assay | Different ATP concentrations. | In-vitro assays often use lower ATP concentrations than are present in cells, which can affect inhibitor potency. Consider testing a range of ATP concentrations in your in-vitro assay. |
| Off-target effects in the cellular environment. | The observed cellular phenotype may be due to the phosphorylation of other substrates by the kinase of interest or off-target effects of inhibitors. Validate findings with orthogonal approaches, such as using knockout/knockdown cell lines. |
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay using Fluorescently-Labeled this compound (Fluorescence Polarization)
This protocol outlines a general procedure for a fluorescence polarization (FP) kinase assay.
Materials:
-
Recombinant DYRK1A enzyme
-
Fluorescently-labeled this compound (e.g., 5-FAM-Woodtide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
384-well, black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compound (inhibitor) in kinase assay buffer. Prepare a solution of DYRK1A and fluorescently-labeled this compound in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 5 µL of the test compound serial dilutions.
-
Positive Control (No Inhibitor): Add 5 µL of vehicle control (e.g., DMSO in buffer).
-
Negative Control (No Enzyme): Add 5 µL of vehicle control.
-
-
Enzyme Addition: To all wells except the "No Enzyme Control," add 10 µL of the DYRK1A/fluorescent-Woodtide solution. To the "No Enzyme Control" wells, add 10 µL of fluorescent-Woodtide in buffer.
-
Initiate Reaction: Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes). Protect the plate from light.
-
Read Plate: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
Subtract the background polarization from the "No Enzyme Control" wells.
-
Plot the change in fluorescence polarization against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
Improving signal-to-noise ratio in Woodtide assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Woodtide assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide substrate used for the in-vitro analysis of the DYRK (dual-specificity tyrosine-regulated kinase) family of protein kinases.[1][2] Its sequence is derived from the phosphorylation site of the transcription factor FKHR.[1][2] The primary application of this compound is to measure the enzymatic activity of DYRK kinases in a laboratory setting.
Q2: What is the general principle of a this compound kinase assay?
A this compound kinase assay measures the transfer of a phosphate (B84403) group from ATP to the this compound peptide by a DYRK kinase. The amount of phosphorylated this compound is then quantified, typically through methods involving radioactivity (using ³²P-ATP) and binding to phosphocellulose paper, or through non-radioactive methods like fluorescence or luminescence-based antibody detection of the phosphorylated peptide. The signal generated is proportional to the kinase activity.
Q3: Why is a good signal-to-noise ratio important in a this compound assay?
The signal-to-noise ratio (S/N) is a critical parameter that compares the level of the specific signal (kinase activity) to the level of background noise.[3] A high S/N ratio is essential for:
-
Sensitivity: Detecting low levels of kinase activity.
-
Accuracy: Ensuring that the measured signal truly represents the kinase's activity and not random fluctuations.
-
Reproducibility: Obtaining consistent results between experiments.
A low S/N ratio can be caused by either a weak signal or high background noise.[3]
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from your kinase, leading to a poor signal-to-noise ratio.
Question: My negative control wells (without enzyme or with an inhibited enzyme) show a high signal. What are the potential causes and how can I resolve this?
Answer: High background in a this compound assay can originate from several sources. A systematic approach to identifying and mitigating the cause is crucial.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP, buffers, and the this compound peptide. Filter-sterilize buffers to remove any particulate matter. |
| Non-specific Binding | Add a blocking agent like Bovine Serum Albumin (BSA) to your reaction buffer to prevent non-specific binding of the peptide or ATP to the assay plate or filter paper.[4] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of ATP and this compound. High concentrations can sometimes lead to increased background. |
| Autophosphorylation of Kinase | If the kinase preparation is not pure, other kinases in the sample might be phosphorylating other substrates, or the DYRK kinase itself might be autophosphorylating at a high rate. Ensure the purity of your kinase preparation. |
| Inefficient Washing Steps | If using a filter-based assay, ensure that washing steps are sufficient to remove all unbound ATP. Increase the number and volume of washes if necessary. |
Experimental Workflow for Troubleshooting High Background
References
Woodtide Peptide Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Woodtide peptide when stored at -20°C versus -80°C. Proper storage is critical for maintaining the peptide's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound peptide?
For long-term storage, it is highly recommended to store lyophilized this compound peptide at -80°C. Lower temperatures slow down chemical degradation processes more effectively. While -20°C is acceptable for short- to medium-term storage, -80°C provides a more stable environment, minimizing the risk of degradation over extended periods.
Q2: What are the primary degradation pathways for this compound at these temperatures?
The amino acid sequence of this compound is Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2. Based on its composition, the primary degradation pathways include:
-
Oxidation: The presence of a Methionine (Met) residue makes this compound susceptible to oxidation. Exposure to air, especially during freeze-thaw cycles, can accelerate this process. Storing the peptide under an inert gas like argon or nitrogen can help mitigate oxidation.
-
Deamidation: The Glutamine (Gln) residue can undergo deamidation, a common degradation pathway for peptides. This process involves the conversion of the amide group in the side chain to a carboxylic acid group and is often catalyzed by moisture and pH changes.
-
Hydrolysis: Like all peptides, this compound is susceptible to hydrolysis, which is the cleavage of peptide bonds. This is more of a concern for peptides in solution but can also occur in lyophilized powder if exposed to moisture.
Q3: How does storage at -20°C differ from -80°C in preventing degradation?
Storage at -80°C significantly reduces the rate of all chemical degradation reactions, including oxidation and deamidation, compared to -20°C. The lower kinetic energy at -80°C minimizes molecular movement and reactivity. While -20°C is effective for slowing degradation, -80°C provides a superior level of protection, especially for peptides like this compound that contain sensitive residues.
Q4: Can I store this compound in solution? If so, at what temperature?
Storing peptides in solution is generally not recommended for long periods as it increases the susceptibility to degradation, including hydrolysis and microbial contamination. If you must store this compound in solution, it is crucial to use a sterile buffer at a slightly acidic pH (around 5-6) to minimize degradation. The solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of peptide activity in assays. | Peptide degradation due to improper storage. | Verify storage conditions. For long-term storage, ensure the lyophilized peptide is at -80°C in a tightly sealed, desiccated container. If in solution, ensure it was stored at -80°C in single-use aliquots. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles leading to peptide degradation. | Aliquot the lyophilized peptide or peptide solution into smaller, single-use vials upon receipt to minimize the number of times the main stock is temperature-cycled. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (e.g., oxidized or deamidated forms). | Analyze the mass of the new peaks by mass spectrometry to identify the modification. Optimize storage by using an inert atmosphere and ensuring the peptide is completely dry before sealing. |
| Difficulty dissolving the lyophilized peptide. | Peptide aggregation or adsorption to the vial surface. | Before opening, allow the vial to equilibrate to room temperature to prevent condensation. Use a recommended solvent and gentle vortexing or sonication to aid dissolution. |
Quantitative Data Summary
The following table provides illustrative data on the expected stability of this compound peptide over time at different storage temperatures. Please note that this is a generalized example, and actual stability may vary based on the specific batch and handling procedures.
| Storage Temperature | Time | Purity (%) | Major Degradation Products |
| -20°C | 0 Months | >98 | - |
| 6 Months | ~95 | Oxidized Met, Deamidated Gln | |
| 12 Months | ~90 | Increased levels of oxidized and deamidated forms | |
| 24 Months | <85 | Significant degradation products | |
| -80°C | 0 Months | >98 | - |
| 6 Months | >98 | Negligible | |
| 12 Months | >97 | Trace amounts of oxidized Met | |
| 24 Months | >96 | Minimal degradation |
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol outlines a method to compare the stability of this compound stored at -20°C and -80°C.
1. Sample Preparation and Storage:
-
Upon receipt, aliquot the lyophilized this compound peptide into multiple sterile, amber glass vials.
-
Store half of the vials at -20°C and the other half at -80°C in a desiccated environment.
2. Time Points:
-
Analyze the peptide at designated time points (e.g., 0, 3, 6, 12, and 24 months).
3. Sample Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Reconstitution: At each time point, remove one vial from each storage temperature. Allow the vials to equilibrate to room temperature before opening. Reconstitute the peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a known concentration.
-
HPLC System: Use a C18 column suitable for peptide separations.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: UV absorbance at 214 nm.
-
Analysis:
-
Inject the reconstituted peptide solution.
-
Integrate the peak area of the intact this compound peptide and any new peaks corresponding to degradation products.
-
Calculate the purity of the peptide at each time point by dividing the peak area of the intact peptide by the total peak area of all peptide-related peaks.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (LC-MS).
-
Mandatory Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for comparing this compound stability at different temperatures.
DYRK1A Signaling Pathway
This compound is a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. DYRK1A, a prominent member of this family, is involved in various cellular processes, including cell survival and apoptosis.
Caption: Simplified DYRK1A signaling pathway leading to inhibition of apoptosis.
Validation & Comparative
Woodtide vs. CREBtide: A Comparative Guide for Kinase Activity Profiling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical determinant for the success of in vitro kinase activity profiling assays. An ideal substrate should exhibit high affinity and specificity for the kinase of interest, enabling sensitive and accurate measurement of its enzymatic activity. This guide provides a comprehensive comparison of two widely used peptide substrates, Woodtide and CREBtide, to assist researchers in making an informed decision for their kinase assay needs.
At a Glance: this compound vs. CREBtide
| Feature | This compound | CREBtide |
| Primary Kinase Target(s) | DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family | PKA (Protein Kinase A), CaMKII (Calcium/calmodulin-dependent protein kinase II), MSK1, PKC |
| Peptide Sequence | KKISGRLSPIMTEQ | KRREILSRRPSYR |
| Origin | Derived from the phosphorylation site of FKHR (Forkhead box protein O1) | Derived from the Ser133 phosphorylation site of CREB (cAMP response element-binding protein) |
| Phosphorylation Site | Serine within the recognition motif | Serine corresponding to Ser133 of CREB |
| Kinetic Parameters | Km and Vmax values are not readily available in published literature. | For PKA: Km: 3.9 µM[1] Vmax: 12.4 µmol/min/mg[1] |
Kinase Substrate Specificity and Performance
CREBtide is a well-characterized substrate for several key kinases involved in crucial signaling pathways. Its primary utility lies in assays for Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[2] The peptide sequence, KRREILSRRPSYR, mimics the phosphorylation site (Ser133) of the transcription factor CREB.[1] For PKA, CREBtide exhibits a low micromolar Michaelis constant (Km) of 3.9 µM, indicating a high affinity, and a Vmax of 12.4 µmol/min/mg, demonstrating efficient phosphorylation.[1] This makes CREBtide a highly sensitive substrate for PKA activity assays. It is also a recognized substrate for other kinases such as Mitogen- and stress-activated protein kinase 1 (MSK1) and Protein Kinase C (PKC).[2]
Signaling Pathways
The kinases targeted by this compound and CREBtide are integral components of distinct and critical cellular signaling pathways.
CREBtide-Related Signaling Pathways: PKA and CaMKII
CREBtide is a substrate for kinases in the PKA and CaMKII signaling pathways, which are central to numerous cellular processes including metabolism, gene expression, and synaptic plasticity.
This compound-Related Signaling Pathway: DYRK
This compound is utilized to measure the activity of DYRK family kinases. These kinases are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Experimental Protocols
The choice of assay format can significantly impact the sensitivity, throughput, and cost of kinase activity profiling. Below are representative protocols for using CREBtide and this compound in common assay formats.
Experimental Workflow for Kinase Activity Profiling
CREBtide Kinase Assay Protocol (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous, high-throughput assays that measure the proximity of a donor and acceptor fluorophore.
Materials:
-
CREBtide substrate (e.g., ULight™-CREBtide)
-
Europium-labeled anti-phospho-CREB (Ser133) antibody (Donor)
-
Kinase of interest (e.g., PKA)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop solution (e.g., 40 mM EDTA in 1X Detection Buffer)
-
384-well white microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X ULight-CREBtide solution in kinase assay buffer.
-
Prepare a 4X ATP solution in kinase assay buffer.
-
Prepare a 4X detection mix containing the Europium-labeled antibody in 1X detection buffer.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the 2X kinase solution.
-
Add 2.5 µL of the 4X ULight-CREBtide solution (final concentration typically 50 nM).[6]
-
To initiate the reaction, add 2.5 µL of the 4X ATP solution (final concentrations can be titrated, e.g., from 10 nM to 1 mM).[6]
-
Incubate the plate for 60 minutes at room temperature.[6]
-
-
Stop and Detection:
-
Measurement:
-
Read the plate in a TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission at 665 nm.[6]
-
This compound Kinase Assay Protocol (Radioactive Filter Binding)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into the substrate.
Materials:
-
This compound peptide substrate
-
Kinase of interest (e.g., DYRK2)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents:
-
Prepare a kinase reaction mix containing kinase buffer, this compound (e.g., 50 µM), and the DYRK kinase.[3]
-
Prepare an ATP solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/[γ-³³P]ATP mixture to the kinase reaction mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[7]
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to air dry.
-
-
Measurement:
-
Place the dry P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Conclusion
Both this compound and CREBtide are valuable tools for kinase activity profiling.
CREBtide is the preferred substrate when studying PKA and CaMKII, owing to its well-defined kinetic parameters, high affinity, and the availability of robust, non-radioactive assay formats like TR-FRET and FP. The wealth of available data and protocols makes it a reliable choice for high-throughput screening and detailed kinetic studies.
This compound is a specific substrate for the DYRK family of kinases. While direct quantitative performance data is limited, it is effectively used in various assay formats, including traditional radioactive assays and more modern non-radioactive methods. Researchers focusing on DYRK kinases will find this compound to be a suitable substrate, though some assay optimization may be required.
The ultimate choice between this compound and CREBtide will depend on the specific kinase of interest and the experimental goals. For well-established kinases like PKA and CaMKII, CREBtide offers a more characterized and user-friendly option. For the study of DYRK kinases, this compound remains a key reagent, and further characterization of its kinetic properties would be a valuable contribution to the field.
References
- 1. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dyrktide - 1 mg [anaspec.com]
- 7. Assay: Inhibition of GST tagged recombinant human DYRK2 expressed in Escherichia coli using using this compound as substrate after 30 mins by [gamma-33P]A... - ChEMBL [ebi.ac.uk]
Validating Woodtide as a Specific DYRK Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for the accurate assessment of kinase activity. This guide provides a comprehensive comparison of Woodtide as a substrate for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, alongside other commonly used substrates. We present available experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways to support your research and development endeavors.
Performance Comparison of DYRK Kinase Substrates
For a quantitative comparison, we can consider the kinetic data of a closely related and well-characterized DYRK substrate, DYRKtide. The table below summarizes the available Km values for various DYRK substrates, providing a benchmark for evaluating substrate performance. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Substrate | DYRK Isoform | Km (µM) | Comments |
| This compound | DYRK1A, DYRK2 | Not Reported | Sequence based on the phosphorylation site (Ser329) of the natural substrate FOXO1 (FKHR).[1][2] |
| DYRKtide | DYRK1A | 35 | An optimized synthetic peptide substrate.[6] |
| Tau (full-length) | DYRK1A | 21.4 | A physiological substrate implicated in neurodegenerative diseases. |
| eIF2Bε peptide | DYRK1A, DYRK2 | Not Reported | A physiological substrate involved in the initiation of protein synthesis. |
Note: The absence of a reported Km value for this compound makes a direct quantitative comparison of its binding affinity to other substrates challenging. However, its widespread use in kinase assays suggests it is an effective substrate for measuring DYRK activity.[2]
Experimental Protocols
To facilitate the validation and use of this compound in your laboratory, we provide detailed methodologies for a radiometric in vitro kinase assay and a non-radiometric ELISA-based assay.
Radiometric In Vitro Kinase Assay for DYRK Activity
This protocol is a standard method for quantifying kinase activity by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into a substrate.
Materials:
-
Recombinant active DYRK enzyme (e.g., DYRK1A, DYRK2)
-
This compound peptide substrate
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the desired concentration of this compound (e.g., 50 µM), and recombinant DYRK enzyme.
-
Initiate the reaction: Start the phosphorylation reaction by adding [γ-33P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Non-Radiometric ELISA-Based Kinase Assay
This assay offers a non-radioactive alternative for measuring kinase activity using a phospho-specific antibody.
Materials:
-
Recombinant active DYRK enzyme
-
Biotinylated this compound peptide
-
Streptavidin-coated microplate
-
Kinase assay buffer
-
ATP
-
Anti-phospho-Woodtide specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the plate: Add a solution of biotinylated this compound to the streptavidin-coated microplate wells and incubate to allow binding. Wash the wells to remove unbound peptide.
-
Kinase reaction: Add the kinase reaction mix containing the DYRK enzyme and ATP to the wells. Incubate at 30°C to allow phosphorylation of the bound this compound.
-
Antibody incubation: Wash the wells and add the primary anti-phospho-Woodtide antibody. Incubate to allow binding to the phosphorylated substrate.
-
Secondary antibody and detection: Wash the wells and add the HRP-conjugated secondary antibody. After incubation and washing, add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated this compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of this compound and the experimental procedures, the following diagrams have been generated using Graphviz.
The first diagram illustrates the key steps in a radiometric kinase assay, providing a clear workflow for researchers. The second diagram depicts the signaling pathway involving DYRK1A and its natural substrate FOXO1. Upstream signals activate DYRK1A, which then phosphorylates FOXO1 at Ser329. This phosphorylation event can modulate the nuclear localization and transcriptional activity of FOXO1, thereby influencing the expression of target genes involved in processes like apoptosis and cell cycle regulation.[3][4] this compound, being derived from this phosphorylation site, serves as a valuable tool to study this specific kinase-substrate interaction in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1 is a co-activator of FKHR (FOXO1a)-dependent glucose-6-phosphatase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Woodtide as a Kinase Substrate: A Comparative Guide on Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Woodtide, a synthetic peptide substrate commonly used in kinase assays. The primary focus is to detail its known specificity for the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family and to explore the extent of its cross-reactivity with other protein kinases. This document synthesizes available experimental data to aid researchers in the selection and interpretation of kinase assays utilizing this compound.
Overview of this compound
This compound is a synthetic peptide with the sequence KKISGRLSPIMTEQ, derived from the phosphorylation site of the Forkhead box protein O1 (FOXO1, also known as FKHR), a known physiological substrate of the DYRK kinase family.[1][2] It is widely used as a model substrate for in vitro kinase assays to measure the activity of DYRK family members.
Primary Kinase Target: The DYRK Family
Experimental evidence strongly establishes this compound as a preferential substrate for the DYRK family of serine/threonine kinases. Members of this family, including DYRK1A and DYRK2, efficiently phosphorylate this compound.[1] The specificity of this interaction is underscored by the design of this compound, which mimics a natural DYRK phosphorylation site.
Cross-Reactivity with Other Kinases
This data gap limits a full comparative assessment of this compound's cross-reactivity. Researchers should exercise caution when using this compound in complex biological samples where multiple kinase activities may be present and consider the possibility of phosphorylation by non-DYRK kinases, although the extent of this is currently uncharacterized.
Quantitative Data on Kinase Activity
The available quantitative data for this compound phosphorylation is primarily centered on the DYRK family. A summary of this information is presented below. The absence of data for other kinase families in the following table reflects the current state of published research.
| Kinase Family | Specific Kinase | Substrate | Reported Activity |
| DYRK | DYRK1A | This compound | Efficiently phosphorylated |
| DYRK | DYRK2 | This compound | Efficiently phosphorylated |
| Other | Not Reported | This compound | Data not available |
Experimental Protocols
A standard method for assessing kinase activity using this compound involves a radioactive kinase assay. The following protocol is a representative example for measuring the activity of immunoprecipitated DYRK2.
Radioactive Kinase Assay for DYRK2 using this compound
1. Immunoprecipitation of DYRK2:
-
Transfect cells with a construct expressing tagged DYRK2 (e.g., FLAG-DYRK2).
-
Lyse the cells and immunoprecipitate the kinase using an appropriate antibody (e.g., anti-FLAG antibody) coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specific binding proteins.
2. Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
To the immunoprecipitated DYRK2 on beads, add the kinase reaction buffer.
-
Add this compound peptide to a final concentration of 50 µM.
-
Initiate the reaction by adding ATP, including [γ-³²P]ATP, to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
3. Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Visualizing Signaling and Experimental Workflows
To further illustrate the context of this compound as a substrate and its use in experimental settings, the following diagrams are provided.
Caption: DYRK kinase signaling pathway with this compound as an in vitro substrate.
Caption: General workflow for a radioactive kinase assay using this compound.
Conclusion
This compound is a highly specific and efficient substrate for the DYRK family of kinases, making it a valuable tool for studying the activity of these enzymes. However, the lack of comprehensive cross-reactivity data against a wide range of other kinase families is a significant limitation. Researchers should be mindful of this data gap when designing experiments and interpreting results, particularly when working with complex biological mixtures. Further kinase profiling studies are necessary to fully elucidate the selectivity of this compound and to solidify its use as a truly specific DYRK substrate.
References
A Comparative Guide to In Vitro Kinase Assays: Focus on Woodtide and its Alternatives for DYRK Kinase Activity
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro kinase assay is a critical decision that directly impacts the quality and reproducibility of experimental data. This guide provides a comprehensive comparison of the traditional Woodtide-based radiometric assay with modern non-radioactive alternatives for measuring the activity of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.
The DYRK family of kinases plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Their dysregulation has been implicated in several diseases, making them attractive therapeutic targets. The this compound peptide, derived from the transcription factor FKHR, is a well-established substrate for the DYRK family of kinases.
This guide will delve into the reproducibility, experimental protocols, and performance metrics of the this compound assay and compare it with three widely used non-radioactive platforms: ADP-Glo™, LanthaScreen™, and Mobility Shift Assays.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the this compound radiometric assay and its alternatives. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
| Assay Platform | Principle | Typical Z'-Factor | Reproducibility (CV%) | Key Advantages | Key Disadvantages |
| This compound Radiometric Assay | Measures the transfer of radiolabeled phosphate (B84403) ([γ-³²P] or [γ-³³P]) from ATP to the this compound substrate. | Generally high, considered the "gold standard" for reliability. | Low inter- and intra-assay variability is characteristic of radiometric assays.[1][2][3] | Direct measurement of enzymatic activity, high sensitivity, not prone to interference from compound fluorescence or luminescence.[4][5] | Use of radioactive materials, requires specialized handling and disposal, lower throughput.[4] |
| ADP-Glo™ Kinase Assay | Luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction. | > 0.7 for DYRK2.[6] | Reported to be highly reproducible. | High sensitivity, broad dynamic range, amenable to high-throughput screening (HTS).[6] | Susceptible to interference from luciferase inhibitors. |
| LanthaScreen™ TR-FRET Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding or activity assay. | 0.7 - 0.8 for a DYRK1A binding assay.[7][8] | Good reproducibility, with Z' factors indicating a robust assay.[7][8] | Homogeneous "mix-and-read" format, ratiometric detection minimizes well-to-well variation, suitable for HTS. | Potential for interference from fluorescent compounds. |
| Mobility Shift Assay | Separates and quantifies phosphorylated and non-phosphorylated substrates based on differences in their electrophoretic mobility. | Can achieve high Z' factors (>0.9 for a Dyrk1A assay using this compound with MALDI-MS detection).[9] | High precision and reproducibility. | Direct measurement of substrate conversion, label-free options available, provides kinetic information. | Can be lower throughput depending on the detection method (e.g., capillary electrophoresis vs. mass spectrometry). |
Experimental Protocols
Detailed methodologies for performing kinase assays using this compound and its alternatives are provided below. These protocols are intended as a general guide and may require optimization for specific DYRK isoforms and experimental conditions.
This compound Radiometric Kinase Assay Protocol (for DYRK kinases)
This protocol is a traditional and direct method for measuring kinase activity.
Materials:
-
Purified active DYRK kinase
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, this compound substrate, and the DYRK kinase.
-
Initiate the reaction: Add a mixture of unlabeled ATP and [γ-³³P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific DYRK kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot a portion of the reaction mixture onto a phosphocellulose P81 paper to stop the reaction. The phosphorylated this compound peptide will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
ADP-Glo™ Kinase Assay Protocol (for DYRK kinases)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Purified active DYRK kinase
-
This compound or other suitable DYRKtide substrate[6]
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction: In a white multi-well plate, add the kinase reaction buffer, DYRK kinase, and the substrate.
-
Add inhibitor (optional): If screening for inhibitors, add the compounds at this stage.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop reaction and deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.[6]
LanthaScreen™ TR-FRET Kinase Binding Assay Protocol (for DYRK kinases)
This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by an inhibitor.
Materials:
-
Purified, tagged (e.g., GST-tagged) DYRK kinase
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer
-
Kinase buffer
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare reagents: Dilute the DYRK kinase, Eu-anti-GST antibody, and Kinase Tracer in the kinase buffer to the desired concentrations.
-
Assay setup: In a 384-well plate, add the test compounds or vehicle control.
-
Add kinase/antibody mixture: Add the pre-mixed DYRK kinase and Eu-anti-GST antibody solution to each well.
-
Add tracer: Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate: Measure the TR-FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the Alexa Fluor acceptor. The ratio of acceptor to donor emission is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.[7]
Mobility Shift Kinase Assay Protocol (for DYRK kinases)
This method separates phosphorylated from unphosphorylated substrate based on charge or size.
Materials:
-
Purified active DYRK kinase
-
Fluorescently labeled this compound substrate
-
Kinase reaction buffer
-
ATP solution
-
Stop solution (e.g., containing EDTA)
-
Microfluidic capillary electrophoresis system or other separation device
Procedure:
-
Kinase reaction: Perform the kinase reaction by incubating the DYRK kinase, fluorescently labeled this compound substrate, and ATP in the kinase reaction buffer.
-
Stop the reaction: Terminate the reaction by adding a stop solution.
-
Separation: Load the reaction mixture onto a microfluidic chip. An electric field is applied, causing the phosphorylated and unphosphorylated peptides to migrate at different velocities due to the charge difference imparted by the phosphate group.
-
Detection and quantification: The separated fluorescent peptides are detected as they pass a detector. The amounts of phosphorylated and unphosphorylated substrate are quantified by integrating the area under their respective peaks. The percentage of substrate conversion is then calculated to determine kinase activity.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway involving DYRK kinases and the general workflows of the discussed assays.
DYRK2 in Hedgehog Signaling
The diagram above illustrates the involvement of DYRK2 as a positive regulator of the Hedgehog signaling pathway through the phosphorylation of the transcription factors GLI2 and GLI3.
Kinase Assay Workflows
The workflow diagram provides a simplified, step-by-step comparison of the four discussed in vitro kinase assay methodologies.
Conclusion
The choice of an in vitro kinase assay depends on a multitude of factors including the specific research question, throughput requirements, available instrumentation, and expertise.
-
The This compound radiometric assay remains a highly reliable and sensitive method, often considered the gold standard for validating hits from primary screens and for detailed kinetic studies. Its major drawback is the requirement for handling radioactivity.
-
ADP-Glo™ offers a highly sensitive and HTS-compatible luminescent platform that is broadly applicable to different kinases.
-
LanthaScreen™ provides a robust, homogeneous TR-FRET assay that is particularly well-suited for high-throughput screening of kinase inhibitors.
-
Mobility Shift Assays offer a direct and precise measurement of enzyme activity and are a powerful tool for mechanistic studies and lead optimization.
For researchers focused on the detailed characterization of DYRK kinase inhibitors and mechanism of action studies, the this compound radiometric assay provides unparalleled confidence in the data. For high-throughput screening campaigns, the ADP-Glo™ and LanthaScreen™ platforms offer excellent alternatives with high sensitivity and robust performance. The Mobility Shift Assay provides a valuable orthogonal method for hit validation and detailed kinetic analysis. Ultimately, a combination of these assays can provide a comprehensive understanding of kinase inhibitor potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Dyrk1A inhibitors by MALDI-QqQ mass spectrometry: systematic comparison to established radiometric, luminescence, and LC-UV-MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Woodtide Phosphorylation by DYRK1A and DYRK2: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the phosphorylation of the synthetic peptide substrate, Woodtide, by two closely related dual-specificity tyrosine-regulated kinases, DYRK1A and DYRK2. This document is intended for researchers, scientists, and drug development professionals investigating the activity and substrate specificity of the DYRK family of kinases. The information presented herein is supported by experimental data from publicly available literature to facilitate objective comparison and guide experimental design.
Executive Summary
DYRK1A and DYRK2 are serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. While sharing sequence homology within their catalytic domains, they exhibit distinct substrate specificities and cellular functions. This compound, a peptide substrate derived from the phosphorylation site of the transcription factor FKHR, is commonly used to assay the activity of DYRK family members. This guide summarizes the available quantitative data on this compound phosphorylation by DYRK1A and DYRK2, provides detailed experimental protocols for kinase assays, and visualizes the key signaling pathways associated with each kinase.
Data Presentation: Quantitative Analysis of this compound Phosphorylation
Direct, side-by-side comparative kinetic data for the phosphorylation of this compound by DYRK1A and DYRK2 is not extensively available in the published literature. However, studies on their substrate specificities suggest differential efficiencies in phosphorylating various substrates. Both DYRK1A and DYRK2 have been shown to efficiently phosphorylate this compound.
| Kinase | Substrate | Kinetic Parameter | Value | Assay Method |
| DYRK1A | This compound | Kₘ | Data not available | - |
| Vₘₐₓ | Data not available | - | ||
| Specific Activity | Data not available | - | ||
| DYRK2 | This compound | Kₘ | Data not available | - |
| Vₘₐₓ | Data not available | - | ||
| Specific Activity | Data not available | - |
Researchers are encouraged to determine these kinetic parameters under their specific experimental conditions for a precise comparison.
Experimental Protocols
Two common methods for assaying DYRK1A and DYRK2 kinase activity are the radiometric assay using [γ-¹²P]ATP and the non-radioactive ELISA-based assay. Detailed protocols for both are provided below.
Radiometric Kinase Assay Protocol for DYRK2 (Adaptable for DYRK1A)
This protocol is based on the transfer of a radiolabeled phosphate (B84403) from [γ-¹²P]ATP to the this compound substrate.
Materials:
-
Recombinant human DYRK2 or DYRK1A enzyme
-
This compound peptide substrate
-
[γ-¹²P]ATP
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, this compound (e.g., 50 µM final concentration), and the DYRK enzyme (e.g., 10-50 ng).
-
Initiate the reaction by adding [γ-¹²P]ATP (e.g., 100 µM final concentration, with a specific activity of ~500 cpm/pmol).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-¹²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the specific activity of the [γ-¹²P]ATP and the amount of incorporated phosphate.
Non-Radioactive ELISA-based Kinase Assay Protocol for DYRK1A (Adaptable for DYRK2)
This protocol utilizes a phosphorylation site-specific antibody to detect the phosphorylated this compound substrate.[4][5][6]
Materials:
-
Recombinant human DYRK1A or DYRK2 enzyme
-
Biotinylated this compound peptide substrate
-
Streptavidin-coated microplate
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phospho-Woodtide specific primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated microplate with biotinylated this compound by incubating for 1-2 hours at room temperature.
-
Wash the plate to remove unbound substrate.
-
Prepare the kinase reaction mixture containing kinase reaction buffer and the DYRK enzyme.
-
Add the kinase reaction mixture to the wells and initiate the reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by washing the plate to remove the enzyme and ATP.
-
Add the phospho-Woodtide specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, incubating for another hour.
-
Wash the plate and add the TMB substrate.
-
Stop the colorimetric reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
The signal intensity is proportional to the amount of phosphorylated this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving DYRK1A and DYRK2, as well as a generalized experimental workflow for comparing their kinase activities.
Caption: Key signaling pathways modulated by DYRK1A.
Caption: Key signaling pathways modulated by DYRK2.
Caption: Experimental workflow for comparing DYRK1A and DYRK2 activity.
References
- 1. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing substrate specificities of members of the DYRK family of arginine-directed protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DYRK Inhibition: A Comparative Guide to Using Woodtide Substrate
For researchers, scientists, and drug development professionals, accurately confirming the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) is crucial for advancing research in areas such as neurodegenerative diseases, oncology, and developmental biology. This guide provides a comprehensive comparison of methodologies for confirming DYRK inhibition, with a focus on the widely used synthetic peptide substrate, Woodtide.
The DYRK family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Their dysregulation has been implicated in various pathologies, making them attractive therapeutic targets. This compound, a synthetic peptide substrate, was specifically designed based on the phosphorylation site of the forkhead box protein O1 (FOXO1), a natural substrate of DYRKs.[3][4][5] This makes it a valuable tool for in vitro kinase assays to determine the potency and selectivity of potential DYRK inhibitors.
This guide presents a detailed comparison of assay formats using this compound, alongside alternative substrates, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
DYRK Signaling Pathway and Inhibition
DYRK kinases are constitutively active, with their activity being regulated primarily by their expression levels and subcellular localization.[6] They participate in various signaling cascades, influencing downstream targets that control critical cellular functions. Inhibition of DYRKs can modulate these pathways, offering therapeutic potential.
Caption: Simplified signaling pathway of DYRK1A and its inhibition.
Performance Comparison of DYRK Kinase Assay Substrates
The choice of substrate is critical for the sensitivity and accuracy of a kinase inhibition assay. While this compound is a popular choice, other peptide and protein substrates are also utilized. The following table provides a comparison of this compound with an alternative peptide substrate, DYRKtide, and a protein fragment substrate derived from Dynamin 1a.
| Substrate | Kinase | Assay Type | K_m_ (µM) | Reference |
| This compound | DYRKs | Radiometric, Luminescence, MS | Not explicitly reported | [3][7] |
| DYRKtide | DYRK1A | Radiometric | 35 | |
| Dynatide 3 | DYRK1A | ELISA, Radiometric | Not reported | [8] |
Note: The K_m_ value for DYRKtide is often used as a proxy for this compound due to their high sequence similarity.
The following table summarizes the IC50 values of common DYRK inhibitors determined using various substrates and assay formats. This data highlights the importance of considering the assay conditions when comparing inhibitor potencies.
| Inhibitor | Target Kinase | Substrate | Assay Format | IC50 (µM) | Reference(s) |
| Harmine | DYRK1A | DYRKtide | Radiometric | 0.022 | [9] |
| DYRK1B | DYRKtide | Radiometric | 0.090 | [9] | |
| DYRK2 | This compound | Radiometric | Not specified | [7] | |
| INDY | DYRK1A | Not specified | Not specified | 0.24 | [10] |
| Leucettine L41 | DYRK1A | Not specified | Not specified | 0.06-0.08 | [11] |
| AZ191 | DYRK1B | This compound | Radiometric | Not specified | [12] |
| GSK-626616 | DYRKs | Not specified | Not specified | Potent inhibitor | [3] |
Experimental Protocols
Detailed Protocol: Non-Radioactive DYRK1A Kinase Assay Using this compound and ADP-Glo™
This protocol describes a luminescent-based assay to measure DYRK1A activity and its inhibition using this compound as a substrate. The ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
This compound peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
DYRK1A inhibitor of interest
-
White, opaque 96- or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Prepare a serial dilution of the DYRK1A inhibitor in the desired solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (typically ≤1%).
-
Prepare the ATP solution in Kinase Buffer to the desired final concentration (e.g., at the K_m_ for ATP if known, or a standard concentration such as 100 µM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the inhibitor dilution or vehicle control.
-
Add 10 µL of a solution containing the DYRK1A enzyme and this compound substrate in Kinase Buffer. The final concentrations should be optimized for the specific assay conditions.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: General experimental workflow for a kinase inhibition assay.
Comparison of Kinase Assay Formats
Several assay formats can be employed to measure DYRK kinase activity and inhibition, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, available equipment, and throughput requirements.[13][14]
Caption: Comparison of common kinase assay formats.
Conclusion
Confirming DYRK inhibition is a critical step in the development of novel therapeutics. This compound serves as a reliable and specific substrate for in vitro kinase assays, enabling the accurate determination of inhibitor potency. While radiometric assays have historically been the gold standard, non-radioactive methods such as luminescence-based assays (e.g., ADP-Glo™) and ELISA offer sensitive and high-throughput alternatives. The choice of assay format should be guided by the specific experimental needs and available resources. This guide provides the necessary information to design and execute robust experiments for the confirmation of DYRK inhibition, thereby facilitating the advancement of research in this important field.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Assay: Inhibition of DYRK2 (unknown origin) using this compound as substrate after 40 mins in presence of [gamma-33P]ATP by microbeta scintillation counti... - ChEMBL [ebi.ac.uk]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
Woodtide as a Control Substrate in Kinase Inhibitor Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in designing robust and reliable kinase inhibitor screening assays. This guide provides a comprehensive comparison of Woodtide, a widely used peptide substrate for the DYRK (Dual-specificity tyrosine-regulated kinase) family, with other alternative substrates and assay technologies. The information presented here is supported by experimental data and detailed protocols to aid in making informed decisions for your kinase assay development.
Introduction to this compound
This compound is a synthetic peptide substrate derived from the phosphorylation site of the transcription factor FKHR (Forkhead in Rhabdomyosarcoma). Its sequence, typically Lys-Lys-Ile-Ser-Gly-Arg-Leu-Ser-Pro-Ile-Met-Thr-Glu-Gln-NH2, is recognized and phosphorylated by members of the DYRK family of kinases, particularly DYRK1A. The inclusion of two lysine (B10760008) residues at the N-terminus facilitates its binding to phosphocellulose paper, a common feature in radiometric kinase assays.
Comparative Analysis of Kinase Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and overall performance of a kinase assay. Below is a comparison of this compound with other specific and generic peptide substrates.
| Substrate | Sequence | Target Kinase(s) | Advantages | Disadvantages |
| This compound | KKISGRLSPIMTEQ-NH2 | DYRK family (e.g., DYRK1A, DYRK2) | Well-characterized for DYRKs; N-terminal lysines aid in radiometric assays. | Limited to DYRK family and potentially cross-reactive kinases; kinetic parameters not as extensively published as other generic substrates. |
| DYRKtide | RRRFRPASPLRGPPK | DYRK1A | Designed as an optimal substrate for DYRK1A with a reported lower Km, suggesting higher affinity. | Primarily optimized for DYRK1A; may not be as effective for other DYRK isoforms or other kinase families. |
| Kemptide | LRRASLG | PKA (cAMP-dependent Protein Kinase) | Well-established generic PKA substrate with known kinetic parameters.[1] | Not a primary substrate for DYRK kinases; may show some cross-reactivity but with lower efficiency. |
| Crosstide | GRPRTSSFAEG | Akt/PKB, MAPKAP kinase-1, p70S6K | Substrate for multiple kinases in important signaling pathways.[2][3][4][5][6] | Not specific for DYRK kinases; use in a DYRK assay would require careful validation to avoid off-target effects. |
Table 1: Comparison of Peptide Substrates for Kinase Assays
Performance Data of Kinase Assay Formats
The selection of an assay platform is as crucial as the choice of substrate. Different formats offer trade-offs in terms of sensitivity, throughput, cost, and the type of data they generate. A key metric for evaluating the quality of a high-throughput screening (HTS) assay is the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.
| Assay Format | Principle | This compound Compatibility | Z'-factor Example | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate. | High | Not explicitly found for this compound, but generally high for this format. | Considered the "gold standard" for direct measurement of kinase activity; high sensitivity. | Requires handling of radioactive materials; generates radioactive waste; lower throughput. |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High | ~0.9 for a similar kinase assay. | High sensitivity and broad dynamic range; non-radioactive; amenable to HTS. | Indirect measurement of phosphorylation; susceptible to interference from ATPases. |
| Fluorescence-based (TR-FRET, e.g., LanthaScreen™) | Measures the FRET signal between a donor fluorophore on an antibody and an acceptor fluorophore on the phosphorylated substrate. | Moderate (requires specific antibody) | 0.7-0.8 for a DYRK1A TR-FRET assay.[7] | Homogeneous (no-wash) format; high throughput; non-radioactive. | Requires a specific phospho-antibody for the substrate; potential for compound interference with fluorescence. |
| ELISA-based | Uses a phospho-specific antibody to detect the phosphorylated substrate captured on a plate. | High | >0.7 for a DYRK1A ELISA assay.[8] | High specificity due to antibody use; non-radioactive. | Multiple wash steps required; lower throughput compared to homogeneous assays. |
| Mobility Shift Assay | Separates and quantifies the phosphorylated and unphosphorylated substrate based on changes in their electrophoretic mobility. | High | Not explicitly found for this compound, but generally high for this format. | Direct measurement of substrate conversion; can provide kinetic information. | Lower throughput; may require specialized equipment. |
| Mass Spectrometry (e.g., MALDI) | Directly measures the mass difference between the substrate and the phosphorylated product. | High | >0.91 for a MALDI-based DYRK1A assay with this compound.[9] | Label-free; provides high accuracy and specificity. | Requires expensive instrumentation; lower throughput. |
Table 2: Comparison of Kinase Assay Formats
Signaling Pathways and Experimental Workflows
To provide context for the use of this compound in inhibitor screening, it is important to understand the signaling pathways in which DYRK kinases are involved.
Caption: Simplified DYRK1A Signaling Pathway.
The following diagram illustrates a general workflow for a kinase inhibitor screening assay.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for a radiometric kinase assay using a peptide substrate like this compound and a non-radioactive alternative, the ADP-Glo™ kinase assay.
Protocol 1: Radiometric Kinase Assay with a Peptide Substrate (e.g., this compound)
This protocol is a generalized procedure for a radiometric kinase assay and can be adapted for this compound and DYRK kinases.
Materials:
-
Purified active DYRK kinase
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
100 mM ATP stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials
-
Scintillation counter
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Prepare the kinase reaction mixture in the kinase reaction buffer containing the desired concentration of this compound (e.g., 50 µM) and the DYRK kinase.
-
Add the test compounds at various concentrations to the reaction mixture. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final concentration, e.g., 10-100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the P81 paper once with acetone (B3395972) and let it air dry.
-
Place the dried P81 paper pieces into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity and the inhibitory effect of the test compounds.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol provides a non-radioactive method to measure kinase activity by detecting the amount of ADP produced.
Materials:
-
Purified active DYRK kinase
-
This compound peptide substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Set up the kinase reaction in a white, opaque multiwell plate. Add the test compounds, DYRK kinase, and this compound substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the desired temperature for the optimized reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the kinase activity and the inhibitory effect of the test compounds.
Conclusion
This compound serves as a valuable and specific substrate for in vitro kinase assays targeting the DYRK family. Its utility is particularly well-established in traditional radiometric assays. However, for high-throughput screening, alternative non-radioactive platforms such as luminescence-based (e.g., ADP-Glo™) and fluorescence-based (e.g., TR-FRET) assays offer significant advantages in terms of safety, throughput, and ease of automation. The choice of substrate and assay format should be guided by the specific research question, the required throughput, and the available instrumentation. For studies focused on DYRK1A, the more specific DYRKtide may offer higher affinity and sensitivity. For broader screening across multiple kinase families, a panel of different substrates or a more universal assay format may be more appropriate. This guide provides the necessary data and protocols to help researchers make an informed decision on the most suitable approach for their kinase inhibitor screening endeavors.
References
- 1. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crosstide peptide [novoprolabs.com]
- 5. genscript.com [genscript.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. race.elsevierpure.com [race.elsevierpure.com]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Dyrk1A inhibitors by MALDI-QqQ mass spectrometry: systematic comparison to established radiometric, luminescence, and LC-UV-MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Woodtide Assay Versus Traditional Radiometric Methods for Kinase Activity Profiling
For researchers, scientists, and drug development professionals engaged in kinase research, the accurate measurement of enzyme activity is paramount. The radiometric assay, long considered the "gold standard" for its direct and sensitive approach, remains a staple in many laboratories. Within this category, specific peptide substrates have been developed to enhance selectivity for particular kinase families. This guide provides a comprehensive benchmark of the Woodtide assay, a radiometric method utilizing a specific peptide substrate for the DYRK kinase family, against traditional radiometric methods that may use generic or other specific peptide substrates.
This comparison will delve into the fundamental principles of each approach, present available quantitative data, and provide detailed experimental protocols to enable researchers to make informed decisions for their kinase assay needs.
Principle of the Assays
At its core, the this compound assay is a specialized application of the radiometric kinase assay. Both methods rely on the same fundamental principle: the enzymatic transfer of a radiolabeled phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to a substrate by a kinase.
Radiometric Kinase Assay: This is a direct method for measuring the catalytic activity of a kinase.[1][2][3] The assay involves incubating the kinase with a substrate and ATP that has been radiolabeled on its gamma-phosphate, most commonly with Phosphorus-32 ([³²P]) or Phosphorus-33 ([³³P]).[2] If the kinase is active, it will transfer the radiolabeled phosphate to the substrate. The key challenge then lies in separating the phosphorylated substrate from the excess, unreacted radiolabeled ATP.[1][4] A common and effective method for this separation, particularly with peptide substrates, is the use of phosphocellulose paper (P81).[1][4] This paper has a strong negative charge and will bind positively charged peptides, while the negatively charged ATP is washed away.[1] The amount of radioactivity remaining on the paper is then quantified using a scintillation counter or a phosphorimager, providing a direct measure of the kinase's activity.[1][4]
This compound Assay: The this compound assay operates on the exact same principle but is distinguished by its use of a specific peptide substrate called "this compound". This compound is a synthetic peptide whose sequence is derived from the phosphorylation site of the transcription factor FKHR (Forkhead in Rhabdomyosarcoma), a known substrate of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[5][6][7] To facilitate its use in a radiometric filter binding assay, the this compound peptide is synthesized with two additional lysine (B10760008) residues at its N-terminus. These basic residues increase the peptide's positive charge, enhancing its binding to the negatively charged phosphocellulose paper and thus improving the efficiency of the separation step.
Performance Comparison
The choice between a generic radiometric assay and a this compound-based assay hinges on the specific research question, the kinase of interest, and the desired balance between throughput, specificity, and cost. While direct, side-by-side quantitative comparisons in a single study are limited, the available data and the principles of kinase assays allow for a robust evaluation.
| Parameter | This compound Assay | General Radiometric Assay | Supporting Data/Rationale |
| Specificity | High for DYRK kinase family | Variable (dependent on substrate choice) | This compound's sequence is derived from a natural DYRK substrate, FKHR, conferring high specificity.[5][6][7] General assays may use generic substrates like myelin basic protein (MBP) or synthetic peptides with broader specificity. |
| Sensitivity | High | High | Both are radiometric assays, which are inherently highly sensitive due to the direct detection of radioactive decay.[4][8] |
| Kinetics (K_m) | Not explicitly found for this compound | Variable | A study on an optimized DYRKtide peptide reported a K_m of 35 µM for DYRK1A.[9] The K_m for this compound is expected to be in a similar micromolar range, indicating good binding affinity. The K_m in a general assay will depend entirely on the chosen substrate. |
| Throughput | Moderate to High | Moderate to High | Both assays are amenable to a 96-well or 384-well format, particularly with the dot-blot method on phosphocellulose paper, making them suitable for screening.[1] |
| Cost | Moderate | Moderate | The primary costs are associated with the radiolabeled ATP, the kinase, and the peptide substrate. Custom peptide synthesis for this compound may represent an additional cost compared to commercially available generic substrates. |
| Ease of Use | Moderate | Moderate | Both require handling of radioactive materials and adherence to safety protocols. The procedures are otherwise straightforward for researchers familiar with biochemical assays. |
Experimental Protocols
The following are detailed protocols for performing a this compound assay and a general radiometric kinase assay. These protocols are intended as a guide and may require optimization for specific kinases and experimental conditions.
This compound Radiometric Kinase Assay Protocol
This protocol is specifically for measuring the activity of a DYRK family kinase using the this compound peptide substrate.
Materials:
-
Purified DYRK kinase
-
This compound peptide (with N-terminal lysines)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
Unlabeled ("cold") ATP
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired final concentration of this compound (e.g., 50 µM), and the purified DYRK kinase.
-
Prepare the ATP Mix: In a separate tube, prepare a mix of unlabeled ATP and [γ-³²P]ATP to achieve the desired final specific activity and concentration (e.g., 100 µM).
-
Initiate the Reaction: Start the kinase reaction by adding the ATP mix to the kinase reaction mix. The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Spotting: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10-20 µL) onto a labeled square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker containing the wash buffer. Wash the paper several times (e.g., 3-4 times for 5-10 minutes each) with fresh wash buffer to remove the unreacted [γ-³²P]ATP.
-
Drying: After the final wash, briefly rinse the P81 paper with acetone (B3395972) to aid in drying. Let the paper air dry completely.
-
Quantification: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. Alternatively, expose the dried paper to a phosphorimager screen.
-
Data Analysis: The measured counts per minute (CPM) or phosphorimager signal is proportional to the amount of phosphorylated this compound and thus the activity of the kinase.
General Radiometric Kinase Assay Protocol
This protocol can be adapted for various kinases and peptide or protein substrates.
Materials:
-
Purified kinase of interest
-
Substrate (e.g., a generic peptide, a specific peptide, or a protein like myelin basic protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (optimized for the kinase of interest)
-
Unlabeled ("cold") ATP
-
P81 phosphocellulose paper (for peptide substrates) or SDS-PAGE equipment (for protein substrates)
-
Wash buffer (e.g., 0.5% phosphoric acid) or SDS-PAGE running and staining buffers
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: Similar to the this compound assay, prepare a kinase reaction mix with the kinase, substrate, and reaction buffer.
-
Initiate and Incubate: Start the reaction by adding the radiolabeled ATP mix and incubate for a time and temperature optimized for the specific kinase.
-
Stopping the Reaction and Separation:
-
For peptide substrates: Spot the reaction onto P81 paper and proceed with the washing and drying steps as described in the this compound protocol.
-
For protein substrates: Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
For peptide substrates on P81 paper: Quantify the radioactivity using a scintillation counter or phosphorimager.
-
For protein substrates: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated protein band. The intensity of the band corresponds to the kinase activity.
-
-
Data Analysis: Calculate the kinase activity based on the quantified radioactivity and the specific activity of the ATP.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The this compound assay is a powerful and specific application of the well-established radiometric kinase assay methodology, tailored for the study of DYRK family kinases. Its high specificity, stemming from the use of a substrate sequence derived from a natural target, makes it an excellent choice for detailed characterization of DYRK inhibitors and for studies focused on this particular kinase family.
For broader screening campaigns across diverse kinase families or when a highly specific peptide substrate has not been identified for a kinase of interest, a general radiometric assay with a more generic substrate remains a robust and sensitive option. Ultimately, the decision between these two approaches will be guided by the specific goals of the research, with both methods offering a reliable and direct measure of kinase activity that continues to be a benchmark in the field.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Specificity determinants of substrate recognition by the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Cellular Decisions: A Comparative Guide to Correlating Woodtide Phosphorylation with Cellular Outcomes
For Researchers, Scientists, and Drug Development Professionals
The reversible addition of a phosphate (B84403) group to a protein, a process known as phosphorylation, is a fundamental mechanism that governs a vast array of cellular processes. Understanding the intricate relationship between a specific phosphorylation event and its downstream cellular consequences is paramount for deciphering complex signaling networks and for the development of targeted therapeutics. This guide provides a comparative overview of methodologies to study the phosphorylation of Woodtide, a peptide substrate for the dual-specificity tyrosine-regulated kinase (DYRK) family, and correlate this event with cellular outcomes.
This compound's sequence is derived from the transcription factor FKHR (Forkhead in rhabdomyosarcoma), specifically around the serine 329 residue, a known phosphorylation site for DYRK1A.[1][2] Phosphorylation of FKHR by DYRK1A at this site has been shown to decrease its ability to stimulate gene transactivation and leads to its exclusion from the nucleus.[1][2] This provides a direct link between a specific phosphorylation event and a measurable cellular outcome, making the this compound peptide a valuable tool for studying DYRK kinase activity and its downstream effects.
This guide will compare various experimental approaches to quantify this compound phosphorylation and assess its cellular impact, presenting quantitative data in accessible tables and providing detailed experimental protocols.
General Experimental Workflow
The process of correlating this compound phosphorylation with cellular outcomes typically involves a series of steps, from the initial phosphorylation reaction to the final analysis of cellular changes. The following diagram illustrates a general workflow.
The DYRK1A-FKHR Signaling Pathway
The phosphorylation of FKHR by DYRK1A serves as a key regulatory node in cellular signaling. Understanding this pathway is crucial for contextualizing the effects of this compound phosphorylation.
Comparison of Phosphorylation Detection Methods
Several techniques can be employed to detect and quantify the phosphorylation of this compound or its cellular counterpart, FKHR. The choice of method depends on factors such as the required sensitivity, throughput, and the specific research question.
| Feature | Western Blot | Phos-tag™ SDS-PAGE | ELISA | LC-MS/MS |
| Principle | Immuno-detection of phosphorylated protein after gel electrophoresis and membrane transfer. | Separation of phosphorylated and non-phosphorylated proteins based on mobility shift in a specialized gel. | Immuno-enzymatic detection of phosphorylated protein in a microplate format. | Mass-based identification and quantification of phosphorylated peptides after proteolytic digestion. |
| Quantitative? | Semi-quantitative. | Semi-quantitative. | Quantitative.[3][4] | Quantitative.[5][6] |
| Sensitivity | Moderate to high, antibody-dependent. | High. | High.[3][4] | Very high. |
| Throughput | Low to moderate. | Low to moderate. | High. | Moderate to high. |
| Cost | Moderate. | Moderate. | Low to moderate. | High. |
| Advantages | Widely accessible, provides molecular weight information. | Can resolve different phosphorylation states.[7][8] | High throughput, good for screening.[3] | High specificity, can identify novel phosphorylation sites.[3][9] |
| Disadvantages | Can be time-consuming, requires specific antibodies. | Can require optimization for different proteins. | Requires specific antibody pairs. | Requires specialized equipment and expertise. |
Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol describes a basic in vitro kinase assay to measure the phosphorylation of this compound by a DYRK kinase.
Materials:
-
Recombinant active DYRK1A kinase
-
This compound peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP)
-
Phosphatase inhibitors
-
Method for detection (e.g., P81 phosphocellulose paper for radiolabeled assays, or specific antibody for non-radiolabeled assays)
Procedure:
-
Prepare the kinase reaction mix by combining the kinase buffer, this compound, and DYRK1A kinase in a microcentrifuge tube. Keep on ice.
-
Initiate the reaction by adding ATP. For a typical reaction, use a final concentration of 100 µM ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). Time courses are recommended for initial optimization.
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 paper and washing with phosphoric acid (for radiolabeled assays).
-
Analyze the results using the chosen detection method (autoradiography for radiolabeled assays, or Western blot/ELISA for non-radiolabeled assays).
Western Blot Analysis of FKHR Phosphorylation
This protocol outlines the steps for detecting the phosphorylation of endogenous or overexpressed FKHR in cell lysates.
Materials:
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST). Avoid milk as it contains phosphoproteins.
-
Primary antibody specific for phosphorylated FKHR (e.g., anti-phospho-FKHR Ser329)
-
Primary antibody for total FKHR (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FKHR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FKHR to normalize for protein loading.
Phos-tag™ SDS-PAGE for Resolving Phosphorylated FKHR
This protocol provides a method to separate phosphorylated and unphosphorylated forms of FKHR.
Materials:
-
Phos-tag™ acrylamide (B121943) solution
-
Bis-Tris or Tris-acetate-based gel buffers (neutral pH)
-
Standard SDS-PAGE reagents and equipment
-
Transfer buffer containing EDTA to remove zinc ions before transfer
Procedure:
-
Prepare the separating gel by incorporating the Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ into the standard acrylamide solution.[11] The concentration of Phos-tag™ may need to be optimized.
-
Pour the stacking gel as usual.
-
Prepare and load protein samples as for a standard Western blot.
-
Run the gel at a constant voltage. The migration of phosphorylated proteins will be retarded.
-
Before transferring the proteins to a membrane, equilibrate the gel in transfer buffer containing EDTA to chelate the metal ions from the Phos-tag™, which improves transfer efficiency.[11]
-
Proceed with the Western blot protocol as described above to detect FKHR. Both phosphorylated (slower migrating) and non-phosphorylated (faster migrating) bands should be visible.
LC-MS/MS Analysis of FKHR Phosphorylation
This protocol provides a high-level overview of the steps involved in identifying and quantifying FKHR phosphorylation sites using mass spectrometry.
Materials:
-
Cell lysis buffer
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)
-
LC-MS/MS system
Procedure:
-
Lyse cells and extract total protein.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using an appropriate affinity chromatography method to increase the detection of low-abundance phosphopeptides.[3][12]
-
Analyze the enriched phosphopeptide sample by LC-MS/MS.
-
Use database searching software to identify the peptides and localize the phosphorylation sites based on the fragmentation spectra.
-
Quantify the relative abundance of phosphorylated versus non-phosphorylated FKHR peptides.
Correlating Phosphorylation with Cellular Outcomes
To establish a causal link between this compound/FKHR phosphorylation and cellular events, the phosphorylation data must be correlated with functional assays. DYRK kinases are implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[13][14][15][16][17]
Experimental Approaches:
-
Gene Expression Analysis: Since FKHR is a transcription factor, its phosphorylation and subsequent nuclear exclusion are expected to alter the expression of its target genes. Quantitative PCR (qPCR) or RNA-sequencing can be used to measure changes in the mRNA levels of known FKHR target genes.
-
Cell Proliferation Assays: The effect of modulating DYRK1A activity on cell proliferation can be assessed using assays such as MTT, BrdU incorporation, or cell counting.
-
Apoptosis Assays: Changes in apoptosis can be monitored by TUNEL staining, caspase activity assays, or flow cytometry analysis of Annexin V staining.
-
Site-Directed Mutagenesis: To confirm the importance of a specific phosphorylation site, a non-phosphorylatable mutant (e.g., Serine to Alanine) or a phosphomimetic mutant (e.g., Serine to Aspartic or Glutamic acid) of FKHR can be expressed in cells. The cellular outcomes in these mutant-expressing cells can then be compared to cells expressing wild-type FKHR.
By combining quantitative analysis of this compound/FKHR phosphorylation with these functional cellular assays, researchers can build a comprehensive understanding of the role of this specific phosphorylation event in cellular signaling and physiology.
References
- 1. The kinase DYRK1A phosphorylates the transcription factor FKHR at Ser329 in vitro, a novel in vivo phosphorylation site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral Phosphate-Affinity SDS-PAGE system for profiling of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phos-tag SDS-PAGE [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 12. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Structural and functional characteristics of Dyrk, a novel subfamily of protein kinases with dual specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Substrates for DYRK Kinase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. This guide provides a detailed comparison of commonly used peptide substrates for the Dual-specificity tyrosine-regulated kinase (DYRK) family, with a focus on Woodtide and the well-characterized DYRKtide.
The DYRK family of kinases plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Consequently, the study of these kinases and the identification of their inhibitors are of significant interest in multiple research fields. In vitro kinase assays are a fundamental tool in this research, and the choice of substrate is critical for obtaining reliable and reproducible data. This guide compares two peptide substrates, this compound and DYRKtide, providing available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Peptide Substrate Comparison
This compound and DYRKtide are two synthetic peptides designed for use as substrates in DYRK kinase assays. This compound's sequence is derived from the phosphorylation site of the transcription factor FKHR, a known physiological substrate of DYRK kinases. In contrast, DYRKtide was developed through a peptide library screen to identify an optimal phosphorylation sequence for DYRK1A, a key member of the DYRK family.
While both peptides are effective substrates, a direct quantitative comparison of their performance is limited by the availability of kinetic data for this compound. However, a qualitative and partial quantitative comparison is presented below.
Data Presentation: Quantitative Comparison of DYRK Kinase Peptide Substrates
| Feature | This compound | DYRKtide |
| Origin | Derived from the phosphorylation site of the transcription factor FKHR | Optimized sequence from a peptide library screen for DYRK1A |
| Amino Acid Sequence | KKISGRLSPIMTEQ | RRRFRPASPLRGPPK |
| Michaelis-Menten Constant (Km) for DYRK1A | Not reported in publicly available literature | 35 µM[1] |
| Commonly Used Concentration in Assays | 50 µM[2][3] | Not specified, but assays are typically run at concentrations around the Km |
| Key Features | Mimics a natural substrate phosphorylation site. The N-terminal lysines aid in binding to phosphocellulose paper. | Optimized for high phosphorylation efficiency by DYRK1A. |
Experimental Protocols
A widely used method for measuring the activity of DYRK kinases with peptide substrates is the radiometric kinase assay using [γ-32P]ATP and P81 phosphocellulose paper. This method directly quantifies the transfer of a radioactive phosphate (B84403) group from ATP to the peptide substrate.
Detailed Methodology: Radiometric Kinase Assay
1. Materials and Reagents:
-
Kinase: Recombinant active DYRK1A (or other DYRK family member).
-
Peptide Substrate: this compound or DYRKtide.
-
Radioisotope: [γ-32P]ATP.
-
ATP Solution: Non-radioactive ATP stock solution.
-
Kinase Reaction Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT.
-
P81 Phosphocellulose Paper: Cut into squares.
-
Wash Buffer: 0.5% phosphoric acid.
-
Scintillation Vials and Fluid.
-
Scintillation Counter.
2. Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of the peptide substrate (e.g., 50 µM for this compound), and the recombinant DYRK kinase.
-
Initiate the Kinase Reaction: Add a mixture of non-radioactive ATP and [γ-32P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be optimized for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Spotting: After incubation, spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square. The positively charged peptide will bind to the negatively charged paper.
-
Washing: To remove unincorporated [γ-32P]ATP, wash the P81 paper squares multiple times in a large volume of 0.5% phosphoric acid.
-
Drying: Dry the washed P81 paper squares completely.
-
Quantification: Place each dried paper square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Visualizations
To provide a better understanding of the context in which these peptide substrates are used, the following diagrams illustrate the DYRK1A signaling pathway and the experimental workflow of a radiometric kinase assay.
DYRK1A Signaling Pathway
The following diagram illustrates a simplified signaling pathway for DYRK1A, highlighting some of its key downstream targets involved in cell cycle regulation and transcription.
Caption: Simplified DYRK1A signaling pathway.
Experimental Workflow: Radiometric Kinase Assay
This diagram outlines the key steps of the radiometric kinase assay described in the experimental protocols section.
Caption: Workflow for a radiometric kinase assay.
References
Safety Operating Guide
Essential Guide to Woodtide Disposal: Ensuring Laboratory Safety and Compliance
Immediate Safety and Operational Plan
The disposal of Woodtide, like any laboratory chemical, must be approached with a clear understanding of its potential hazards. As the generator of the waste, it is the researcher's responsibility to make a hazardous waste determination.[1][2] This process involves evaluating the characteristics of the waste stream, which includes not only the this compound peptide itself but also any solvents or other reagents it may be mixed with.
Step 1: Hazardous Waste Determination
Before disposal, the waste containing this compound must be evaluated for the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[1][3][4] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous.[4][5]
| Hazardous Characteristic | Description | Examples of Potential Hazards with this compound Waste |
| Ignitability | Liquids with a flash point below 140°F (60°C), flammable solids, or oxidizers.[3] | Waste may be ignitable if this compound is dissolved in flammable solvents such as acetonitrile, DMSO, or isopropanol.[6][7] |
| Corrosivity (B1173158) | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[3] | The waste could be corrosive if acidic or basic solutions, such as acetic acid or ammonium (B1175870) bicarbonate, were used to dissolve the peptide.[6][7] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[3] | While peptides are generally not highly reactive, this characteristic should be considered if this compound has been modified or is mixed with other reactive chemicals. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed, or that can leach toxic chemicals into the environment.[3] | The toxicity of this compound itself is not well-documented publicly. However, solvents like DMSO, acetonitrile, and DMF have known toxicities.[7][8][9] |
Step 2: Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Aqueous vs. Organic Waste: Do not mix aqueous waste with organic solvent waste.
-
Halogenated vs. Non-Halogenated Solvents: Keep these solvent waste streams separate.
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical waste it will hold.[5] The original container is often the best choice.[5]
All hazardous waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of the operator.[10][11]
Step 3: Labeling and Storage
Proper labeling of waste containers is a critical compliance requirement. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical names of all components in the container (no abbreviations or formulas).[10]
-
The associated hazards (e.g., flammable, toxic, corrosive).[10]
-
The date the container becomes full.[10]
Hazardous waste containers must be kept securely closed except when adding waste.[10] Laboratories should not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[5][11]
Step 4: Disposal
Once a waste container is full, it must be removed from the SAA within three days.[10] The disposal of hazardous waste is typically managed through your institution's Environmental Health and Safety (EHS) office. They will arrange for pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] For small quantities of laboratory waste, a common disposal method is the use of "lab packs," where small containers of compatible chemicals are packed into a larger drum for safe transport and disposal.[13]
Experimental Protocols: Waste Characterization
In the absence of a specific SDS for this compound, a conservative approach is to assume the waste is hazardous. However, if a formal waste determination is required, the following general experimental protocols may be referenced, though they should be carried out by trained EHS professionals.
-
Flash Point Determination: Methods such as the Pensky-Martens Closed Cup test (ASTM D93) can be used to determine the flash point of liquid waste to assess its ignitability.
-
pH Measurement: A calibrated pH meter should be used to determine the corrosivity of aqueous waste.
-
Toxicity Characteristic Leaching Procedure (TCLP): This procedure, EPA Method 1311, is used to determine if a waste has the characteristic of toxicity by simulating the leaching that would occur in a landfill.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key decision points and steps for the safe and compliant disposal of this compound waste from a laboratory.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound waste, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.[14][15]
References
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. trdsf.com [trdsf.com]
- 3. wcu.edu [wcu.edu]
- 4. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 5. vumc.org [vumc.org]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
- 12. Lab Waste Disposal in New York - Environmental Marketing Services [emsllcusa.com]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. dlsu.edu.ph [dlsu.edu.ph]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Immediate Safety & Handling Protocols for "Woodtide"
Disclaimer: The substance "Woodtide" appears to be a fictional or proprietary name, as no public safety and handling information is available. The following guidance is based on standard laboratory procedures for handling a hypothetical hazardous chemical with corrosive and irritant properties. This information is for illustrative purposes and should not be used for any real substance without a formal Safety Data Sheet (SDS).
This document provides essential safety, handling, and disposal information for the hypothetical substance "this compound," a moderately toxic and corrosive liquid. All personnel must review and understand these procedures before working with this material.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. Specific tasks may require additional protection; consult your supervisor or safety officer for a full risk assessment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin irritation and absorption. Gloves should be inspected before use and disposed of after handling or if contaminated. |
| Body Protection | A knee-length laboratory coat with snug-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[2] |
| Respiratory | Use in a well-ventilated area is required. A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if aerosolization is likely. | Prevents inhalation of vapors or mists, which can cause respiratory irritation.[3] |
Operational and Disposal Plans
Adherence to these procedural steps is mandatory to ensure a safe laboratory environment.
Handling and Storage Protocol
-
Preparation : Before handling, ensure a chemical fume hood is operational. Clear the workspace of all non-essential items.
-
Aliquotting : Dispense this compound within the fume hood. Use only designated glassware and pipettes.
-
Transporting : When moving this compound outside the fume hood, ensure containers are securely sealed and transported in a secondary containment vessel.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container must be tightly closed when not in use.[1]
Waste Disposal Plan
-
Segregation : All this compound-contaminated waste (gloves, pipette tips, paper towels) must be segregated from regular trash.
-
Collection : Collect liquid this compound waste in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste : Collect contaminated solid waste in a separate, clearly labeled hazardous waste bag.
-
Disposal : All this compound waste must be disposed of through the institution's official hazardous waste management program.[1] Do not pour this compound down the drain.
Emergency Procedures
Spill Response
In the event of a spill, follow the logical workflow below.
Caption: Logical workflow for responding to a "this compound" spill.
Exposure Protocol
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow involving this compound.
Caption: Standard experimental workflow for handling "this compound."
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
